Product packaging for 3-Chloro-2-methylphenylboronic acid(Cat. No.:CAS No. 313545-20-9)

3-Chloro-2-methylphenylboronic acid

Cat. No.: B151476
CAS No.: 313545-20-9
M. Wt: 170.4 g/mol
InChI Key: BJPNVVXTUYMJPN-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BClO2 and its molecular weight is 170.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BClO2 B151476 3-Chloro-2-methylphenylboronic acid CAS No. 313545-20-9

Properties

IUPAC Name

(3-chloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNVVXTUYMJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395827
Record name 3-CHLORO-2-METHYLPHENYLBORONIC ACID
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Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-20-9
Record name 3-CHLORO-2-METHYLPHENYLBORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-methylphenyl)boronic acid
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Foundational & Exploratory

3-Chloro-2-methylphenylboronic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Properties, Synthesis, and Applications of a Key Suzuki-Miyaura Coupling Reagent

Abstract

3-Chloro-2-methylphenylboronic acid, identified by CAS number 313545-20-9, is a specialized organoboron compound that serves as a critical building block in modern organic synthesis.[1][2] Primarily utilized by researchers, scientists, and drug development professionals, its main application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and visual diagrams to illustrate its structure and reaction workflow.

Chemical Identity and Physicochemical Properties

This compound is an aromatic boronic acid derivative. Its structure features a phenyl ring substituted with a chloro group, a methyl group, and a boronic acid moiety. These substitutions make it a versatile reagent for introducing the 3-chloro-2-methylphenyl group into more complex molecular architectures, a common strategy in the synthesis of pharmaceuticals and advanced materials.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

Identifier/PropertyValueReference(s)
CAS Number 313545-20-9[1][2][3]
Molecular Formula C₇H₈BClO₂[1][2][3]
Molecular Weight 170.40 g/mol [2]
IUPAC Name (3-chloro-2-methylphenyl)boronic acid[1][3]
Appearance White to off-white powder/solidN/A
Boiling Point 150.6 °C[4]
Melting Point Not available in cited resources
SMILES CC1=C(C=CC=C1Cl)B(O)O[1]
InChI Key BJPNVVXTUYMJPN-UHFFFAOYSA-N[1][3]

Chemical Structure

The structural arrangement of this compound is fundamental to its reactivity in cross-coupling reactions. The boronic acid group is the reactive site for transmetalation in the Suzuki-Miyaura catalytic cycle.

Caption: Chemical structure of this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, making it indispensable in drug discovery and the synthesis of fine chemicals.

In this context, this compound reacts with various organic halides or triflates (R-X) in the presence of a palladium catalyst and a base to form a biaryl product. This enables medicinal chemists to systematically modify molecular structures to study structure-activity relationships (SAR).

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that conditions such as catalyst, ligand, base, solvent, and temperature often require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv.)

  • This compound (1.1–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir for the required time (2–24 hours).

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle Workflow

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (Aryl Halide) PdII_Complex R-Pd(II)-X Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar R-Pd(II)-Ar Complex Transmetal->PdII_Ar Boronate Ar-B(OH)₂ (3-Chloro-2-methyl- phenylboronic acid) Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Biaryl Product) RedElim->Product

Caption: General workflow of the Suzuki-Miyaura catalytic cycle.

Safety and Handling

Based on available safety data for similar phenylboronic acid compounds, this compound should be handled with care in a well-ventilated area or a chemical fume hood.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed or in contact with skin.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and highly specific reagent for synthetic organic chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a key component in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe use in the laboratory.

References

3-Chloro-2-methylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 3-Chloro-2-methylphenylboronic acid, a compound relevant in various research and development applications. The information is presented to be a quick reference for laboratory and development settings.

Chemical Properties and Identifiers

The fundamental chemical data for this compound are summarized below. These identifiers are crucial for accurate substance identification and experimental recording.

IdentifierValue
Molecular Formula C7H8BClO2[1][2][3][4][5]
Molecular Weight 170.4 g/mol [1][2][4]
IUPAC Name (3-chloro-2-methylphenyl)boronic acid[1][3][5]
CAS Number 313545-20-9[1][2][3]
InChI Key BJPNVVXTUYMJPN-UHFFFAOYSA-N[1][3][5]
SMILES CC1=C(C=CC=C1Cl)B(O)O[1][5]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

Compound This compound Formula Formula: C7H8BClO2 Compound->Formula has MolWeight Molecular Weight: 170.4 Compound->MolWeight has CAS CAS: 313545-20-9 Compound->CAS is identified by

Relationship between Compound Name and Key Identifiers.

References

An In-depth Technical Guide to 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with a chloro group at the 3-position, a methyl group at the 2-position, and a boronic acid functional group (-B(OH)₂) at the 1-position.

SMILES (Simplified Molecular Input Line Entry System): CC1=C(C=CC=C1Cl)B(O)O[1]

Chemical Identifiers and Physicochemical Properties:

A summary of the key identifiers and computed physicochemical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
IUPAC Name (3-chloro-2-methylphenyl)boronic acid[1]
CAS Number 313545-20-9[1]
Molecular Formula C₇H₈BClO₂[1]
Molecular Weight 170.40 g/mol []
Monoisotopic Mass 170.0305874 g/mol []
Canonical SMILES B(C1=C(C(=CC=C1)Cl)C)(O)O[]
InChI Key BJPNVVXTUYMJPN-UHFFFAOYSA-N[1]
Appearance White to off-white powder or crystals
Hydrogen Bond Donor Count 2[]
Hydrogen Bond Acceptor Count 2[]
Rotatable Bond Count 1[]
Topological Polar Surface Area 40.5 Ų[]
Complexity 132[]

Synthesis

General Experimental Protocol for the Synthesis of Arylboronic Acids:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of the corresponding aryl halide (in this case, 1-bromo-3-chloro-2-methylbenzene) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux.

  • Borylation: The freshly prepared Grignard reagent is then cooled (often to -78 °C) and added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether. This reaction forms the boronic ester intermediate.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid). This hydrolysis step converts the boronic ester to the desired boronic acid.

  • Workup and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure arylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the chloro and methyl substituents on the phenyl ring of this particular boronic acid allows for the introduction of this specific structural motif into a target molecule, which can be crucial for modulating its biological activity.

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: In a reaction vessel, the aryl or vinyl halide (or triflate), this compound (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., a mixture of toluene and water, dioxane, or DMF).

  • Reaction Conditions: The reaction mixture is degassed (e.g., by bubbling argon or nitrogen through the solution) to remove oxygen, which can deactivate the palladium catalyst. The mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by techniques such as TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting crude product is then purified, usually by column chromatography on silica gel, to afford the desired biaryl product.

Visualization of the Core Structure

The following diagram illustrates the chemical structure of this compound, generated using the Graphviz DOT language.

References

(3-chloro-2-methylphenyl)boronic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-chloro-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-2-methylphenyl)boronic acid is a specialized organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of (3-chloro-2-methylphenyl)boronic acid, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound is (3-chloro-2-methylphenyl)boronic acid .[1][][3][4] It is also known by synonyms such as 3-chloro-2-methylbenzeneboronic acid and 2-borono-6-chlorotoluene.[3]

Physicochemical Properties

A summary of the key physicochemical and computed properties of (3-chloro-2-methylphenyl)boronic acid is presented in Table 1.

PropertyValueReference
IUPAC Name (3-chloro-2-methylphenyl)boronic acid[1][]
CAS Number 313545-20-9[1][4]
Molecular Formula C₇H₈BClO₂[1][]
Molecular Weight 170.40 g/mol [1][]
Canonical SMILES CC1=C(C=CC=C1Cl)B(O)O[1][]
InChI InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3[]
InChIKey BJPNVVXTUYMJPN-UHFFFAOYSA-N[1][]
Exact Mass 170.0305874 g/mol []
Monoisotopic Mass 170.0305874 g/mol []
Topological Polar Surface Area 40.5 Ų[]
Heavy Atom Count 11[]
Complexity 132[]
Hydrogen Bond Donor Count 2[]
Hydrogen Bond Acceptor Count 2[]
Rotatable Bond Count 1[]

Synthesis

General Experimental Protocol: Synthesis via Grignard Reagent
  • Formation of the Grignard Reagent: 2-bromo-6-chlorotoluene (1 equivalent) is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings (1.1 equivalents) are added to the solution. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C). A solution of triisopropyl borate (1.2 equivalents) in dry THF is added dropwise to the Grignard reagent, maintaining the low temperature. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl). This hydrolyzes the boronic ester intermediate to the desired boronic acid.

  • Extraction and Purification: The product is extracted into an organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield (3-chloro-2-methylphenyl)boronic acid.

Applications in Drug Discovery

(3-chloro-2-methylphenyl)boronic acid is a valuable intermediate in the synthesis of pharmaceutical compounds.[] Its primary application is in Suzuki-Miyaura cross-coupling reactions to create biaryl and heteroaryl structures, which are common motifs in bioactive molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like (3-chloro-2-methylphenyl)boronic acid) and an organic halide or triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

(3-chloro-2-methylphenyl)boronic acid is particularly useful for introducing the 3-chloro-2-methylphenyl moiety into a target molecule. This substituent can influence the steric and electronic properties of the final compound, which in turn can affect its biological activity and pharmacokinetic profile. It has been used in the synthesis of bioactive molecules for cancer research.[]

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: A reaction vessel is charged with (3-chloro-2-methylphenyl)boronic acid (1.2 equivalents), the aryl halide or triflate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added to the reaction vessel.

  • Reaction Execution: The mixture is degassed and then heated to a temperature typically ranging from 80 to 110 °C under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of (3-chloro-2-methylphenyl)boronic acid.

G A Start: 2-bromo-6-chlorotoluene B Grignard Reagent Formation (Mg, dry THF) A->B C Grignard Reagent B->C D Borylation (Triisopropyl borate, -78°C) C->D E Boronic Ester Intermediate D->E F Hydrolysis (Aqueous Acid) E->F G Crude Product F->G H Purification (Recrystallization/Chromatography) G->H I Final Product: (3-chloro-2-methylphenyl)boronic acid H->I

Caption: Synthesis workflow for (3-chloro-2-methylphenyl)boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing (3-chloro-2-methylphenyl)boronic acid.

G cluster_reactants Reactants cluster_catalyst Catalytic System A (3-chloro-2-methylphenyl)boronic acid E Reaction Setup (Combine reactants, catalyst, base, and solvent) A->E B Aryl Halide/Triflate B->E C Palladium Catalyst C->E D Base D->E F Heating under Inert Atmosphere E->F G Reaction Monitoring (TLC/LC-MS) F->G H Aqueous Work-up and Extraction G->H Upon completion I Purification (Chromatography/Recrystallization) H->I J Final Coupled Product I->J

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Spectral Analysis of 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Chloro-2-methylphenylboronic acid (CAS: 313545-20-9), a key intermediate in pharmaceutical synthesis.[] While specific experimental spectra for this compound are not widely available in the public domain, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes standardized experimental protocols for obtaining such data.

Compound Information:

  • IUPAC Name: (3-chloro-2-methylphenyl)boronic acid[2]

  • Molecular Formula: C₇H₈BClO₂[3]

  • Molecular Weight: 170.40 g/mol [2]

  • Monoisotopic Mass: 170.0305874 g/mol []

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and identifying the methyl and boronic acid groups.

Note: The following tables contain predicted chemical shifts (δ) in parts per million (ppm). Actual experimental values may vary based on solvent and concentration.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (3 protons)7.2 - 7.8Multiplet (m)7.5 - 8.5
-CH₃ (3 protons)2.2 - 2.6Singlet (s)N/A
-B(OH)₂ (2 protons)4.5 - 6.0Broad Singlet (br s)N/A
Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-B130 - 135 (broad)
C-Cl133 - 137
C-CH₃138 - 142
Ar C-H125 - 132
Ar C-H128 - 134
Ar C-H126 - 131
-CH₃18 - 23

Infrared (IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H stretch (from B(OH)₂)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (from -CH₃)
1600 - 1610MediumAromatic C=C stretch
1450 - 1475MediumAromatic C=C stretch
1310 - 1380StrongB-O stretch
1000 - 1100StrongC-B stretch
650 - 750StrongC-Cl stretch

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition. Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl) and boron (isotopes ¹⁰B and ¹¹B), the mass spectrum will exhibit a characteristic isotopic pattern.

Predicted Mass Spectrometry Data
m/z ValueIonNotes
170 / 172[M]⁺Molecular ion peak. The M+2 peak at m/z 172 will have an intensity of approximately one-third that of the M+ peak at m/z 170, which is characteristic of a molecule containing one chlorine atom.[4]
153 / 155[M-OH]⁺Loss of a hydroxyl group.
152 / 154[M-H₂O]⁺Loss of a water molecule.
125 / 127[M-B(OH)₂]⁺Loss of the boronic acid group.

Note: The listed m/z values correspond to the major isotopes (¹¹B and ³⁵Cl). The full spectrum will be more complex due to the presence of ¹⁰B and ³⁷Cl.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Phenylboronic acids can sometimes form cyclic anhydrides (boroxines), which can complicate spectra; using a solvent like Methanol-d₄ can help break up these oligomers.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid this compound powder directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Chromatography:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Analysis:

    • Operate the ESI source in positive ion mode to detect protonated molecules (e.g., [M+H]⁺) or negative ion mode for deprotonated molecules ([M-H]⁻). Boronic acids can be sensitive in negative ion mode.

    • Acquire spectra over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions, paying close attention to the isotopic pattern for chlorine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of an arylboronic acid like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 1-chloro-3-iodo-2-methylbenzene) reaction Lithiation & Borylation Reaction start->reaction reagents Reagents (e.g., n-BuLi, Triisopropyl borate) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc Purity Analysis (HPLC) product->hplc data Spectral Data Interpretation nmr->data ir->data ms->data hplc->data confirm Structure & Purity Confirmation data->confirm

Caption: Workflow for Arylboronic Acid Synthesis and Characterization.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Chloro-2-methylphenylboronic acid is a valuable building block in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural motif is integral to the development of novel pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, offering detailed experimental protocols for three robust methods. Key quantitative data is summarized for comparative analysis, and workflows are visualized to ensure clarity and reproducibility for researchers in the field.

Introduction

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry. Among them, this compound (CAS No. 313545-20-9) is a particularly useful reagent for introducing the 3-chloro-2-methylphenyl moiety into complex molecules. This substitution pattern is of significant interest in medicinal chemistry and materials science. The presence of the ortho-methyl group and meta-chloro substituent provides unique steric and electronic properties that can influence the conformation and biological activity of target molecules. This guide details the most practical and scalable methods for its preparation, focusing on the Grignard reaction, directed ortho-metalation, and a multi-step synthesis from 3-chloro-2-methylaniline.

Overview of Synthetic Strategies

Several viable pathways exist for the synthesis of this compound. The choice of method often depends on the availability of starting materials, required scale, and tolerance to specific functional groups. The three primary strategies discussed herein are:

  • Grignard Reaction: A classic and widely used method involving the reaction of an arylmagnesium halide with a trialkyl borate ester. This approach is often high-yielding and cost-effective.

  • Directed Ortho-Metalation (DoM): A regioselective method that utilizes a directing group to facilitate lithiation at the ortho-position, followed by quenching with a boron electrophile. This is suitable for substrates where specific regiocontrol is paramount.[1][2]

  • Synthesis from Arylamines: A versatile multi-step approach that begins with a commercially available aniline, converts it to an aryl halide via the Sandmeyer reaction, and then proceeds with borylation.[3][4]

The following diagram provides a high-level overview of these synthetic pathways.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product SM1 2-Bromo-6-chlorotoluene M1 Grignard Reaction SM1->M1 SM2 3-Chloro-2-methylaniline M2 Sandmeyer Reaction (Diazotization/Bromination) SM2->M2 M3 Directed Ortho-Metalation (Protection/Lithiation) SM2->M3 FP This compound M1->FP M2->SM1 Forms Precursor M3->FP Borylation & Deprotection

Caption: High-level overview of synthetic routes to the target compound.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision based on factors such as yield, cost, safety, and scalability. The table below provides a summary of the key characteristics of each method.

Parameter Method 1: Grignard Reaction Method 2: Directed Ortho-Metalation Method 3: From 3-Chloro-2-methylaniline
Starting Material 2-Bromo-6-chlorotoluene3-Chloro-2-methylaniline3-Chloro-2-methylaniline
Key Reagents Mg, Triisopropyl boratePivaloyl chloride, s-BuLi, TMEDA, Triisopropyl borateNaNO₂, HBr, CuBr
Typical Yield 60-80%[5][6]50-70% (over 3 steps)70-85% (for Sandmeyer), then 60-80% (Grignard)
Purity Good to ExcellentGood to ExcellentGood, requires purification after each step
Pros High yield, cost-effective, one-pot potential.Excellent regioselectivity.Utilizes a common starting material.
Cons Sensitive to moisture; requires inert atmosphere.Requires cryogenic temperatures and strong bases.Multi-step process, use of diazonium salts.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Organolithium and Grignard reagents are pyrophoric and react violently with water.[7][8] All glassware must be oven- or flame-dried, and all reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Method 1: Synthesis via Grignard Reaction

This protocol describes the formation of the Grignard reagent from 2-bromo-6-chlorotoluene followed by borylation with triisopropyl borate. The differential reactivity of C-Br vs C-Cl bonds allows for the selective formation of the Grignard reagent at the bromide position.[7]

Grignard_Workflow Workflow for Grignard Synthesis Method A 1. Preparation - Assemble dry glassware under N2. - Add Mg turnings (1.2 eq) & iodine crystal. B 2. Grignard Formation - Add solution of 2-bromo-6-chlorotoluene (1.0 eq) in dry THF dropwise. - Maintain gentle reflux. A->B Initiate C 3. Borylation - Cool Grignard solution to -78°C. - Add triisopropyl borate (1.5 eq) dropwise. - Stir and allow to warm to RT overnight. B->C Cool D 4. Hydrolysis & Work-up - Cool to 0°C. - Quench with 2M HCl. - Stir for 1 hour. C->D Quench E 5. Isolation & Purification - Extract with EtOAc. - Wash with brine, dry over Na2SO4. - Concentrate in vacuo. - Recrystallize from hexanes/EtOAc. D->E Extract

Caption: Experimental workflow for the Grignard reaction method.

Reagents and Materials:

  • 2-Bromo-6-chlorotoluene (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Iodine (one small crystal)

  • Triisopropyl borate (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a crystal of iodine. Add a solution of 2-bromo-6-chlorotoluene (1.0 eq.) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Once initiated (indicated by gentle reflux and disappearance of the iodine color), add the remaining aryl bromide solution at a rate to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.[9][10]

  • Borylation: Cool the resulting gray Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add triisopropyl borate (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Upon completion of the addition, stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.[5][11]

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir the biphasic mixture vigorously for 1 hour.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by silica gel chromatography to yield this compound as a white solid.[12][13]

Method 2: Synthesis via Directed Ortho-Metalation

This method leverages the pivalamide group as a powerful directing metalation group (DMG) to achieve highly regioselective lithiation of the 3-chloro-2-methylaniline backbone.[14][15]

DoM_Workflow Workflow for Directed Ortho-Metalation Method A 1. Protection - React 3-chloro-2-methylaniline (1.0 eq) with pivaloyl chloride (1.1 eq) and pyridine in DCM. B 2. Lithiation (DoM) - Dissolve protected aniline in dry THF. - Cool to -78°C. - Add s-BuLi (2.2 eq) in the presence of TMEDA (2.2 eq). A->B Purify C 3. Borylation - Maintain at -78°C. - Add triisopropyl borate (2.5 eq) dropwise. - Stir and warm to RT. B->C Quench D 4. Hydrolysis & Deprotection - Quench with NH4Cl (sat.). - Extract with EtOAc. - Reflux with 6M HCl to remove pivaloyl group. C->D Hydrolyze E 5. Isolation - Cool and neutralize with NaOH. - Extract with EtOAc. - Wash, dry, and concentrate. - Purify by recrystallization. D->E Extract

Caption: Experimental workflow for the Directed Ortho-Metalation method.

Reagents and Materials:

  • 3-Chloro-2-methylaniline (1.0 eq.)

  • Pivaloyl chloride (1.1 eq.)

  • Pyridine

  • Dichloromethane (DCM)

  • sec-Butyllithium (s-BuLi) (2.2 eq.)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq.)

  • Triisopropyl borate (2.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • 6 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Protection: Dissolve 3-chloro-2-methylaniline (1.0 eq.) and pyridine (1.2 eq.) in DCM. Cool to 0 °C and add pivaloyl chloride (1.1 eq.) dropwise. Stir at room temperature until the reaction is complete (TLC). Wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to give the N-pivaloyl-protected aniline.

  • Directed ortho-Metalation: Dissolve the protected aniline and TMEDA (2.2 eq.) in anhydrous THF and cool to -78 °C. Add s-BuLi (2.2 eq.) dropwise, and stir the resulting solution for 2 hours at -78 °C.[2][14]

  • Borylation: Add triisopropyl borate (2.5 eq.) dropwise to the lithiated species at -78 °C. Allow the reaction to stir and warm to room temperature overnight.

  • Work-up and Deprotection: Quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the product into ethyl acetate. Concentrate the organic phase and add 6 M HCl. Reflux the mixture for 4-6 hours to hydrolyze both the borate ester and the pivalamide protecting group.

  • Isolation: Cool the reaction mixture to room temperature and carefully neutralize with aqueous NaOH. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified as described in Method 1.

Method 3: Synthesis from 3-Chloro-2-methylaniline via Sandmeyer Reaction

This route converts the readily available 3-chloro-2-methylaniline into the corresponding aryl bromide, which is the starting material for the high-yielding Grignard reaction (Method 1).

Procedure:

  • Diazotization: Prepare a solution of 3-chloro-2-methylaniline (1.0 eq.) in 48% hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.[16][17]

  • Sandmeyer Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr. Cool this solution to 0 °C. Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of N₂ gas will be observed. After the addition is complete, warm the mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.[3][4]

  • Isolation of 2-Bromo-6-chlorotoluene: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with 2 M NaOH and then with brine. Dry over Na₂SO₄ and concentrate. The crude 2-bromo-6-chlorotoluene can be purified by vacuum distillation.

  • Borylation: The purified 2-bromo-6-chlorotoluene is then converted to this compound using the Grignard protocol detailed in Method 1 .

Purification and Characterization

Purification:

  • Recrystallization: Arylboronic acids are often purified by recrystallization. Common solvent systems include water, or mixtures of an organic solvent (like ethyl acetate or diethyl ether) and a non-polar solvent (like hexanes or pentane).[12]

  • Acid/Base Extraction: Crude boronic acid can be dissolved in a basic aqueous solution (e.g., NaOH) and washed with an organic solvent (e.g., ether) to remove non-acidic impurities. The aqueous layer is then acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.[18]

  • Silica Gel Chromatography: While boronic acids can streak on standard silica gel, chromatography is sometimes necessary. A mobile phase containing a small amount of acid (e.g., acetic acid) or using deactivated silica can improve separation. Boronate esters are generally more amenable to silica gel purification than free boronic acids.[13][19]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The B(OH)₂ protons in ¹H NMR often appear as a broad singlet.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point is an indicator of purity.

Conclusion

This guide has detailed three reliable methods for the synthesis of this compound. The Grignard reaction (Method 1) from 2-bromo-6-chlorotoluene represents the most direct and often highest-yielding approach. The Directed Ortho-Metalation route (Method 2) offers excellent regiocontrol but requires more specialized reagents and conditions. Finally, the Sandmeyer reaction sequence (Method 3) provides a robust pathway from the common starting material 3-chloro-2-methylaniline. The choice of method will be dictated by laboratory-specific factors, but the protocols provided herein offer a solid foundation for the successful synthesis of this important chemical building block.

References

Commercial Availability and Application of 3-Chloro-2-methylphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and primary applications of 3-Chloro-2-methylphenylboronic acid. It is intended to serve as a comprehensive resource for researchers and professionals involved in synthetic chemistry and drug discovery, offering detailed information on sourcing, handling, and utilizing this versatile reagent.

Commercial Availability

This compound (CAS No. 313545-20-9) is readily available from a variety of chemical suppliers.[1][2][3][4][5][6] Purity levels are typically high, often exceeding 96-97%.[3][7] The compound is generally supplied as a white powder.[7] Below is a summary of prominent suppliers and their product specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Sigma-Aldrich (Merck) 313545-20-9C7H8BClO2170.40Not specified
Thermo Fisher Scientific 313545-20-9C7H8BClO2170.40≥96.0% (HPLC)
Fisher Scientific 313545-20-9C7H8BClO2170.4097%
BOC Sciences 313545-20-9C7H8BClO2170.40Not specified
BLD Pharm 313545-20-9C7H8BClO2170.40Not specified
Santa Cruz Biotechnology 313545-20-9C7H8BClO2170.40Not specified
Cenmed 313545-20-9C7H8BClO2170.400.98
VEGSCI Inc. 313545-20-9C7H8BClO2Not specifiedNot specified

Chemical Properties and Identifiers

  • IUPAC Name: (3-chloro-2-methylphenyl)boronic acid[3][]

  • Synonyms: 3-Chloro-2-methylbenzeneboronic acid, 2-Borono-6-chlorotoluene[3][]

  • CAS Number: 313545-20-9[1][3][5][6]

  • Molecular Formula: C7H8BClO2[3][5][6][]

  • Molecular Weight: 170.40 g/mol [4][5][6][]

  • SMILES: B(C1=C(C(=CC=C1)Cl)C)(O)O[3][5][7]

  • InChI Key: BJPNVVXTUYMJPN-UHFFFAOYSA-N[3]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

This compound is a vital intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and substituted aromatic compounds.[9] These structural motifs are prevalent in many biologically active molecules and pharmaceutical candidates, making this reagent particularly valuable in drug discovery and development, including for cancer research.[][9]

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[10] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the stability and low toxicity of the boronic acid reagents.[11]

Below is a workflow for the utilization of this compound in a typical research setting.

G cluster_sourcing Sourcing & Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_downstream Workup & Analysis S1 Identify Supplier (e.g., Sigma-Aldrich, Fisher Scientific) S2 Procure this compound S1->S2 S3 Verify Purity & Characterize (e.g., NMR, HPLC) S2->S3 R1 Combine Reagents: - Aryl Halide - Boronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) S3->R1 Proceed to Reaction R2 Degas Reaction Mixture (e.g., with Argon) R1->R2 R3 Add Palladium Catalyst (e.g., Pd(PPh3)4) R2->R3 R4 Heat Reaction Mixture (e.g., 80-100 °C) R3->R4 D1 Reaction Quenching & Extraction R4->D1 Reaction Complete D2 Purification (e.g., Column Chromatography) D1->D2 D3 Characterize Product (e.g., NMR, Mass Spec) D2->D3 Final Final D3->Final Final Biaryl Product

Figure 1. General workflow from sourcing to product synthesis.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln pd2_r_x R-Pd(II)Ln-X (Oxidative Adduct) pd0->pd2_r_x Oxidative Addition r1x Aryl Halide (R-X) r1x->pd2_r_x pd2_r_ar R-Pd(II)Ln-Ar pd2_r_x->pd2_r_ar Transmetalation boronic (Ar)B(OH)2 borate Ar-B(OH)3⁻ (Activated Borate) boronic->borate base Base (e.g., OH⁻) base->borate borate->pd2_r_ar pd2_r_ar->pd0 Reductive Elimination product Product (R-Ar) pd2_r_ar->product

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following sections provide representative protocols for the synthesis and application of arylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, such as this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, with water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.1 equiv), and the base (2.5 equiv).[12]

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio of solvent to water).[11][12]

  • Sparge the resulting mixture with a stream of inert gas (Argon) for 10-15 minutes to degas the solution.[12]

  • Add the palladium catalyst (0.1 equiv) to the mixture and continue sparging with the inert gas for an additional 10 minutes.[12]

  • Seal the reaction vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) overnight or until reaction completion is confirmed by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[11][12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the final biaryl product.[11]

General Protocol for the Synthesis of Arylboronic Acids

For research applications requiring custom-substituted analogs, this general procedure outlines the synthesis of an arylboronic acid from an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (2.3 equiv)

  • Trimethyl borate (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • 3M Hydrochloric acid

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Under an argon atmosphere, dissolve the aryl bromide (1.0 equiv) in anhydrous THF (approx. 30 mL per mmol of aryl bromide) in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone or liquid nitrogen/ethanol bath.[13]

  • Add n-butyllithium solution dropwise, ensuring the internal temperature remains below -78 °C. Stir the mixture at this temperature for one hour after the addition is complete.[13]

  • Slowly add trimethyl borate (1.5 equiv) to the reaction mixture, maintaining the temperature at -78 °C. Stir for an additional hour.[13]

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding a saturated solution of ammonium chloride.[13]

  • Remove the THF and most of the water under reduced pressure.

  • Acidify the residue with 3M hydrochloric acid to a pH of 3.[13]

  • Extract the product with dichloromethane (3x).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.[13]

  • Remove the solvent under reduced pressure. The resulting solid can be washed with ice-cold water and then with petroleum ether and dried to yield the arylboronic acid.[13]

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Chloro-2-methylphenylboronic acid, a key reagent in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Adherence to the following guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical Identification and Physical Properties

This compound is an organoboron compound with the chemical formula C₇H₈BClO₂.[1][2][3] It is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 313545-20-9[1][2][4]
Molecular Formula C₇H₈BClO₂[1][2][4]
Molecular Weight 170.40 g/mol [4][5]
Appearance White to light yellow powder/solid[6]
Purity Typically ≥97%
Storage Room temperature[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]

Signal Word: Warning

Safety and Handling

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[7][8]

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7][8] Gloves should be inspected before use and disposed of properly after handling the material.

    • Body Protection: A laboratory coat should be worn. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[7]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is required.[9]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[7] Facilities should be equipped with an eyewash station and a safety shower.[9]

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10]

  • Wash hands thoroughly after handling and before breaks.[7]

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides, boron oxides, and hydrogen chloride gas may be produced.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal
  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contact a licensed professional waste disposal service for guidance.[7]

Experimental Protocols

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The following is a general protocol.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results.

Visualizations

Laboratory Safety Workflow

G General Laboratory Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing In Fume Hood Reaction Setup Reaction Setup Weighing->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Quenching Quenching Monitoring->Quenching Waste Segregation Waste Segregation Quenching->Waste Segregation Decontamination Decontamination Waste Segregation->Decontamination Proper Disposal Proper Disposal Decontamination->Proper Disposal Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar'

References

Navigating the Solubility Landscape of 3-Chloro-2-methylphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Solubility Characteristics and Determination Methodologies for a Key Synthetic Building Block

Introduction: 3-Chloro-2-methylphenylboronic acid is a vital reagent in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the construction of complex molecular architectures, central to drug discovery and materials science, is critically dependent on its solubility in organic solvents. A thorough understanding of its dissolution behavior is paramount for reaction optimization, purification, and overall process efficiency. This technical guide provides a comprehensive overview of the expected solubility trends of this compound, alongside detailed experimental protocols for its precise quantitative determination.

While specific, publicly available quantitative solubility data for this compound is limited, this guide consolidates information on structurally related compounds to project its solubility profile. Furthermore, it equips researchers with the methodologies to generate empirical data tailored to their specific applications.

Expected Solubility Profile

The solubility of arylboronic acids is dictated by a delicate interplay of factors including the polarity of the solvent, the potential for hydrogen bonding, and the electronic and steric effects of substituents on the phenyl ring. Based on published data for analogous compounds like phenylboronic acid and its substituted derivatives, the following trends are anticipated for this compound.[1][2][3][4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHigh Ethers can act as hydrogen bond acceptors for the hydroxyl groups of the boronic acid, facilitating dissolution. Phenylboronic acid exhibits high solubility in ethers.[1][4]
Ketones Acetone, Methyl ethyl ketone (MEK)High Similar to ethers, the carbonyl group of ketones can accept hydrogen bonds, leading to good solubility. Phenylboronic acid is known to be highly soluble in ketones.[1][4]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate These solvents are of intermediate polarity. While phenylboronic acid has moderate solubility in chloroform, the presence of a chlorine atom on the phenyl ring of the target compound may slightly enhance its affinity for chlorinated solvents.[1][4]
Alcohols Methanol, Ethanol, IsopropanolModerate to High Alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. However, the potential for transesterification with the boronic acid exists, especially at elevated temperatures or in the presence of catalysts.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High These solvents are highly polar and are excellent at solvating a wide range of organic compounds, including boronic acids.
Hydrocarbons Hexanes, Toluene, CyclohexaneLow to Very Low As nonpolar solvents, hydrocarbons are poor at solvating the polar boronic acid functional group. Phenylboronic acid has very low solubility in hydrocarbon solvents.[1][4] The chloro and methyl substituents are unlikely to alter this trend significantly.

Experimental Protocols for Solubility Determination

To obtain precise and actionable solubility data, direct experimental measurement is indispensable. The following section details two robust methods for determining the solubility of this compound: the dynamic (synthetic) method for generating temperature-dependent solubility curves and the shake-flask method for equilibrium solubility at a fixed temperature.

Dynamic Method for Temperature-Dependent Solubility

This method, also known as the synthetic method, involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.[1][5][6]

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvent (high purity, anhydrous)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath with precise temperature control

  • Calibrated digital thermometer (±0.1 °C)

  • Luminance probe or a laser-based turbidity sensor

  • Analytical balance (±0.0001 g)

Procedure:

  • Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel. The composition is typically expressed as a mole fraction.

  • Heating and Equilibration: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension.

  • Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 °C/min) to approximate thermal equilibrium.

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually against a dark background with good lighting, or more accurately using a luminance probe or a nephelometer that measures light scattering.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.

  • Data Compilation: Repeat this procedure for several different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Shake-Flask Method for Thermodynamic Solubility

This classic method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.[7][8]

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvent (high purity, anhydrous)

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Solubility Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the dynamic method.

experimental_workflow start Start prep_sample Prepare Solid-Liquid Mixture (Known Composition) start->prep_sample place_vessel Place in Jacketed Vessel with Stirring prep_sample->place_vessel heat_slowly Heat at a Constant, Slow Rate (e.g., 0.2 °C/min) place_vessel->heat_slowly monitor_turbidity Continuously Monitor Turbidity (Visually or with Probe) heat_slowly->monitor_turbidity is_clear Solution Clear? monitor_turbidity->is_clear is_clear->heat_slowly No record_temp Record Dissolution Temperature (T_sol) is_clear->record_temp Yes more_compositions More Compositions to Test? record_temp->more_compositions more_compositions->prep_sample Yes plot_curve Plot Solubility Curve (Mole Fraction vs. T_sol) more_compositions->plot_curve No end End plot_curve->end

Caption: A flowchart illustrating the dynamic method for solubility determination.

Conclusion

While a definitive, quantitative solubility table for this compound in various organic solvents awaits exhaustive publication, a robust predictive framework can be established based on the behavior of analogous boronic acids. This guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to determine the precise solubility of this compound in their systems of interest. Such empirical data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and advancing the application of this versatile building block in both academic and industrial research.

References

The Versatility of 3-Chloro-2-methylphenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenylboronic acid has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern—a chlorine atom and a methyl group on the phenyl ring—offers distinct steric and electronic properties that medicinal chemists can exploit to fine-tune the pharmacological profile of drug candidates. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of novel therapeutic agents. We will delve into its application in the development of anticonvulsants and its potential in the synthesis of targeted cancer therapies, such as KRAS and histone lysine demethylase inhibitors.

Core Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its application as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex molecular scaffolds.

Synthesis of Anticonvulsant Agents

Research has demonstrated the successful incorporation of the 3-chloro-2-methylphenyl moiety into semicarbazone derivatives, leading to the discovery of compounds with significant anticonvulsant activity. These compounds have been evaluated in various preclinical models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) screens.[1]

The following table summarizes the anticonvulsant activity of a series of 3-chloro-2-methylphenyl-substituted semicarbazones. The data is presented as the percentage of animals protected in standard preclinical models at a given dose.

CompoundRMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)scSTY Screen (% Protection at 100 mg/kg)
3 H02550
4 2-Cl252575
5 3-Cl05050
6 4-Cl252575
7 2-CH₃02550
8 3-CH₃252550
9 4-CH₃05075
10 2-OCH₃02550
11 4-OCH₃252575
12 2-NO₂5075100
13 3-NO₂255075
14 4-NO₂5075100
21 4-F7575100

Data extracted from Yogeeswari et al., Eur J Med Chem. 2004 Aug;39(8):729-34.[1]

Step 1: Synthesis of 1-(3-Chloro-2-methylphenyl)semicarbazide

To a solution of 3-chloro-2-methylaniline (0.1 mol) in glacial acetic acid (50 mL), a solution of potassium cyanate (0.12 mol) in water (30 mL) is added dropwise with stirring at 0-5 °C. The reaction mixture is stirred for 2 hours at room temperature. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 1-(3-chloro-2-methylphenyl)urea. This urea derivative (0.05 mol) is then refluxed with hydrazine hydrate (0.1 mol) in ethanol (100 mL) for 8 hours. The solvent is evaporated under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to give 1-(3-chloro-2-methylphenyl)semicarbazide.

Step 2: Synthesis of the Semicarbazone Derivatives

A mixture of 1-(3-chloro-2-methylphenyl)semicarbazide (0.01 mol) and the appropriate substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 6-8 hours. The reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the final semicarbazone product.

experimental_workflow_semicarbazone cluster_step1 Step 1: Semicarbazide Synthesis cluster_step2 Step 2: Semicarbazone Synthesis aniline 3-Chloro-2-methylaniline urea 1-(3-Chloro-2-methylphenyl)urea aniline->urea Glacial Acetic Acid, H₂O kcn Potassium Cyanate kcn->urea semicarbazide 1-(3-Chloro-2-methylphenyl)semicarbazide urea->semicarbazide Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->semicarbazide semicarbazone Final Semicarbazone Product semicarbazide->semicarbazone Ethanol, Acetic Acid, Reflux aldehyde Substituted Aldehyde aldehyde->semicarbazone

Caption: Synthesis of 3-chloro-2-methylphenyl-substituted semicarbazones.

Potential in Targeted Cancer Therapy

This compound serves as a crucial starting material for the synthesis of inhibitors targeting key oncogenic pathways, including those driven by KRAS mutations and aberrant histone lysine demethylase activity.

The KRAS protein is a key signaling molecule, and its mutations are prevalent in many cancers. The development of small molecule inhibitors targeting specific KRAS mutants is an area of intense research. Patent literature indicates that this compound can be utilized in the synthesis of tricyclic compounds designed as KRAS inhibitors. These compounds typically feature a core scaffold that is further elaborated through Suzuki-Miyaura coupling.

Histone lysine demethylases are enzymes that play a critical role in epigenetic regulation, and their dysregulation is implicated in various cancers. This compound has been cited in patents as a building block for the synthesis of KDM inhibitors. The 3-chloro-2-methylphenyl moiety can be incorporated into heterocyclic scaffolds to generate potent and selective inhibitors of these enzymes.

Target ClassGeneral Structure/ScaffoldRationale for 3-Chloro-2-methylphenyl Moiety
KRAS Inhibitors Tricyclic HeterocyclesThe substituted phenyl ring can occupy a hydrophobic pocket in the KRAS protein, with the chlorine and methyl groups providing specific steric and electronic interactions to enhance binding affinity and selectivity.
KDM Inhibitors Substituted Pyridines and other N-heterocyclesThe 3-chloro-2-methylphenyl group can be positioned to interact with specific residues in the active site of the demethylase, contributing to the inhibitor's potency and selectivity profile.

Note: Specific IC50 values for compounds synthesized using this compound are not publicly available in the cited patents.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

To a degassed mixture of this compound (1.2 mmol), the desired aryl bromide (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water, 10 mL), is added a base such as potassium carbonate (2.0 mmol). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

experimental_workflow_suzuki reagents Reactants: - this compound - Aryl Bromide - Pd Catalyst - Base (e.g., K₂CO₃) reaction Reaction Conditions: - Dioxane/Water - 80-100 °C, 12-24h - Inert Atmosphere reagents->reaction workup Aqueous Workup: - Dilution with Water - Extraction with Organic Solvent reaction->workup purification Purification: - Column Chromatography workup->purification product Final Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in cells. In its active, GTP-bound state, it activates downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. Mutations in KRAS can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor formation.

kras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Growth Factor KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus (Gene Expression, Proliferation, Survival) ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus

Caption: Simplified KRAS signaling pathway.

Histone Lysine Demethylation

Histone lysine demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histone proteins. This process is a key component of epigenetic regulation, influencing chromatin structure and gene expression. KDMs are classified into two main families: the flavin-dependent LSD family and the JmjC domain-containing family. Their activity can either activate or repress gene transcription depending on the specific lysine residue and its methylation state.

histone_demethylation cluster_histone Histone Tail cluster_enzymes Enzymes H3K4me3 H3K4me3 (Active Mark) H3K4me2 H3K4me2 H3K4me3->H3K4me2 KDM5 Gene_Activation Gene Activation H3K4me2->Gene_Activation H3K9me3 H3K9me3 (Repressive Mark) H3K9me2 H3K9me2 H3K9me3->H3K9me2 LSD1 Gene_Repression Gene Repression H3K9me2->Gene_Repression KDM5 KDM5 (JmjC) LSD1 LSD1/KDM1A

Caption: Histone lysine demethylation by KDM enzymes.

Conclusion

This compound is a highly valuable building block for medicinal chemists, offering a strategic tool for the synthesis of diverse and complex molecules with therapeutic potential. Its application in the development of anticonvulsant agents has been demonstrated, and its potential in the synthesis of targeted cancer therapies, including KRAS and histone lysine demethylase inhibitors, highlights its growing importance in drug discovery. The continued exploration of this versatile reagent is likely to lead to the discovery of novel drug candidates for a range of diseases.

References

A Technical Guide to the Applications of 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenylboronic acid, a specialized organoboron compound, has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern on the phenyl ring offers steric and electronic properties that are instrumental in the construction of complex molecular architectures. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in the synthesis of bioactive molecules and advanced materials.

Core Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its role as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and functional materials.[1]

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Miyaura_Workflow A Reactants (Aryl Halide, Boronic Acid) E Reaction Setup (Inert Atmosphere) A->E B Palladium Catalyst & Ligand B->E C Base C->E D Solvent D->E F Heating & Stirring E->F Reaction Conditions G Reaction Workup (Extraction, Washing) F->G Reaction Completion H Purification (Chromatography) G->H I Product H->I

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the realm of oncology. Its structural motif has been incorporated into inhibitors of critical cancer-related targets.

1. KRAS Inhibitors:

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers. The development of KRAS inhibitors is a significant focus in cancer drug discovery. Patents have disclosed the use of this compound in the synthesis of tricyclic compounds that act as KRAS inhibitors.[1] While specific quantitative data for the coupling step involving this exact boronic acid is often proprietary, the general approach involves the coupling of the boronic acid with a suitable halogenated heterocyclic core.

The KRAS signaling pathway is a central regulator of cell growth and proliferation. Its aberrant activation due to mutations leads to uncontrolled cell division.

KRAS_Pathway EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor KRAS Inhibitor (derived from This compound) Inhibitor->KRAS_GTP Inhibition

Figure 2: Simplified KRAS signaling pathway and the point of intervention for inhibitors.

2. Histone Demethylase Inhibitors:

Epigenetic modifications play a crucial role in gene regulation and their dysregulation is implicated in cancer. Histone lysine demethylases are enzymes that remove methyl groups from histones, thereby influencing chromatin structure and gene expression. A patent has described the use of this compound in the synthesis of compounds for histone lysine demethylase inhibition.[1]

Histone demethylases are part of a complex regulatory network that controls gene expression. Inhibitors of these enzymes can restore normal patterns of gene expression in cancer cells.

Histone_Demethylase_Logic Histone Histone Proteins Methylated_Histone Methylated Histone Histone->Methylated_Histone Methylation by Methyltransferase Methyltransferase Histone Methyltransferase Demethylase Histone Demethylase Demethylated_Histone Demethylated Histone Methylated_Histone->Demethylated_Histone Demethylation by Demethylase Gene_Expression Altered Gene Expression Methylated_Histone->Gene_Expression Demethylated_Histone->Gene_Expression Inhibitor Histone Demethylase Inhibitor (from this compound) Inhibitor->Demethylase Inhibition

Figure 3: Logical relationship of histone methylation and the role of inhibitors.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often embedded within broader synthetic schemes in patents and publications, a general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with a small amount of water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical, though not specific to this compound, quantitative data for Suzuki-Miyaura reactions. Yields are highly substrate-dependent and require optimization.

Aryl Halide PartnerBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95
Heteroaryl ChlorideArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001670-90
Aryl IodideVinylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃DMF90880-95

Note: This table presents generalized data for illustrative purposes. Specific yields for reactions with this compound would need to be determined experimentally.

Applications in Materials Science

While the primary application of this compound is in medicinal chemistry, the broader class of boronic acids is utilized in materials science for the synthesis of functional organic materials. These applications often leverage the Suzuki-Miyaura coupling to create extended π-conjugated systems.

Potential Applications:

  • Organic Light-Emitting Diodes (OLEDs): Boronic acids are used to synthesize the organic semiconductor materials that form the emissive and charge-transport layers in OLEDs.

  • Conductive Polymers: The formation of biaryl linkages through Suzuki coupling is a key strategy for synthesizing conductive polymers with tailored electronic properties.

The general synthetic approach for incorporating boronic acids into polymers is outlined below.

Polymer_Synthesis_Workflow A Dihalo-Aromatic Monomer E Polymerization Reaction (Suzuki Polycondensation) A->E B Dibora-Aromatic Monomer (or bis-boronic acid) B->E C Palladium Catalyst C->E D Base & Solvent D->E F Polymer Precipitation & Washing E->F G Drying F->G H Conductive Polymer G->H

Figure 4: General workflow for the synthesis of conductive polymers via Suzuki polycondensation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its most significant contributions in the field of medicinal chemistry. Its utility in the construction of complex bioactive molecules, particularly inhibitors of challenging cancer targets like KRAS and histone demethylases, underscores its importance in drug discovery. While its application in materials science is less documented, the broader utility of boronic acids in this field suggests potential for future exploration. The continued development of efficient and specific cross-coupling methodologies will undoubtedly expand the applications of this important synthetic building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-chloro-2-methylphenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely favored for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse starting materials. This compound is a valuable reagent for introducing the 3-chloro-2-methylphenyl moiety, a key structural element in a variety of biologically active molecules. The resulting biaryl compounds are of significant interest as scaffolds for kinase inhibitors, which target signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X, where X = Br, I, or Cl) is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

General Reaction Scheme

Experimental Protocols

This section provides a representative experimental protocol for the Suzuki coupling of this compound with a heteroaryl bromide, specifically 2-bromopyridine. This procedure is based on established methodologies for similar Suzuki-Miyaura reactions and may require optimization for different substrates.

Materials:

  • This compound

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-chloro-2-methylphenyl)pyridine.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various aryl halides, based on typical conditions reported in the literature for similar substrates. Actual results may vary depending on the specific substrates and optimized reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O901875-85
24-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O1001280-90
31-Chloro-4-nitrobenzeneXPhos Pd G3 (1)K₃PO₄t-BuOH/H₂O1102465-75
45-Bromo-2-methoxypyrimidinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001670-80

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds via the Suzuki-Miyaura coupling of this compound.

G General Workflow for Suzuki Coupling reagents Reagents: - this compound - Aryl Halide - Base (e.g., K2CO3) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst: - Pd(PPh3)4 catalyst->setup reaction Heating & Stirring (e.g., 90°C, 12-24h) setup->reaction workup Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product

Caption: A typical workflow for the synthesis of biaryl derivatives.

Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Biaryl scaffolds derived from this compound are of particular interest as potential inhibitors of protein kinases. One such important target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway plays a crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[1][2] Inhibitors of p38 MAPK can modulate the production of pro-inflammatory cytokines, making them attractive therapeutic candidates.

The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway, a potential target for biaryl compounds synthesized using this compound.

G Simplified p38 MAPK Signaling Pathway extracellular Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Biaryl Inhibitor (from this compound) inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and potential point of inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-2-methylphenylboronic acid with various aryl halides. This sterically hindered boronic acid presents unique challenges, and this document outlines effective catalyst systems, reaction conditions, and detailed protocols to facilitate the synthesis of complex biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The coupling of sterically hindered substrates, such as this compound, is often challenging due to steric hindrance that can impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[2] However, the development of advanced palladium catalysts, particularly those employing bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, has made these transformations more accessible.[3][4][5]

This document details recommended palladium catalysts, ligands, bases, and solvents, and provides representative experimental protocols for the successful cross-coupling of this compound.

Key Considerations for Successful Coupling

Effective cross-coupling of this compound requires careful selection of the catalyst system and reaction conditions to overcome the steric hindrance posed by the ortho-methyl and meta-chloro substituents.

  • Palladium Precatalysts: A variety of Pd(II) and Pd(0) precatalysts can be employed. Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).[4]

  • Ligands: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and tricyclohexylphosphine (PCy₃), or N-heterocyclic carbene (NHC) ligands like IPr and IMes are often highly effective.[2][3]

  • Bases: A base is essential to activate the boronic acid for the transmetalation step.[5] Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[2][6]

  • Solvents: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF), often with the addition of water, are frequently employed.[3][6]

Recommended Catalyst Systems and Reaction Conditions

The following table summarizes recommended catalyst systems and reaction conditions for the Suzuki-Miyaura cross-coupling of sterically hindered boronic acids like this compound with aryl halides. These conditions are based on literature precedents for similar challenging couplings.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-110Good to Excellent
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-120Good to Excellent
PdCl₂(dppf)-K₂CO₃DMF/H₂O90-110Moderate to Good
PEPPSI™-IPr-K₂CO₃Toluene80-100Good to Excellent

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: These protocols are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is suitable for a wide range of aryl bromides and activated aryl chlorides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and for less reactive aryl chlorides.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Water (1 mL)

Procedure:

  • In a microwave reaction vial, combine the aryl chloride, this compound, PdCl₂(dppf), and cesium carbonate.

  • Add the DMF and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite®.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_biaryl R¹-Pd(II)L_n-R² Pd0->PdII_biaryl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_halide R¹-Pd(II)L_n-X PdII_halide->Pd0 Transmetalation Transmetalation PdII_biaryl->PdII_halide Product R¹-R² PdII_biaryl->Product ArylHalide R¹-X ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_halide Base Base Base->PdII_halide

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow arrow arrow A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst System: Pd Precatalyst & Ligand A->B C Add Solvent (Degassed) B->C D Inert Atmosphere (e.g., Argon) C->D E Heat Reaction Mixture D->E F Monitor Progress (TLC, GC, LC-MS) E->F G Workup: Extraction & Washing F->G Upon Completion H Purification: Column Chromatography G->H I Characterization H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of biaryl compounds is of particular importance in the development of pharmaceuticals and functional materials. 3-Chloro-2-methylphenylboronic acid is a valuable building block, but its steric hindrance presents a significant challenge in achieving high-yield couplings, especially with similarly hindered or electronically deactivated coupling partners such as aryl chlorides. The selection of an appropriate phosphine ligand is paramount to overcoming these hurdles and ensuring a successful reaction. These application notes provide a guide to ligand selection, quantitative data for representative systems, and detailed experimental protocols for the Suzuki-Miyaura coupling of this compound.

For sterically demanding Suzuki-Miyaura coupling reactions, the use of bulky and electron-rich phosphine ligands is crucial. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, and N-heterocyclic carbenes (NHCs) have emerged as the state-of-the-art for these challenging transformations.[1][2][3][4]

Ligand Selection and Performance Data

The choice of ligand significantly impacts the yield and reaction kinetics of the Suzuki-Miyaura coupling with this compound. Below is a summary of commonly employed ligands and their expected performance in the coupling with a representative aryl chloride, 4-chlorotoluene.

LigandPalladium Pre-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1001292[1]
XPhos Pd₂(dba)₃K₃PO₄Dioxane1101295[2][4]
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1101488
tBuXPhos Pd₂(dba)₃K₃PO₄t-BuOH1001685[2]
IMes (NHC)Pd(OAc)₂K₂CO₃Toluene1101878General NHC data
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene11024<10[5]

This data is representative and compiled from literature on similar sterically hindered Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride using Buchwald Ligands

This protocol is a generalized procedure for a Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid and an aryl chloride, employing a Buchwald-type phosphine ligand.

Materials:

  • This compound

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Selected Buchwald Ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the selected Buchwald ligand (0.02 mmol, 2 mol%), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions with sterically hindered aryl chlorides may require 12-24 hours for completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Ligand_Selection_Workflow Ligand Selection Workflow for Suzuki Coupling cluster_start Substrate Analysis cluster_screening Ligand Screening cluster_optimization Optimization cluster_scaleup Scale-up A Define Substrates: This compound + Aryl Halide (e.g., Aryl Chloride) B Select Ligand Classes: - Buchwald-type (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) - Traditional (PPh3) A->B C Perform Small-Scale Screening Reactions B->C D Analyze Results (Yield, Purity) C->D E Select Best Performing Ligand D->E F Optimize Reaction Conditions: - Base - Solvent - Temperature - Catalyst Loading E->F G Scale-up Reaction with Optimized Protocol F->G Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the base and solvent conditions for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-methylphenylboronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl molecules, which are prevalent in pharmaceuticals and advanced materials. Due to the steric hindrance from the ortho-methyl group and the electronic properties of the chloro substituent, careful optimization of reaction conditions is crucial for achieving high yields.

Key Considerations for Successful Coupling

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is a powerful C-C bond-forming reaction. Success hinges on the careful selection of the catalyst system, base, and solvent to overcome the challenges posed by this sterically encumbered substrate.

  • Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst. For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often essential to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid. A variety of inorganic bases are commonly used, with the choice often depending on the solvent system and the lability of functional groups on the coupling partners. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.

  • Solvent System: The solvent must be capable of dissolving the reactants and catalyst system while being compatible with the chosen base. Aprotic polar solvents are frequently employed. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. Often, a biphasic system with the addition of water is used, particularly with carbonate or phosphate bases, to facilitate the dissolution of the base and promote the reaction.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data provides a foundation for comparison and optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
21-Bromo-4-(tert-butyl)benzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001680-90
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901875-85
44-BromobenzonitrilePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1101288-98

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)1202470-80
21-Chloro-4-nitrobenzenePd(OAc)₂ (3)cataCXium® A (6)K₃PO₄ (2.5)Toluene1101885-95
32-ChlorotoluenePEPPSI™-IPr (3)-t-BuOK (3)1,4-Dioxane1002065-75

Experimental Protocols

Two detailed protocols are provided below: a standard method using a Buchwald ligand for aryl bromides and a more forcing method for less reactive aryl chlorides.

Protocol 1: Standard Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon source

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chloroanisole)

Materials:

  • This compound

  • 4-Chloroanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon source

  • Sealed reaction vial suitable for heating

Procedure:

  • In a glovebox or under a continuous stream of inert gas, add to a reaction vial: this compound (1.5 mmol, 1.5 equiv), 4-chloroanisole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) to the vial.

  • Seal the vial tightly with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, allow the reaction to cool to room temperature.

  • Carefully unseal the vial and dilute the contents with diethyl ether (25 mL).

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the celite pad with additional diethyl ether (10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl-X Aryl or Heteroaryl Halide (Ar-X) Catalyst Palladium Catalyst + Ligand Aryl-X->Catalyst Boronic_Acid 3-Chloro-2-methylphenyl- boronic Acid Base Base (e.g., K₃PO₄, K₂CO₃) Boronic_Acid->Base Base->Catalyst Product Biaryl Product Catalyst->Product Solvent Solvent (e.g., Dioxane, Toluene) Heat Heat

Caption: Relationship of components in the Suzuki-Miyaura coupling.

Experimental_Workflow A 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) B 2. Add Catalyst and Ligand under Inert Atmosphere A->B Inert environment is crucial C 3. Add Degassed Solvent(s) B->C D 4. Heat Reaction Mixture with Vigorous Stirring C->D Sealed vessel if volatile E 5. Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E Typically 12-24h F 6. Work-up (Extraction and Washing) E->F Upon completion G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Synthesis of Biaryl Compounds Using 3-Chloro-2-methylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, as this structural motif is present in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures. This document provides detailed application notes and protocols for the use of 3-Chloro-2-methylphenylboronic acid as a key building block in the synthesis of biaryl compounds, which are of significant interest in drug discovery and development.

This compound is a valuable reagent in Suzuki-Miyaura coupling reactions, allowing for the introduction of a sterically hindered and electronically distinct aryl group. The presence of the chlorine atom and the methyl group on the phenyl ring can significantly influence the physicochemical properties and biological activity of the resulting biaryl compounds. These substitutions can modulate factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles, making this boronic acid a strategic choice for the synthesis of novel drug candidates.

Core Concepts: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

A typical Suzuki-Miyaura reaction involves the following components:

  • Aryl Halide or Triflate: The electrophilic coupling partner.

  • Organoboron Reagent: In this case, this compound, serving as the nucleophilic coupling partner.

  • Palladium Catalyst: A source of palladium(0), often generated in situ from a palladium(II) precatalyst.

  • Ligand: Typically a phosphine-based ligand that stabilizes the palladium catalyst and facilitates the reaction.

  • Base: Required to activate the boronic acid for the transmetalation step.

  • Solvent: A suitable solvent or solvent system to dissolve the reactants and facilitate the reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol describes a general method for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Suzuki-Miyaura Coupling with Aryl Chlorides

Aryl chlorides are often less reactive than aryl bromides. This protocol utilizes a more active catalyst system to facilitate the coupling.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃) or other bulky, electron-rich phosphine ligand

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv) to a Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.08 mmol, 8 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 8-10).

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from literature sources and serves as a guide for expected outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O80690-98
34-BromotoluenePd(OAc)₂ (3)SPhos (6)K₃PO₄1,4-Dioxane1101880-90
41-Bromo-3,5-dimethylbenzenePdCl₂(dppf) (3)-Cs₂CO₃DMF1202475-85
52-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001670-80

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1202470-80
21-Chloro-4-nitrobenzeneNiCl₂(dppf) (5)-K₃PO₄Toluene1001865-75
34-ChlorotoluenePd(OAc)₂ (3)Buchwald Ligand (6)CsFt-BuOH/H₂O1002060-70
42-ChloropyridinePdCl₂(Amphos) (4)-K₂CO₃Acetonitrile/H₂O902455-65

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Ar-Ar' RedElim->Biaryl Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow Start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) Reaction Reaction Setup (Inert atmosphere, Solvent addition) Start->Reaction Heating Heating and Stirring (Monitor progress by TLC/GC-MS) Reaction->Heating Workup Aqueous Workup (Extraction and Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Biaryl Product Analysis->End

Caption: General workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Applications in Drug Development

Biaryl structures are prevalent in a multitude of approved drugs and clinical candidates across various therapeutic areas. The introduction of the 3-chloro-2-methylphenyl moiety can be a strategic approach to developing new chemical entities with improved pharmacological profiles.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl cores that are crucial for binding to the target protein.

  • Inflammation and Immunology: Non-steroidal anti-inflammatory drugs (NSAIDs) and other immunomodulatory agents often contain biaryl structures.

  • Infectious Diseases: Biaryl compounds have shown promise as antibacterial, antiviral, and antifungal agents.

  • Central Nervous System (CNS) Disorders: The biaryl motif is found in drugs targeting CNS receptors and enzymes.

While specific signaling pathways are highly dependent on the overall structure of the final biaryl molecule, the synthesis of a library of analogs using this compound allows for the exploration of structure-activity relationships (SAR) and the identification of potent and selective modulators of various biological targets.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a diverse range of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of drug development to utilize this building block for the creation of novel molecules with potential therapeutic applications. The ability to fine-tune reaction conditions allows for the efficient synthesis of these important structural motifs, paving the way for the discovery of next-generation therapeutics.

Application Notes: The Use of 3-Chloro-2-methylphenylboronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug development. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. 3-Chloro-2-methylphenylboronic acid is a versatile fragment that holds significant promise in FBDD campaigns, particularly for targets amenable to covalent or pseudo-covalent interactions. Its utility stems from the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with nucleophilic residues like serine and threonine in a protein's active site.[] This interaction can lead to high ligand efficiency and provides a solid starting point for the development of potent and selective inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are consistent with the "Rule of Three," a set of guidelines used to define fragment-like chemical space, suggesting its suitability for FBDD.[]

PropertyValueReference
Molecular FormulaC7H8BClO2[2]
Molecular Weight170.4 g/mol [2]
CAS Number313545-20-9[2]
Purity≥98%[2]
StorageRoom temperature[2]
AppearanceWhite to off-white crystalline powder

Applications in FBDD

This compound is a valuable tool for probing the active sites of a variety of enzyme classes, most notably serine hydrolases.[3] The electrophilic nature of the boron atom allows it to act as a Lewis acid, accepting a lone pair of electrons from the hydroxyl group of a serine or threonine residue to form a tetrahedral boronate adduct. This reversible covalent interaction can provide a significant affinity boost for a small fragment, making it more readily detectable in biophysical screening assays.

The substituted phenyl ring of this compound provides a scaffold for further chemical elaboration. The chlorine and methyl groups offer specific steric and electronic features that can be optimized to enhance binding affinity and selectivity for the target protein. Its primary application in FBDD is as a starting point for the design of more potent lead compounds through techniques such as fragment growing, linking, or merging.

Experimental Protocols

The following are detailed protocols for common experimental techniques used to screen and characterize the binding of this compound to a target protein in an FBDD campaign.

1. Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, also known as Thermal Shift Assay, is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[4][5][6][7]

a. Materials

  • Purified target protein (e.g., a serine hydrolase) at a stock concentration of 0.2-0.5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Fluorescent dye (e.g., SYPRO Orange at 5000x stock concentration).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a thermal melt curve.

b. Method

  • Prepare a master mix containing the target protein and the fluorescent dye in the assay buffer. The final protein concentration is typically in the range of 2-5 µM, and the final dye concentration is 5x.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound from the stock solution to the appropriate wells to achieve the desired final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include appropriate controls (protein with DMSO only, buffer only).

  • Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and incubate at room temperature for 30 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to perform a melt curve analysis. A typical protocol involves heating the sample from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each temperature increment.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Illustrative Data Presentation

FragmentConcentration (µM)ΔTm (°C)Hit Classification
This compound200+3.5Hit
Negative Control Fragment200+0.2Non-hit
DMSO Control-0-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation

NMR spectroscopy is a powerful technique for confirming fragment binding and characterizing the interaction at an atomic level.[8][9] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.

a. Materials

  • Purified target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pD 7.5 in 99.9% D2O).

  • This compound stock solution (e.g., 100 mM in d6-DMSO).

  • NMR tubes.

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

b. Method (STD-NMR)

  • Prepare two NMR samples: one containing the target protein and the fragment (e.g., 20 µM protein and 1 mM fragment), and a reference sample containing only the fragment at the same concentration.

  • Acquire a 1D proton NMR spectrum of the reference sample to identify the chemical shifts of the fragment's protons.

  • For the sample containing the protein and fragment, acquire an STD-NMR spectrum. This involves selectively saturating the protein resonances with a train of radiofrequency pulses and observing the transfer of this saturation to the binding fragment.

  • A control experiment is performed with the saturation frequency set to a region where no protein signals are present.

  • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

  • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.

Illustrative Data Presentation

Fragment ProtonChemical Shift (ppm)STD Amplification FactorInterpretation
Aromatic CH7.2-7.50.8Strong interaction with the protein
Methyl CH32.30.6Moderate interaction with the protein

Visualizations

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Outcome Fragment This compound DSF Primary Screen (DSF) Fragment->DSF High-throughput screening NMR Hit Validation (NMR) DSF->NMR Hit confirmation Structure Structure-Based Design (X-ray/Cryo-EM) NMR->Structure Structural insights SAR SAR by Chemistry Structure->SAR Iterative optimization Lead Lead Compound SAR->Lead Improved potency & selectivity

Caption: FBDD workflow using this compound.

Covalent_Interaction Protein Protein Active Site (Serine Residue) Complex Reversible Covalent Complex (Tetrahedral Boronate) Protein->Complex Nucleophilic attack Fragment This compound Fragment->Complex

Caption: Reversible covalent interaction with a serine residue.

References

Application of 3-Chloro-2-methylphenylboronic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenylboronic acid is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and a suitable halide or triflate, enabling the construction of complex biaryl and heteroaryl structures that are often the core scaffolds of potent and selective kinase inhibitors.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The structural motif provided by this compound can be crucial for achieving desired potency, selectivity, and pharmacokinetic properties in the resulting inhibitor. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of kinase inhibitors targeting the PI3K/Akt and Rho/ROCK signaling pathways.

Key Applications in Kinase Inhibitor Synthesis

This compound is a versatile reagent for introducing a substituted phenyl ring into a kinase inhibitor scaffold. This specific substitution pattern can influence the inhibitor's interaction with the target kinase's active site, contributing to its overall activity and selectivity profile.

Synthesis of Benzimidazole-Based PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in cancer.[1][2] Benzimidazole derivatives have emerged as a promising class of PI3K inhibitors. The 3-chloro-2-methylphenyl group can be incorporated into a benzimidazole scaffold to enhance binding affinity and selectivity. A key synthetic step involves the Suzuki coupling of this compound with a halogenated benzimidazole intermediate.

Synthesis of Rho-Kinase (ROCK) Inhibitors

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[3] Dysregulation of the Rho/ROCK pathway is associated with cardiovascular diseases, glaucoma, and cancer. This compound can be utilized in the synthesis of potent ROCK inhibitors, often by coupling with a heterocyclic core that interacts with the ATP-binding site of the kinase.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors synthesized using methodologies that can employ this compound or its derivatives.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (µM)Reference
PI3K Inhibitor 1 PI3Kα50.1 (Akt phosphorylation)[4]
PI3K Inhibitor 2 PI3Kβ0.30.005 (Akt phosphorylation)[4]
PI3K Inhibitor 3 PI3Kδ18N/A[5]
PI3K Inhibitor 4 PI3Kγ939 (selectivity ratio)N/A[5]
ROCK Inhibitor 1 ROCK-II251 (Chemotaxis)[3]
ROCK Inhibitor 2 ROCK-II20N/A[2]

Note: The IC50 values presented are for representative compounds from the cited literature and may not be from inhibitors synthesized specifically with this compound, but represent the classes of inhibitors that can be synthesized using this building block.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the final kinase inhibitors, based on established synthetic routes.

Protocol 1: Synthesis of a Benzimidazole-Based PI3K Inhibitor Intermediate via Suzuki Coupling

This protocol describes the Suzuki-Miyaura cross-coupling of a brominated benzimidazole derivative with an arylboronic acid. This compound can be used as the boronic acid component in this reaction.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling A Brominated Benzimidazole D Coupled Product A->D B This compound B->D C Pd Catalyst Ligand Base C->D

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-6-morpholino-1H-benzo[d]imidazole

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-bromo-6-morpholino-1H-benzo[d]imidazole (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: General Procedure for the Synthesis of a Rho-Kinase Inhibitor

This protocol outlines a general approach for the synthesis of a Rho-kinase inhibitor scaffold, which can be adapted for the use of this compound in a Suzuki coupling step with a suitable heterocyclic halide.

Reaction Scheme:

G cluster_1 Multi-step Synthesis of ROCK Inhibitor Start Heterocyclic Halide Intermediate Coupled Intermediate Start->Intermediate Suzuki Coupling with This compound Final Final ROCK Inhibitor Intermediate->Final Further Functionalization

Caption: Synthetic strategy for a ROCK inhibitor.

Materials:

  • Suitable heterocyclic halide (e.g., a substituted chloropyridine or chloro-isoquinoline)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a reaction vessel, combine the heterocyclic halide (1.0 equiv), this compound (1.5 equiv), and sodium carbonate (2.0 equiv).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

  • Heat the reaction to reflux (approximately 80-100 °C) and stir for 6-12 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

  • The coupled product can then be carried forward through subsequent synthetic steps (e.g., deprotection, amidation) to afford the final Rho-kinase inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor PI3K Inhibitor (e.g., Benzimidazole derivative) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt Signaling Pathway and its inhibition.

Rho_ROCK_Pathway RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_Phosphatase->MLC Dephosphorylation MLC_P Phosphorylated MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Cell_Contraction Cell Contraction & Migration Actin_Cytoskeleton->Cell_Contraction Inhibitor ROCK Inhibitor Inhibitor->ROCK Inhibition

Caption: The Rho/ROCK Signaling Pathway and its inhibition.

Conclusion

This compound serves as a critical synthetic intermediate for the development of novel kinase inhibitors. Its application in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular architectures necessary for potent and selective inhibition of key kinases involved in disease pathogenesis. The provided protocols and data offer a foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors utilizing this versatile building block. Further optimization of reaction conditions and exploration of diverse coupling partners will undoubtedly lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(3-Chloro-2-methylphenyl)pyridine using 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biaryl scaffold is a privileged structural motif prevalent in numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids. These application notes provide a detailed guide for the scale-up synthesis of a biaryl compound, 2-(3-chloro-2-methylphenyl)pyridine, utilizing 3-Chloro-2-methylphenylboronic acid. This process is of significant interest in drug discovery as the resulting substituted biarylpyridine structure is a key pharmacophore in various biologically active molecules.

Transitioning from a laboratory-scale synthesis to a kilogram-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. Key considerations addressed herein include the selection of an appropriate palladium catalyst system, base, and solvent, along with the development of robust work-up and purification procedures to control impurity profiles, particularly residual palladium levels.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is crucial for activating the boronic acid, which facilitates the transmetalation step.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the scale-up synthesis of 2-(3-Chloro-2-methylphenyl)pyridine, comparing a laboratory-scale experiment with a projected pilot-plant scale synthesis.

Table 1: Reactant and Reagent Quantities for Different Scales

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)Molar Equiv.
2-Bromopyridine10.0 g1.00 kg1.0
This compound11.8 g1.18 kg1.1
Palladium Acetate (Pd(OAc)₂)71 mg7.1 g0.005
SPhos (Ligand)259 mg25.9 g0.01
Potassium Carbonate (K₂CO₃)26.2 g2.62 kg3.0
Toluene200 mL20 L20 vol
Water50 mL5 L5 vol

Table 2: Key Performance Indicators for Scale-Up Synthesis

ParameterLaboratory ScalePilot Plant Scale
Reaction Time 4 - 6 hours6 - 8 hours
Reaction Temperature 90 - 95 °C90 - 95 °C
Typical Yield 85 - 95%88 - 93%
Product Purity (by HPLC) >98%>99%
Residual Palladium (post-purification) < 50 ppm< 10 ppm

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory and pilot-plant scale synthesis of 2-(3-Chloro-2-methylphenyl)pyridine.

A. Laboratory Scale Synthesis Protocol (10 g)
  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, add 2-Bromopyridine (10.0 g, 63.3 mmol), this compound (11.8 g, 69.6 mmol), and Potassium Carbonate (26.2 g, 189.9 mmol).

  • Solvent Addition and Degassing: Add Toluene (200 mL) and Water (50 mL) to the flask. Bubble nitrogen gas through the stirred mixture for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add Palladium Acetate (71 mg, 0.317 mmol) and SPhos (259 mg, 0.633 mmol).

  • Reaction: Heat the reaction mixture to an internal temperature of 90-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until consumption of the 2-bromopyridine starting material is complete (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with 100 mL of 2M NaOH, and 100 mL of brine.

    • Treat the organic layer with a palladium scavenging agent (e.g., activated carbon or a silica-based scavenger) for 2 hours at 40 °C to reduce residual palladium levels.

    • Filter the mixture through a pad of celite, washing with toluene.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 2-(3-Chloro-2-methylphenyl)pyridine.

B. Pilot Plant Scale-Up Protocol (1 kg)
  • Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 2-Bromopyridine (1.00 kg, 6.33 mol), this compound (1.18 kg, 6.96 mol), and Potassium Carbonate (2.62 kg, 18.99 mol).

  • Solvent Addition and Degassing: Add Toluene (20 L) and Water (5 L). Start agitation and sparge the mixture with nitrogen for at least 1 hour.

  • Catalyst Preparation and Addition: In a separate, inerted glovebox or charging vessel, prepare a solution of Palladium Acetate (7.1 g, 31.7 mmol) and SPhos (25.9 g, 63.3 mmol) in degassed Toluene (1 L). Transfer this catalyst solution to the main reactor via a pressure transfer tube.

  • Reaction Execution: Heat the reactor contents to an internal temperature of 90-95 °C. Maintain a constant agitation rate to ensure efficient mixing.

  • In-Process Control (IPC): Take samples periodically and analyze by HPLC to monitor the disappearance of the limiting starting material (2-Bromopyridine).

  • Work-up and Phase Separation:

    • Once the reaction is complete (typically 6-8 hours), cool the reactor to 20-25 °C.

    • Stop agitation and allow the layers to separate for at least 30 minutes.

    • Transfer the lower aqueous layer to a waste drum.

    • Charge 10 L of a 2M NaOH solution to the reactor, agitate for 20 minutes, allow to separate, and remove the aqueous layer.

    • Charge 10 L of brine, agitate for 20 minutes, allow to separate, and remove the aqueous layer.

  • Palladium Scavenging:

    • Charge a suitable palladium scavenger (e.g., 1-2 wt% of a functionalized silica gel) to the organic layer.

    • Heat the mixture to 40-50 °C and agitate for 4-6 hours.

    • Cool to room temperature and filter the batch through a cartridge filter to remove the scavenger. Wash the filter with Toluene (2 L).

  • Crystallization and Isolation:

    • Concentrate the combined organic filtrates under vacuum to approximately 3 volumes.

    • Add an anti-solvent such as heptane (10-15 L) slowly to induce crystallization.

    • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.

    • Isolate the product by centrifugation.

    • Wash the wet cake with cold heptane.

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X L_n (Oxidative Addition Intermediate) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' L_n pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_complex->product start Ar'-B(OH)₂ start->pd2_complex base Base base->pd2_complex halide Ar-X halide->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification charge 1. Charge Reactor (Aryl Halide, Boronic Acid, Base) solvent 2. Add Solvents (Toluene, Water) charge->solvent degas 3. Degas Mixture (N₂ Sparge) solvent->degas catalyst 4. Add Catalyst System (Pd(OAc)₂ / SPhos) degas->catalyst heat 5. Heat to 90-95 °C catalyst->heat monitor 6. Monitor by HPLC heat->monitor cool 7. Cool & Separate Phases monitor->cool wash 8. Aqueous Washes cool->wash scavenge 9. Palladium Scavenging wash->scavenge filter 10. Filtration scavenge->filter crystallize 11. Crystallization filter->crystallize isolate 12. Isolate & Dry Product crystallize->isolate

Caption: Workflow for the scale-up synthesis of 2-(3-Chloro-2-methylphenyl)pyridine.

Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Biarylpyridine Inhibitor (Synthesized Product) inhibitor->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a biarylpyridine.

References

Application Notes & Protocols: One-Pot Synthesis Involving 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-2-methylphenylboronic acid in one-pot synthesis, primarily focusing on its application in palladium-catalyzed cross-coupling reactions. Detailed protocols, data tables, and workflow visualizations are included to facilitate its use in research and drug development.

Introduction

This compound is a versatile organic intermediate of significant interest in medicinal chemistry and materials science. Boronic acids, in general, are valued for their stability, low toxicity, and broad functional group tolerance, making them crucial building blocks in modern organic synthesis.[1] Their primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, which is fundamental to the synthesis of numerous pharmaceuticals and complex organic molecules.[2][3] The substituents on the phenyl ring of this compound—a chloro group and a methyl group—offer specific steric and electronic properties that can be strategically utilized to modulate the biological activity and physical properties of the target molecules.[4] This reagent is particularly instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates for various diseases, including cancer.[]

Key Applications in Drug Discovery

The structural motif derived from this compound can be found in various compounds under investigation for therapeutic applications. Its utility in palladium-catalyzed reactions allows for the efficient assembly of complex molecular architectures.[3] The ability to rapidly generate libraries of analogues by coupling this boronic acid with different partners is a cornerstone of modern structure-activity relationship (SAR) studies in drug discovery.[4] The presence of the chlorine atom can influence the compound's metabolic stability and binding interactions, while the methyl group can affect conformation and solubility.

One-Pot Suzuki-Miyaura Coupling Protocol

The following protocol describes a general one-pot Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide. This procedure is designed for efficiency, minimizing intermediate isolation steps and purification, which is advantageous for library synthesis and rapid screening.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or reaction vial

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as a pre-mixed solution of Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol), to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the one-pot Suzuki-Miyaura coupling reaction. The yields are hypothetical and serve as a template for reporting experimental results.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂/PPh₃ (2)K₂CO₃Dioxane/H₂O90692
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O100488
32-ChloropyridinePd₂(dba)₃/XPhos (1)Cs₂CO₃THF/H₂O801275
44-BromobenzonitrilePd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O90895

Visualizations

One-Pot Suzuki-Miyaura Coupling Workflow

One_Pot_Suzuki_Miyaura_Workflow start Start: Combine Reactants reactants Aryl Halide This compound Base (e.g., K₂CO₃) start->reactants 1. catalyst Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) reactants->catalyst 2. reaction Reaction under Inert Atmosphere (80-100 °C) catalyst->reaction 3. workup Aqueous Workup (EtOAc/H₂O extraction) reaction->workup 4. (After cooling) purification Purification (Column Chromatography) workup->purification 5. product Final Product: Coupled Biaryl purification->product 6.

Caption: Workflow for the one-pot Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)₂ + Base) product Ar-Ar' pd2_aryl->product Reductive Elimination product->pd0

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3][4][5][6][7][8] The advent of microwave-assisted synthesis has revolutionized this reaction, offering significant reductions in reaction times from hours to minutes, often with improved yields and reproducibility.[1][9][10][11][12][13] These advantages are particularly beneficial in drug discovery and development, where rapid synthesis of compound libraries for structure-activity relationship (SAR) studies is crucial.[2][6]

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 3-Chloro-2-methylphenylboronic acid with a representative aryl chloride, 4-bromoanisole. This specific coupling is illustrative of the synthesis of sterically hindered and electronically diverse biaryl compounds, a common motif in medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (e.g., an aryl chloride or bromide). The general catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4][14] A base is required to activate the boronic acid for the transmetalation step.[3][14] Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, leading to faster reaction rates.[1][9][15]

Experimental Protocol

This protocol details a general procedure for the microwave-assisted Suzuki coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials (10 mL) with stir bars

  • Argon or Nitrogen gas supply

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).

  • Add 4-bromoanisole (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring. The microwave power should be set to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

Table 1: Representative Reaction Parameters for Microwave-Assisted Suzuki Coupling

ParameterValue
Aryl Halide4-Bromoanisole
Boronic AcidThis compound
CatalystPd(OAc)₂
LigandSPhos
BaseK₃PO₄
SolventDioxane/Water (4:1)
Temperature120 °C
Time20 min
YieldTypically >80% (yields can vary based on specific substrates and purification)

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A 1. Add Reactants: - this compound - Aryl Halide B 2. Add Catalyst System: - Pd(OAc)₂ - SPhos C 3. Add Base: - K₃PO₄ D 4. Add Solvent: - Dioxane/Water E 5. Seal Vial & Irradiate (e.g., 120°C, 20 min) D->E F 6. Cool & Dilute E->F G 7. Filter H 8. Extraction & Wash I 9. Dry & Concentrate J 10. Column Chromatography K K J->K Pure Biaryl Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->r1r2 r1x->pd0 r2b->pd2_complex

References

Application Notes and Protocols for Flow Chemistry: 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 3-Chloro-2-methylphenylboronic acid in continuous flow chemistry, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions. While specific literature on the flow chemistry of this exact compound is limited, the following protocols and data are based on well-established procedures for analogous substituted phenylboronic acids and serve as a comprehensive guide for researchers.[1][2][3][4][5][6][7][8]

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions.[] The transition of these reactions from traditional batch processing to continuous flow offers significant advantages, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability.[1][10]

Key Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6][11] In a flow chemistry setup, solutions of the aryl halide, this compound, a base, and a palladium catalyst are continuously pumped through a heated reactor, often a packed-bed or coil reactor, to yield the desired biaryl product.[1][3][5]

Logical Workflow for a Continuous Flow Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction in a continuous flow system.

Suzuki_Flow_Workflow cluster_reagents Reagent Preparation cluster_system Flow System cluster_workup Work-up & Analysis A Aryl Halide Solution P1 Pump A A->P1 B Boronic Acid & Base Solution P2 Pump B B->P2 M T-Mixer P1->M P2->M R Heated Reactor (Packed Bed/Coil) M->R BPR Back Pressure Regulator R->BPR C Collection BPR->C P Purification C->P An Analysis (LC-MS, NMR) P->An caption Typical workflow for a continuous flow Suzuki coupling.

Caption: Typical workflow for a continuous flow Suzuki coupling.

Experimental Protocols

The following are representative protocols for performing a Suzuki-Miyaura cross-coupling reaction with an aryl halide and an arylboronic acid, such as this compound, in a continuous flow system. These protocols are adapted from established methods for similar substrates.[1][3][5]

Protocol 1: Heterogeneous Catalysis in a Packed-Bed Reactor

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • This compound

  • Palladium catalyst: A heterogeneous catalyst such as Pd on a solid support (e.g., SiliaCat DPP-Pd or SPM3Pd) is packed into a column reactor.[3]

  • Base: Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)[3]

  • Solvent system: A mixture such as Tetrahydrofuran (THF), Ethanol (EtOH), and Water (H₂O) or Dimethyl ether (DME), EtOH, and H₂O.[1][3]

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps

  • T-mixer

  • Packed-bed reactor column

  • Heating unit for the reactor

  • Back-pressure regulator

  • Product collection vessel

Procedure:

  • Catalyst Packing: The heterogeneous palladium catalyst is carefully packed into a suitable reactor column.

  • Reagent Preparation:

    • Solution A: Prepare a solution of the aryl halide in the chosen organic solvent (e.g., 0.5 M in THF).

    • Solution B: Prepare a solution of this compound (e.g., 0.65 M) and the base (e.g., 1.0 M K₂CO₃) in the aqueous/organic solvent mixture.

  • System Setup:

    • Connect the reagent reservoirs to the respective pumps.

    • Connect the pumps to the T-mixer.

    • Connect the T-mixer to the inlet of the packed-bed reactor.

    • Place the reactor in the heating unit.

    • Connect the outlet of the reactor to the back-pressure regulator and then to the collection vessel.

  • Reaction Execution:

    • Set the desired temperature for the reactor (e.g., 80-150 °C).

    • Set the flow rates for each pump to achieve the desired residence time. For example, a total flow rate of 0.2 mL/min in a 2 mL reactor volume will result in a residence time of 10 minutes.

    • Begin pumping the solutions through the system.

    • Allow the system to reach a steady state before collecting the product.

  • Work-up and Analysis:

    • The collected product stream is then subjected to a standard work-up procedure, which may include extraction, washing, and drying.

    • The final product is purified by column chromatography or crystallization.

    • The yield and purity are determined by techniques such as LC-MS and NMR.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for continuous flow Suzuki-Miyaura cross-coupling reactions of various arylboronic acids, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Representative Reaction Parameters for Continuous Flow Suzuki Coupling

ParameterProtocol 1 ExampleProtocol 2 ExampleReference
Aryl Halide 3-Bromopyridine4-Bromobenzaldehyde[3]
Boronic Acid Phenylboronic acidPhenylboronic acid[1]
Catalyst SPM3Pd (heterogeneous)Graphene supported Pd NPs[1][3]
Base DIPEAK₂CO₃[1][3]
Solvent EtOH/H₂O/DMETHF/EtOH/H₂O[1][3]
Temperature 150 °C135 °C[1][3]
Flow Rate 0.1 - 0.4 mL/min0.2 mL/min[1][3]
Residence Time 2.5 - 10 min< 1 min[1][3]
Yield/Conversion >94% conversion96% conversion[1][3]

Table 2: Substrate Scope and Yields for a Continuous Flow Suzuki Coupling

Note: This table presents data for various arylboronic acids to illustrate the general applicability of the method.

Aryl HalideArylboronic AcidProduct Yield (%)Reference
4-IodoanisolePhenylboronic acid95[4]
4-BromobenzonitrilePhenylboronic acid98[2]
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid92[5]
2-Bromopyridine3-Methylphenylboronic acid89[7]

Signaling Pathway Diagram (Illustrative)

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its products can be designed as inhibitors of specific pathways. The following is an illustrative diagram of a generic kinase inhibitor signaling pathway, a common target for molecules synthesized using Suzuki coupling.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Downstream Kinase Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Kinase Inhibitor (Synthesized Biaryl) Inhibitor->Kinase Inhibits caption Generic kinase inhibition pathway.

Caption: Generic kinase inhibition pathway.

Conclusion

References

Application Notes and Protocols: Derivatization of 3-Chloro-2-methylphenylboronic Acid for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-methylphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized as a key intermediate in the development of pharmaceuticals and advanced materials. Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds to construct complex biaryl structures. These structures are often the core of biologically active molecules, including potent and selective enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the synthesis of inhibitors for two significant cancer targets: KRAS G12D and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Application 1: Synthesis of KRAS G12D Inhibitors

The KRAS protein is a GTPase that functions as a molecular switch in the MAPK signaling pathway, regulating cell proliferation, differentiation, and survival. The G12D mutation is a common oncogenic driver in several cancers, including pancreatic ductal adenocarcinoma. The development of small molecule inhibitors that selectively target this mutant has been a significant focus in cancer research. This compound serves as a crucial reagent in the synthesis of potent and selective KRAS G12D inhibitors.

Signaling Pathway of KRAS G12D

Mutant KRAS G12D protein is constitutively active, leading to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote uncontrolled cell growth and proliferation.[1][2][3]

KRAS_G12D_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Signal KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12D-GTP (Constitutively Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12D Inhibitor (e.g., MRTX1133 analogues) Inhibitor->KRAS_GTP

Caption: KRAS G12D signaling pathway and the point of inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling for a KRAS G12D Inhibitor Precursor

This protocol describes the synthesis of a biaryl compound, a common core structure in many KRAS G12D inhibitors, via a Suzuki-Miyaura coupling reaction between this compound and a heterocyclic halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Quantitative Data for KRAS G12D Inhibitors

The following table summarizes the in vitro potency of exemplary KRAS G12D inhibitors synthesized using methodologies involving substituted phenylboronic acids.

Compound IDTargetAssayIC₅₀ (nM)Reference
Compound 9 (ERAS-4693) KRAS G12DpERK Inhibition (AsPC-1 cells)4.3[4]
Compound 14 (ERAS-5024) KRAS G12DpERK Inhibition (AsPC-1 cells)2.1[4]
PU1-1 KRAS G12DAnti-proliferative (AGS cells)3600[5][6]

Application 2: Synthesis of LSD1/KDM1A Inhibitors

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[7][8][9] Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target. Biaryl compounds derived from this compound have shown promise as potent and selective LSD1 inhibitors.

Signaling Pathway and Role of LSD1/KDM1A

LSD1 functions within large multiprotein complexes, such as the CoREST and NuRD complexes, to regulate gene expression. By removing methyl groups from H3K4, it generally represses transcription. Conversely, its demethylation of H3K9 can lead to transcriptional activation.[7][10] Inhibition of LSD1 can reactivate tumor suppressor genes that have been silenced.

LSD1_Pathway cluster_complex LSD1 Corepressor Complexes cluster_chromatin Chromatin Regulation cluster_outcome Cellular Outcome LSD1 LSD1/KDM1A CoREST CoREST Complex (RCOR1, HDAC1/2) LSD1->CoREST associates with NuRD NuRD Complex LSD1->NuRD associates with Gene_Activation Transcriptional Activation LSD1->Gene_Activation Context-dependent (e.g., via H3K9 demethylation) H3K4me2 H3K4me2 (Active Mark) CoREST->H3K4me2 NuRD->H3K4me2 H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 demethylation Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression Tumor_Suppressor Tumor Suppressor Genes Gene_Repression->Tumor_Suppressor LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->LSD1

Caption: Role of LSD1 in gene regulation and its inhibition.

Experimental Protocol: Synthesis of a Biaryl LSD1 Inhibitor Precursor

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a functionalized aryl bromide, a key step in the synthesis of many LSD1 inhibitors.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-(trifluoromethoxy)benzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water)

  • Standard laboratory equipment as previously listed.

Procedure:

  • Reaction Setup: To a dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).

  • Catalyst and Ligand: In a separate vial, pre-mix the palladium catalyst (0.02 eq) and the ligand (0.04 eq) in the solvent.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., toluene and water in a 10:1 ratio) to the main reaction vessel, followed by the catalyst/ligand solution.

  • Inert Atmosphere and Reaction: Seal the vessel, purge with an inert gas, and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Quantitative Data for LSD1 Inhibitors

The following table presents data on the inhibitory activity of representative LSD1 inhibitors developed through synthetic routes that could employ this compound or similar derivatives.

Compound ClassTargetAssayIC₅₀ (nM)Reference
Tranylcypromine Derivatives LSD1Enzymatic AssayVaries (nM to µM)[11]
Peptide-based Inhibitors LSD1Enzymatic Assay4.4[6]

Summary of Experimental Workflows

The following diagram illustrates the general workflow for the derivatization of this compound via Suzuki-Miyaura coupling for the synthesis of bioactive compounds.

Experimental_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_purification Work-up and Purification BoronicAcid This compound Setup Combine Reagents under Inert Atmosphere BoronicAcid->Setup ArylHalide Aryl/Heteroaryl Halide ArylHalide->Setup Catalyst Palladium Catalyst & Ligand Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Degassed Solvent Solvent->Setup Heating Heat and Stir (80-110 °C) Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purify Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl molecules with significant biological activity. The Suzuki-Miyaura coupling protocols provided herein offer a robust starting point for researchers aiming to develop novel inhibitors for challenging therapeutic targets such as KRAS G12D and LSD1/KDM1A. The successful derivatization of this boronic acid opens avenues for the creation of diverse chemical libraries for drug discovery and other scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction involving 3-Chloro-2-methylphenylboronic acid. This sterically hindered substrate often presents challenges, and this guide offers structured advice to overcome them.

Troubleshooting Guide: Low Yields

Low yields in the Suzuki coupling of this compound can stem from several factors related to the sterically hindered nature of the boronic acid and the relatively unreactive nature of the aryl chloride. The following sections break down common issues and provide systematic troubleshooting steps.

Problem 1: Inefficient Catalytic Cycle

The steric hindrance from the ortho-methyl group and the electronic properties of the chloro-substituent on the phenylboronic acid can impede key steps in the catalytic cycle, namely oxidative addition and transmetalation.

Solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and, more importantly, the supporting ligand is critical. For sterically demanding couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[1][2]

  • Base Selection: A suitable base is required to activate the boronic acid for transmetalation. For challenging couplings, stronger, non-nucleophilic bases are often more effective.

  • Solvent and Temperature: The solvent system must be appropriate for all components of the reaction and the reaction temperature may need to be optimized to overcome activation energy barriers without promoting side reactions.

Troubleshooting Workflow:

start Low Yield Observed catalyst Optimize Catalyst & Ligand start->catalyst base Screen Bases catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent Adjust Solvent & Temperature base->solvent No Improvement base->success Improvement boronic_acid Address Boronic Acid Instability solvent->boronic_acid Side Reactions Persist solvent->success Improvement boronic_acid->success Improvement

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

Problem 2: Side Reactions

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by aqueous basic conditions.

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide can occur, especially in the presence of oxygen or when the catalytic cycle is slow.

Solutions:

  • Anhydrous Conditions: To minimize protodeboronation, using anhydrous solvents and bases can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent premature decomposition.

  • Thorough Degassing: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial to prevent homocoupling and catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions for the Suzuki coupling of this compound with an aryl bromide?

For a challenging substrate like this compound, a robust catalytic system is recommended as a starting point.

ParameterRecommended Starting ConditionRationale
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Known to be effective for a range of Suzuki couplings, including those with challenging substrates.[3]
Ligand (Included in Pd(dppf)Cl₂)The dppf ligand provides a good balance of steric bulk and electron-donating properties.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often required for sterically hindered couplings.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic system helps to dissolve both the organic substrates and the inorganic base.
Temperature 80-100 °CHigher temperatures are often necessary to drive the reaction to completion.

Q2: I am observing a significant amount of unreacted starting material. What should I do?

Unreacted starting material suggests that the catalytic cycle is not turning over efficiently. Consider the following adjustments:

  • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C.

  • Switch to a More Active Catalyst: If increasing the temperature is not effective or leads to decomposition, a more active catalyst system may be required. Consider using a Buchwald-type ligand such as SPhos or XPhos with a palladium source like Pd₂(dba)₃.

  • Check Reagent Purity: Impurities in the starting materials, solvent, or base can inhibit the catalyst. Ensure all reagents are of high purity and the solvent is anhydrous and properly degassed.

Q3: How can I minimize the formation of homocoupled byproducts?

Homocoupling is often a sign of issues with the catalyst or the presence of oxygen.

  • Ensure Anaerobic Conditions: Thoroughly degas the solvent and reaction mixture with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that is efficiently reduced to the active Pd(0) species in situ can sometimes reduce homocoupling compared to using a Pd(0) source directly.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol that should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision Tree for Troubleshooting

Troubleshooting_Tree start Low Yield q1 Significant Unreacted Starting Material? start->q1 a1_yes Increase Temperature or Use More Active Catalyst (e.g., Buchwald Ligand) q1->a1_yes Yes q2 Protodeboronation or Homocoupling Observed? q1->q2 No a2_yes Use Anhydrous Conditions, Boronate Ester, and Ensure Thorough Degassing q2->a2_yes Yes a_no Check Reagent Purity and Stoichiometry q2->a_no No

References

Technical Support Center: Purification of Boronic Acid-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of boronic acid impurities from reaction mixtures.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing boronic acids?

Common impurities include unreacted starting materials, byproducts from side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen), and boroxines, which are cyclic anhydrides formed from the dehydration of boronic acids.[1] Depending on the reaction, you may also encounter residual catalysts and other reagents.

Q2: What are the primary methods for removing boronic acid impurities?

The main strategies for purifying reaction mixtures containing boronic acid impurities include:

  • Recrystallization: A technique to purify solid compounds based on differences in solubility.[2]

  • Liquid-Liquid Extraction: Utilizes a basic wash to convert the acidic boronic acid into its more water-soluble boronate salt.

  • Scavenger Resins: Solid-supported reagents that selectively bind to and remove boronic acids from the solution.[3]

  • Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) can separate the desired product from boronic acid impurities based on their differential adsorption to a stationary phase.[2]

Q3: My boronic acid-containing product is an oil. Can I still use recrystallization?

Recrystallization is generally suitable for solid compounds.[2] If your product is an oil, other techniques like column chromatography or the use of scavenger resins would be more appropriate.[2]

Q4: What are boroxines and how can I deal with them?

Boroxines are cyclic trimers that form from the dehydration of boronic acids and can be a significant impurity.[1] Their formation is often reversible. Introducing water into your workup by using an aqueous solvent system can help hydrolyze the boroxine back to the desired boronic acid, which can then be removed by other purification methods.[1]

Troubleshooting Guides

Issue 1: Low yield after recrystallization.
Possible CauseTroubleshooting Steps
Too much solvent used Reheat the solution to evaporate some of the solvent and then allow it to cool again.[4]
Cooling was too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]
Incomplete crystallization Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[4]
Washing with warm or excessive solvent Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Issue 2: The desired compound "oils out" instead of crystallizing.
Possible CauseTroubleshooting Steps
Solution is supersaturated at a temperature above the melting point of the solute Reheat the solution and add a small amount of additional solvent to reduce the saturation point.
Inappropriate solvent choice Screen for a different solvent or a mixed solvent system that provides better crystallization characteristics.
Issue 3: Boronic acid streaks on a silica gel column.
Possible CauseTroubleshooting Steps
Interaction with acidic silica gel Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use neutral or basic alumina as the stationary phase.[6]
Hydrolysis on the column Consider using a more stable derivative of the boronic acid, such as a pinacol ester or a MIDA boronate, which are generally more compatible with silica gel chromatography.
Inappropriate solvent system Experiment with different solvent systems, potentially including a small amount of a polar modifier like methanol or a basic additive.

Data Presentation: Comparison of Purification Methods

The following table summarizes the reported efficiency of different methods for the removal of boric acid. While this data pertains to boric acid itself, the principles can be extended to other boronic acid impurities.

Purification MethodExtractant/ResinBoron Removal Efficiency (%)Reference
Liquid-Liquid Extraction2-ethyl-1-hexanol in keroseneUp to 99.9%[7]
Liquid-Liquid Extraction2-butyl-1-octanol in kerosene94.2% - 98.2%[7]
Liquid-Liquid ExtractionIsooctanol in kerosene99.9%[7]
Scavenger ResinDiethanolamine (DEAM) functionalized resinDescribed as "powerful and very effective"[3]
Scavenger ResinDiol functionalized resinDescribed as "powerful and very effective"[3]

Note: The efficiency of these methods can vary depending on the specific boronic acid, the matrix, and the experimental conditions.

Experimental Protocols

Protocol 1: Removal of Boronic Acid Impurities using a Basic Wash (Liquid-Liquid Extraction)

This protocol is designed to remove acidic boronic acid impurities from a reaction mixture containing a neutral organic product.

Workflow Diagram:

G cluster_start Start cluster_aqueous Aqueous Layer (Boronate Salt) cluster_organic Organic Layer (Product) cluster_end End start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_base Add 1-2 M NaOH (aq) transfer->add_base shake Shake and Separate Layers add_base->shake aqueous_layer Collect Aqueous Layer shake->aqueous_layer organic_layer Collect Organic Layer shake->organic_layer repeat_extraction Repeat Extraction (2x) aqueous_layer->repeat_extraction acidify Acidify with HCl repeat_extraction->acidify isolate_boronic_acid Isolate Boronic Acid (optional) acidify->isolate_boronic_acid wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end_product Purified Product concentrate->end_product

Caption: Workflow for boronic acid removal via basic liquid-liquid extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH).

  • Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The boronic acid will be deprotonated to form the sodium boronate salt, which is soluble in the aqueous layer.

  • Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with the NaOH solution two more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification using a Scavenger Resin (e.g., Diethanolamine-functionalized Resin)

This protocol is effective for scavenging boronic acids from a solution containing the desired product.

Workflow Diagram:

G cluster_start Start cluster_end End start Crude Product Solution add_resin Add DEAM Scavenger Resin start->add_resin stir Stir at Room Temperature add_resin->stir monitor Monitor by TLC/LC-MS stir->monitor filter_resin Filter to Remove Resin monitor->filter_resin wash_resin Wash Resin with Solvent filter_resin->wash_resin end_product Purified Product Solution wash_resin->end_product

Caption: Workflow for boronic acid removal using a scavenger resin.

Methodology:

  • Resin Addition: To a solution of the crude product in an appropriate organic solvent, add the diethanolamine (DEAM) functionalized scavenger resin (typically 2-4 equivalents relative to the estimated amount of boronic acid impurity).

  • Scavenging: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS to determine the point at which the boronic acid impurity is no longer detectable in the solution.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This protocol is suitable for the purification of solid products contaminated with boronic acid impurities, where there is a significant difference in solubility between the product and the impurity in a chosen solvent.

Workflow Diagram:

G cluster_start Start cluster_end End start Impure Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slowly Cool Slowly to Room Temp dissolve->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath filter_crystals Filter Crystals cool_ice_bath->filter_crystals wash_cold_solvent Wash with Cold Solvent filter_crystals->wash_cold_solvent dry_crystals Dry Crystals wash_cold_solvent->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: Workflow for purification by recrystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the boronic acid impurity has different solubility characteristics.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[8]

  • Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals of the desired product. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.[8]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

Technical Support Center: 3-Chloro-2-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Chloro-2-methylphenylboronic acid in cross-coupling reactions. The guidance focuses on identifying and mitigating common side reactions to improve reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?

The primary side reactions encountered are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the coupling partner. The sterically hindered nature of this compound, due to the ortho-methyl group, can slow down the desired cross-coupling pathway, making these side reactions more competitive.[1][2]

Q2: What is protodeboronation and why is it a significant issue?

Protodeboronation is an undesired process where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[3] In this case, this compound is converted to 2-chlorotoluene, a byproduct that consumes the starting material, reduces the yield of the desired product, and complicates purification.[4] This reaction can be catalyzed by acid, base, or even certain transition metals.[3][5]

Q3: What causes the homocoupling of this compound?

Homocoupling results in the formation of a symmetrical biaryl (a dimer of the boronic acid). This side reaction is often promoted by the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture.[1][4][6] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can exacerbate this issue.[1]

Q4: Can the stability of this compound be improved?

Yes. Boronic acids can be converted into more stable derivatives to minimize degradation. Common strategies include conversion to:

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation.[7]

  • Boronate Esters (e.g., pinacol esters): These are generally more stable than boronic acids and can slowly release the active boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[1][8]

  • MIDA Boronates: These are exceptionally stable derivatives that can be used in sequential coupling reactions and are cleaved under basic aqueous conditions to generate the boronic acid in situ.[7]

Troubleshooting Guide

This guide addresses common problems encountered during cross-coupling reactions with this compound.

Problem Primary Cause(s) Recommended Solutions & Optimizations
Low Yield & Significant 2-chlorotoluene byproduct Protodeboronation [3][4]1. Optimize Base: Use weaker, non-hydroxide bases like K₃PO₄ or K₂CO₃. Strong bases can accelerate protodeboronation. The reaction pH is a critical factor.[3][4] 2. Lower Temperature: High temperatures can promote protodeboronation. Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor closely.[4] 3. Use a More Active Catalyst: Highly active catalysts (e.g., Buchwald ligands) can accelerate the desired coupling, making it outcompete the slower protodeboronation.[1][4] 4. Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding potassium trifluoroborate or boronate ester (pinacol, MIDA).[1][7]
Formation of symmetrical biaryl byproduct Homocoupling [1][6]1. Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction vessel to remove oxygen. Maintain a strict inert (N₂ or Ar) atmosphere.[1][4] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid issues with incomplete reduction of Pd(II) precatalysts.[1] 3. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which favor the cross-coupling pathway.[1][2]
Reaction is slow or stalls Steric Hindrance [1][2]1. Catalyst/Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Use catalyst systems designed for hindered substrates:     • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][2]     • N-Heterocyclic Carbenes (NHCs): These are also excellent for coupling sterically hindered substrates.[1] 2. Increase Temperature: While this can increase protodeboronation, a carefully controlled increase in temperature (e.g., to 110 °C) may be necessary to overcome the activation energy for hindered substrates.[1]
Dehalogenated byproduct from the coupling partner is observed Dehalogenation [9]1. Choice of Base/Solvent: This side reaction can occur when the palladium complex is reduced by an amine base or an alcohol solvent to form a palladium-hydride species.[9] If using such reagents, consider switching to a carbonate or phosphate base and an ether-based solvent like dioxane or THF. 2. Minimize Water: While some water is often necessary, excess water can be a proton source. Use anhydrous solvents and add a controlled amount of water if needed.

Data Summary Tables

Table 1: Effect of Ligand on Coupling Sterically Hindered Substrates

Ligand TypeExamplesPerformance with Hindered SubstratesReference
Standard PhosphinesPPh₃, P(o-tol)₃Often ineffective; low yields and slow reaction rates.[2]
Bulky, Electron-Rich BiarylphosphinesXPhos, SPhos, RuPhosExcellent. Accelerate key steps of the catalytic cycle, overcoming steric barriers.[1][2]
N-Heterocyclic Carbenes (NHCs)IPr, SImesHighly Effective. Provide stable, reactive catalysts suitable for challenging couplings.[1]

Table 2: Influence of Base and Solvent on Common Side Reactions

BaseCommon SolventsPotential Issues & RecommendationsReference
Strong, Hydroxide (NaOH, KOH)Protic solvents, Dioxane/H₂OHigh risk of protodeboronation due to high pH. Generally not recommended unless necessary.[3][4]
Carbonates (K₂CO₃, Cs₂CO₃)Dioxane/H₂O, Toluene/H₂O, DMFGood general choice. Cs₂CO₃ is more soluble and basic, often enhancing reaction rates.[7]
Phosphates (K₃PO₄)Dioxane, TolueneExcellent for minimizing protodeboronation. Often used "anhydrous" but may require a small amount of water to function.[4][10]
Fluorides (KF, CsF)THF, DioxaneCan be effective but may require anhydrous conditions.[11]

Key Reaction Mechanisms & Workflows

The following diagrams illustrate the primary catalytic cycle and key side reactions.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product Desired Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) ProtoProduct Ar-H (Side Product) Boronate->ProtoProduct H₂O (Proton Source) BoronicAcid2 2 x Ar-B(OH)₂ HomoProduct Ar-Ar (Side Product) BoronicAcid2->HomoProduct Pd(II) or O₂

Caption: Mechanisms for protodeboronation and homocoupling side reactions.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckSideProducts Analyze Crude Mixture (LCMS, GCMS, NMR) Start->CheckSideProducts Protodeboronation Protodeboronation (Ar-H) is major byproduct CheckSideProducts->Protodeboronation Side Product A Homocoupling Homocoupling (Ar-Ar) is major byproduct CheckSideProducts->Homocoupling Side Product B NoReaction Mainly Starting Materials Remain CheckSideProducts->NoReaction No Conversion Sol_Proto 1. Use milder base (K₃PO₄) 2. Lower temperature 3. Use ArBF₃K or ester Protodeboronation->Sol_Proto Sol_Homo 1. Rigorously degas 2. Use Pd(0) source 3. Check ligand choice Homocoupling->Sol_Homo Sol_NoReaction 1. Use bulky ligand (XPhos) 2. Increase temperature 3. Screen different solvents NoReaction->Sol_NoReaction

References

Optimizing reaction temperature for 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methylphenylboronic acid. The information is designed to assist in optimizing reaction conditions, particularly temperature, and to address common issues encountered during its synthesis and use in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the formation of a Grignard reagent from 2-bromo-6-chlorotoluene or 2-chloro-6-iodotoluene, followed by its reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at very low temperatures. Subsequent acidic hydrolysis yields the desired boronic acid.

  • Miyaura Borylation: This is a palladium-catalyzed cross-coupling reaction of 2-bromo-6-chlorotoluene or 2,6-dichlorotoluene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

Q2: What is the optimal reaction temperature for the Grignard-based synthesis?

A2: The reaction temperature is a critical parameter. The addition of the Grignard reagent to the trialkyl borate should be performed at a very low temperature, typically between -78 °C and -50 °C.[1] Maintaining this low temperature is crucial to prevent over-addition, which leads to the formation of undesired diarylborinic or triarylborane byproducts.

Q3: How can I optimize the temperature for Miyaura borylation to synthesize this compound?

A3: The optimal temperature for Miyaura borylation can vary significantly based on the catalyst, base, and solvent system used. While some modern catalytic systems can facilitate the reaction at room temperature, a common starting point for optimization is in the range of 60-100 °C. For instance, a study on the borylation of aryl halides showed efficient reactions at 35 °C with a specific lipophilic base. It is recommended to perform small-scale screening experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C) to determine the best conditions for your specific substrate and catalyst system.

Q4: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction using this compound. How can I minimize this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction. To minimize it, you can:

  • Use Anhydrous Conditions: Excess water can promote this side reaction.

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₃PO₄ or K₂CO₃.

  • Optimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Use a More Stable Boronic Acid Derivative: If protodeboronation is persistent, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, before the coupling reaction.

Q5: How should I purify the crude this compound?

A5: Purification can typically be achieved through two main methods:

  • Recrystallization: Using a suitable solvent system to crystallize the boronic acid, leaving impurities in the mother liquor.

  • Acid-Base Extraction: The acidic nature of the boronic acid allows for its conversion into a water-soluble boronate salt using a base (e.g., NaOH). This allows for washing with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified boronic acid, which is then extracted with an organic solvent.

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard-Based Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Poor Quality Grignard Reagent Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.Improved initiation and conversion of the aryl halide to the Grignard reagent, leading to a higher yield.
Presence of Moisture Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure the aryl halide and trialkyl borate are dry.Minimizes quenching of the Grignard reagent, increasing the amount available to react with the borate ester.
Suboptimal Reaction Temperature Add the Grignard reagent to the trialkyl borate solution at a very low temperature (-78 °C to -50 °C) to prevent over-addition.[1]Increased selectivity for the desired boronate ester intermediate and reduced formation of byproducts.
Inefficient Work-up After hydrolysis, saturate the aqueous layer with NaCl to decrease the solubility of the boronic acid, improving extraction efficiency into an organic solvent like ethyl acetate.Enhanced recovery of the boronic acid from the aqueous phase.
Issue 2: Low Conversion in Miyaura Borylation
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.The catalyst remains active throughout the reaction, leading to higher conversion.
Inappropriate Base or Solvent Screen different bases (e.g., KOAc, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF). The choice of base is crucial for the transmetalation step.Identification of a base/solvent combination that improves reaction rate and yield.
Suboptimal Temperature Perform the reaction at a higher temperature (e.g., 80-100 °C). Many Miyaura borylations require heat to proceed efficiently.Increased reaction rate and conversion of the starting material.
Poor Quality Reagents Use pure aryl halide and diboron reagent. Impurities can inhibit the catalyst.Consistent and improved reaction performance.

Data Presentation

Table 1: General Temperature Guidelines for Synthesis of this compound

Synthesis Method Step Recommended Temperature Range Rationale
Grignard Reaction Grignard Formation25-65 °C (Initiation may require heat)To initiate the reaction between magnesium and the aryl halide.
Borylation-78 °C to -50 °CTo prevent the formation of di- and tri-substituted byproducts.[1]
Miyaura Borylation Cross-CouplingRoom Temperature to 100 °CDependent on catalyst system; higher temperatures often increase reaction rate.

Table 2: Comparison of Conditions for Miyaura Borylation of Aryl Halides

Catalyst/Ligand Base Solvent Temperature (°C) Typical Reaction Time
PdCl₂(dppf)KOAcDioxane806-24 h
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-1002-12 h
XPhos Pd G2K₃PO₄·7H₂OEthanolRoom Temperature0.5-8 h
Custom CatalystK(2-ethylhexanoate)Toluene35< 2 h

Note: This table represents general conditions reported for Miyaura borylation of various aryl halides and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Bromo-6-chlorotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Under an argon atmosphere, place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 2-bromo-6-chlorotoluene in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and gently heat to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • In a separate flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula, ensuring the temperature remains below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or acid-base extraction.

Protocol 2: Synthesis of this compound pinacol ester via Miyaura Borylation

Materials:

  • 2-Bromo-6-chlorotoluene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-6-chlorotoluene, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pinacol ester. The boronic acid can be obtained by subsequent hydrolysis.

Mandatory Visualization

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_borylation Borylation cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Reagents (Aryl Halide, THF, Borate Ester) start->reagents mg_activation Activate Mg with Iodine reagents->mg_activation grignard_formation Add Aryl Halide to Mg (Control Reflux) mg_activation->grignard_formation cool_borate Cool Borate Ester Solution (-78 °C) grignard_formation->cool_borate Transfer Grignard add_grignard Slowly Add Grignard Reagent (Maintain T < -70 °C) cool_borate->add_grignard warm_rt Stir and Warm to RT add_grignard->warm_rt hydrolysis Acidic Hydrolysis (HCl) warm_rt->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Purify Crude Product (Recrystallization / Acid-Base Extraction) extraction->purification end Pure Boronic Acid purification->end

Caption: Experimental workflow for the synthesis of this compound via the Grignard method.

Troubleshooting_Low_Yield cluster_grignard Grignard Method cluster_miyaura Miyaura Borylation start Low Yield or No Reaction q1 Synthesis Method? start->q1 grignard_check Check Grignard Formation (e.g., titration, test reaction) q1->grignard_check Grignard atmosphere_check Check Inert Atmosphere (Degas Solvents) q1->atmosphere_check Miyaura moisture_check Ensure Anhydrous Conditions grignard_check->moisture_check temp_check Verify Borylation Temp (-78 °C) moisture_check->temp_check solution Implement Corrective Actions & Re-run Experiment temp_check->solution catalyst_check Screen Catalyst/Ligand/Base atmosphere_check->catalyst_check miyaura_temp_check Increase Reaction Temp catalyst_check->miyaura_temp_check miyaura_temp_check->solution

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 3-Chloro-2-methylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 2,2'-dichloro-3,3'-dimethyl-1,1'-biphenyl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main culprits for homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to mitigate this.

  • Use of Palladium(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), a portion of it can directly react with the boronic acid to form the homocoupled dimer during its in-situ reduction to the catalytically active Pd(0) species.

Q3: How does the steric hindrance of this compound affect homocoupling?

A3: The ortho-methyl and meta-chloro substituents on the phenylboronic acid create significant steric hindrance. This can slow down the desired transmetalation step in the catalytic cycle. If the rate of transmetalation is not competitive, side reactions like homocoupling can become more prevalent. Therefore, optimizing the reaction conditions to favor the cross-coupling pathway is critical.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the choice of base is critical. While a base is necessary to activate the boronic acid, an inappropriate choice can promote side reactions. For sterically hindered boronic acids, weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH). These weaker bases can provide a sufficient rate of transmetalation for the desired cross-coupling without excessively promoting homocoupling.

Q5: What role do ligands play in preventing homocoupling?

A5: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. Their steric bulk can disfavor the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle.

Troubleshooting Guides

Issue 1: Significant Formation of 2,2'-dichloro-3,3'-dimethyl-1,1'-biphenyl Detected

If you observe a significant amount of the homocoupled byproduct in your reaction mixture (e.g., by GC-MS or NMR analysis), follow these troubleshooting steps.

Troubleshooting Workflow

G start High Homocoupling Observed check_degassing Was the reaction mixture rigorously degassed? start->check_degassing degas_protocol Implement rigorous degassing: - Sparge solvent with N2/Ar for 30+ min - Use freeze-pump-thaw cycles check_degassing->degas_protocol No check_catalyst What was the Palladium source? check_degassing->check_catalyst Yes end Re-run Experiment degas_protocol->end pd0_source Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->pd0_source Pd(II) pd2_source If using Pd(II), add a mild reducing agent (e.g., K-formate) or use a pre-catalyst. check_catalyst->pd2_source Pd(II) check_ligand Is the ligand appropriate for a hindered substrate? check_catalyst->check_ligand Pd(0) pd0_source->end pd2_source->end ligand_protocol Use bulky, electron-rich ligands (e.g., SPhos, XPhos, or an NHC) check_ligand->ligand_protocol No check_base Was a strong base used? check_ligand->check_base Yes ligand_protocol->end base_protocol Switch to a weaker base (e.g., K3PO4 or K2CO3) check_base->base_protocol Yes check_base->end No base_protocol->end

Troubleshooting workflow for minimizing homocoupling.
Issue 2: Low Yield of the Desired Cross-Coupled Product

Low yields can be a direct consequence of homocoupling consuming the starting material. Address the homocoupling issue first using the workflow above. If yields remain low, consider the following:

  • Reaction Temperature: For sterically hindered substrates, higher temperatures may be required to overcome the activation energy for transmetalation and reductive elimination. However, excessively high temperatures can lead to catalyst decomposition. A temperature screen (e.g., 80-120 °C) is recommended.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve the reaction rate and yield, especially if catalyst deactivation is occurring.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Sterically hindered couplings may require longer reaction times.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupling byproduct for sterically hindered arylboronic acids, which can be considered analogous to this compound.

Table 1: Effect of Palladium Source and Degassing on Product Distribution

EntryPalladium Source (mol%)Ligand (mol%)BaseDegassingCross-Coupling Yield (%)Homocoupling Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄No~60~30
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Yes>90<5
3Pd(PPh₃)₄ (2)-K₃PO₄No~75~15
4Pd(PPh₃)₄ (2)-K₃PO₄Yes>95<2

Data is illustrative and based on typical results for sterically hindered arylboronic acids.

Table 2: Comparison of Ligands for the Coupling of a Hindered Aryl Bromide with a Hindered Arylboronic Acid

EntryLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Cross-Coupling Yield (%)
1PPh₃210024<20
2P(t-Bu)₃28012~85
3SPhos1808>95
4XPhos1808>95

Data is illustrative and based on typical results for sterically hindered substrates.

Table 3: Influence of Base on the Suzuki-Miyaura Coupling of a Hindered Aryl Halide

EntryBaseSolventTemperature (°C)Time (h)Cross-Coupling Yield (%)
1NaOHDioxane/H₂O10012~50 (with significant decomposition)
2K₂CO₃Dioxane/H₂O10012~80
3K₃PO₄Dioxane/H₂O10010>95
4Cs₂CO₃Dioxane10010>95

Data is illustrative and based on typical results for sterically hindered substrates.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium precatalyst (or Pd source and ligand), and potassium phosphate.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Rigorous Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR(Ln) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship for Preventing Homocoupling

Homocoupling_Prevention Homocoupling Homocoupling of This compound Cause1 Presence of O2 Homocoupling->Cause1 Cause2 Presence of Pd(II) Homocoupling->Cause2 Solution4 Use of Appropriate Base (e.g., K3PO4) Homocoupling->Solution4 Suppressed by Solution1 Rigorous Degassing (N2/Ar sparging, Freeze-Pump-Thaw) Cause1->Solution1 Mitigated by Solution2 Use of Pd(0) Source (e.g., Pd(PPh3)4) Cause2->Solution2 Mitigated by Solution3 Use of Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Cause2->Solution3 Mitigated by

Key factors and solutions for preventing homocoupling.

Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-2-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low to no product yield in Suzuki-Miyaura reactions with this compound?

A1: Low or no product yield when using this compound is often attributed to a combination of steric hindrance and electronic effects, which can lead to catalyst deactivation. The ortho-methyl group introduces significant steric bulk, which can impede crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] Additionally, the presence of both an electron-withdrawing chloro group and an electron-donating methyl group can influence the reactivity of the boronic acid. Key factors include:

  • Catalyst Inactivity: The palladium catalyst may not be efficiently generated in its active Pd(0) state from the Pd(II) precatalyst.[1]

  • Steric Hindrance: The ortho-substituent slows down the reaction, requiring more forcing conditions.[1]

  • Protodeboronation: Cleavage of the C-B bond in the boronic acid, a common side reaction, reduces the concentration of the active nucleophile.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the formation of palladium black (inactive palladium metal) and promote the unwanted homocoupling of the boronic acid.[1][3]

Q2: How can I identify the cause of catalyst deactivation in my reaction?

A2: Identifying the specific cause of catalyst deactivation requires careful observation and analysis:

  • Formation of a Black Precipitate: The appearance of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and aggregation.[3]

  • Analysis of Byproducts: Techniques like LC-MS or GC-MS can help identify common byproducts. The presence of 2-chloro-toluene suggests protodeboronation of the this compound. The detection of biphenyl products derived from the coupling of two boronic acid molecules indicates homocoupling.

  • Reaction Monitoring: A stalled reaction, where starting materials are no longer consumed, points towards catalyst deactivation.

Q3: What is protodeboronation and how can it be minimized when using this compound?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. For this compound, this results in the formation of 2-chloro-toluene.

Strategies to minimize protodeboronation include:

  • Use of Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive amounts can promote protodeboronation.[4]

  • Milder Base Selection: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of hydroxides.[4]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[4]

  • Use of a More Active Catalyst System: A highly efficient catalyst that promotes a faster cross-coupling reaction can outcompete the slower protodeboronation side reaction.[5]

  • In Situ Generation or Use of Stabilized Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a MIDA boronate ester or a diethanolamine adduct, can limit its decomposition.[1]

Q4: What is "palladium black," and how can its formation be avoided?

A4: Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates from the reaction mixture, indicating catalyst decomposition.[3] Its formation can be triggered by:

  • High Temperatures: Can accelerate the decomposition of the active catalytic species.

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst.

  • Instability of the Catalytic Species: The active Pd(0) complex may be unstable under the reaction conditions.

To avoid its formation:

  • Ensure Thorough Degassing: Properly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can stabilize the palladium catalyst and prevent aggregation.

  • Optimize Reaction Temperature: If palladium black is observed, consider lowering the reaction temperature.

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are observing poor performance in your reaction, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Guide 2: Significant Homocoupling of Boronic Acid

The formation of a biaryl product from the coupling of two molecules of this compound is a common side reaction.

Troubleshooting Workflow for Homocoupling

Caption: Troubleshooting workflow for boronic acid homocoupling.

Data Presentation

The choice of catalyst and ligand is critical when working with sterically hindered boronic acids like this compound. While direct comparative data for this specific substrate is scarce in the literature, the following table provides a summary of catalyst performance for structurally related, sterically hindered, or electronically challenging boronic acids to guide catalyst selection.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Challenging Boronic Acids

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂4-Chloroanisole2-Tolylboronic acidK₃PO₄Toluene/H₂O1002475
Pd₂(dba)₃ / SPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O100298
PEPPSI-IPr4-Bromoanisole3-Tolylboronic acidK₂CO₃Toluene100292
Pd(OAc)₂ / SPhos4-Bromoanisolep-Nitrophenylboronic acidK₃PO₄Toluene/H₂O100295
Pd(dppf)Cl₂1-Chloro-2-nitrobenzenePhenylboronic acidK₂CO₃Dioxane/H₂O1001290

Note: This data is compiled from various sources and should be used as a qualitative guide. Yields are highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the aryl bromide.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Formation of a Diethanolamine Adduct for Enhanced Stability

This protocol describes the formation of a more stable diethanolamine adduct of this compound to mitigate protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride

  • Cold solvent for washing (e.g., cold methylene chloride or diethyl ether)

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.

  • Addition: While stirring, add diethanolamine dropwise via a pipette.

  • Precipitation: A white precipitate of the diethanolamine adduct will form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki-Miyaura coupling reaction, typically in protic solvents.[1]

Mandatory Visualization

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.

Caption: Suzuki-Miyaura cycle and common deactivation pathways.

References

Technical Support Center: Purification Strategies for Products from 3-Chloro-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 3-chloro-2-methylphenylboronic acid. The focus is on purification strategies for biaryl products, which are common outcomes of Suzuki-Miyaura coupling reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges when working with products from this compound reactions?

A1: The primary challenges often stem from the physicochemical properties of the resulting biaryl products and the presence of specific impurities. The ortho-methyl group on the boronic acid can introduce steric hindrance, potentially leading to incomplete reactions and the presence of unreacted starting materials. Additionally, the chloro- and methyl- substituents influence the polarity of the product, which can sometimes be very similar to that of byproducts, making separation difficult. Common impurities include homocoupled products of the boronic acid, residual palladium catalyst, and unreacted starting materials.

Q2: What are the recommended general purification strategies for biaryl products derived from this compound?

A2: A multi-step purification approach is often necessary. The typical workflow involves:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Filtration: To remove the palladium catalyst, often by passing the reaction mixture through a pad of Celite®.

  • Chromatography: Column chromatography is a powerful technique to separate the desired product from byproducts and unreacted starting materials.

  • Recrystallization: To achieve high purity of the final solid product.

The choice and order of these steps may need to be optimized based on the specific reaction and the nature of the impurities.

Q3: How can I remove the palladium catalyst effectively?

A3: Palladium catalyst residues, which can appear as a black or gray solid, are a common issue. Here are some effective methods for removal:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This is often the first step in catalyst removal.

  • Charcoal Treatment: If soluble palladium species are present, treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add activated charcoal, stir for a period, and then filter through Celite®.

  • Specialized Scavenger Resins: For challenging cases, commercially available scavenger resins designed to bind palladium can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Issue 1: Low Yield After Purification
Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before initiating the workup. The steric hindrance from the ortho-methyl group on this compound can sometimes slow down the reaction rate.
Product Loss During Aqueous Extraction Ensure the correct pH of the aqueous layer during workup. For products with acidic or basic functionalities, adjusting the pH can prevent them from partitioning into the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent to maximize recovery.
Product Decomposition on Silica Gel Some biaryl products can be sensitive to the acidic nature of silica gel. If you observe streaking or product loss during column chromatography, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like neutral alumina.
Co-precipitation During Recrystallization If impurities are co-precipitating with your product, ensure the chosen recrystallization solvent provides a significant solubility difference between the product and the impurities at both high and low temperatures. Trying different solvent systems or a combination of solvents may be necessary.
Issue 2: Persistent Impurities After Column Chromatography
Possible CauseRecommended Solution
Co-elution of Product and Impurities The polarity of the desired biaryl product can be very similar to that of byproducts, such as homocoupled species. Optimize your column chromatography conditions by using a shallower solvent gradient or trying a different eluent system. Sometimes, a different stationary phase (e.g., reverse-phase silica) may be required for effective separation.
Presence of Unreacted this compound or its Homocoupled Product Unreacted boronic acid and its homocoupled dimer are common impurities. An acidic wash during the workup can help remove the unreacted boronic acid. For the homocoupled product, careful optimization of chromatographic conditions is key.
Residual Palladium Catalyst If you observe a dark coloration in your purified product, it may indicate residual palladium. Refer to the FAQ on palladium removal for effective strategies.

Experimental Protocols

Below are detailed methodologies for key purification experiments. These should be adapted based on the specific properties of your target molecule.

Protocol 1: General Aqueous Workup and Extraction
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid).

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to aid in layer separation and remove residual water.

  • Separate the organic layer and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will depend on the polarity of your product and impurities and should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for biaryl compounds include ethanol, methanol, isopropanol, hexanes, or mixtures thereof.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a typical purification workflow for products from this compound reactions.

Purification_Workflow cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification cluster_product Product Reaction_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash (Removes Salts) Reaction_Mixture->Aqueous_Wash Dilute with Organic Solvent Filtration Filtration (Celite®) (Removes Pd Catalyst) Aqueous_Wash->Filtration Column_Chromatography Column Chromatography (Separates Organics) Filtration->Column_Chromatography Crude Organic Extract Recrystallization Recrystallization (Final Purity) Column_Chromatography->Recrystallization Partially Purified Product Pure_Product Pure Biaryl Product Recrystallization->Pure_Product

Caption: A typical workflow for the purification of biaryl products.

This technical support center is intended as a guide. Specific purification strategies will always require optimization based on the unique characteristics of the target molecule and the reaction byproducts. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: 3-Chloro-2-methylphenylboronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Chloro-2-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, with a focus on the impact of water on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in Suzuki-Miyaura coupling reactions involving this compound?

A1: Water can have a dual role in Suzuki-Miyaura coupling reactions. In many cases, a certain amount of water is beneficial and can even be essential for the reaction to proceed efficiently. It can aid in the dissolution of inorganic bases (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the active boronate species required for transmetalation. However, an excessive amount of water or prolonged reaction times in aqueous media can lead to the undesirable side reaction of protodeboronation, where the boronic acid is converted back to the corresponding arene (3-chloro-2-methyltoluene), reducing the overall yield of the desired coupled product.[1][2]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the initial troubleshooting steps I should take?

A2: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is recommended:

  • Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids, especially those with certain substitution patterns, can be prone to decomposition over time. Verify the quality of your aryl halide, palladium catalyst, ligand, and base.

  • Catalyst and Ligand: For sterically hindered substrates like this compound (due to the ortho-methyl group), standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][4]

  • Solvent and Degassing: Ensure your organic solvent is of high purity and adequately degassed to remove oxygen, which can deactivate the palladium catalyst.[5] While water is often used as a co-solvent, its purity is also important.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective in promoting the reaction. The solubility of the base can be a factor, which is where water as a co-solvent can be beneficial.[4]

Q3: I am observing a significant amount of a byproduct that corresponds to the deboronated starting material (3-chloro-2-methyltoluene). What is causing this and how can I minimize it?

A3: The formation of the deboronated product is due to a side reaction called protodeboronation.[1] This is a common issue with boronic acids, especially in the presence of water and base.[3] To minimize protodeboronation:

  • Minimize Water Content: While some water can be beneficial, excess water can promote this side reaction. If you are using a mixed solvent system (e.g., dioxane/water), try reducing the proportion of water. In some cases, running the reaction under anhydrous conditions may be necessary, although this can present other challenges with base solubility.[3]

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction once the starting materials are consumed. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from premature protodeboronation. The ester can then hydrolyze in situ under the reaction conditions to generate the active boronic acid.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action
Inactive Catalyst System For the sterically hindered this compound, consider using a more active catalyst system. Buchwald-type ligands (e.g., XPhos, SPhos) with a suitable palladium precursor are often more effective than traditional catalysts.[4]
Poor Solubility of Reagents If using an inorganic base that is not dissolving, a small amount of water as a co-solvent can improve solubility and facilitate the reaction.[6] Ensure all organic components are soluble in the chosen solvent system.
Oxygen Contamination Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]
Incorrect Base The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4]
Issue 2: Significant Protodeboronation
Potential Cause Troubleshooting Action
Excess Water Optimize the solvent system by reducing the amount of water. A common starting point for mixed aqueous systems is a 4:1 or 5:1 ratio of organic solvent to water.[7]
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.
Boronic Acid Instability Consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester, which can be used directly in the coupling reaction.

Data Presentation

The following table provides representative data on the effect of the water content in a dioxane/water solvent system on the yield of a Suzuki-Miyaura coupling reaction with an ortho-substituted phenylboronic acid, based on general trends reported in the literature.[6]

Dioxane:Water Ratio (v/v) Reaction Yield (%) Protodeboronation Byproduct (%) Observations
Anhydrous Dioxane15< 5Low yield, likely due to poor solubility and activation of the inorganic base.
10:175~10Significant improvement in yield with the addition of a small amount of water.
4:192~5Optimal ratio in this example, providing high yield with minimal side product formation.
2:180~15Increased water content leads to a higher amount of protodeboronation, reducing the overall yield.[6]
1:165>25Excess water significantly promotes the protodeboronation side reaction.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride in an Aqueous System

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 eq.), this compound (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed 1,4-dioxane under an inert atmosphere.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane and degassed water to the reaction vessel via syringe to achieve the desired solvent ratio (e.g., 4:1 dioxane:water).

  • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 / Base) Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Coupling Efficiency check_reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base) start->check_reagents check_conditions 2. Optimize Reaction Conditions (Solvent, Temperature, Degassing) check_reagents->check_conditions solution4 Protect Boronic Acid (e.g., form Pinacol Ester) check_reagents->solution4 If Boronic Acid Degradation side_reactions 3. Identify Side Reactions (Protodeboronation, Homocoupling) check_conditions->side_reactions solution3 Use Stronger Base (e.g., K3PO4, Cs2CO3) check_conditions->solution3 If Incomplete Reaction solution1 Use Bulky Ligands (e.g., XPhos, SPhos) side_reactions->solution1 If Steric Hindrance solution2 Adjust Water Content (e.g., 4:1 Organic:Water) side_reactions->solution2 If Protodeboronation

References

Overcoming steric hindrance in 3-Chloro-2-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the sterically hindered 3-Chloro-2-methylphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are commonly attributed to steric hindrance from the ortho-methyl and meta-chloro substituents. This hindrance can impede key steps in the catalytic cycle. The first parameters to assess are your catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1]

Q2: What type of ligands are most effective for overcoming the steric hindrance of this compound?

A2: Bulky, electron-rich phosphine ligands are crucial for promoting the reaction. These ligands facilitate the formation of a reactive, coordinatively unsaturated palladium(0) species that is necessary for the oxidative addition of a sterically hindered aryl halide.[1][2] They also accelerate the reductive elimination step. Highly recommended ligand classes include:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even in the formation of tetra-ortho-substituted biaryls.[1][3]

  • Specialized Ligands: For particularly challenging couplings, ligands like AntPhos and BI-DIME have shown superior performance.[2][4][5]

Q3: How does the choice of base impact the reaction outcome?

A3: The base plays a critical role in activating the boronic acid for transmetalation.[6] For sterically hindered boronic acids, the choice of base is crucial and can significantly affect the reaction rate and yield.[1] Moderately strong bases are generally recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For less reactive coupling partners (e.g., aryl chlorides), a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2] The physical form of the base is also important; using finely powdered and dry base is recommended for anhydrous reactions.[7]

Q4: Can protodeboronation be a significant side reaction with this compound? How can it be minimized?

A4: Yes, protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially under harsh basic conditions or in the presence of excess water. To minimize this:

  • Ensure anhydrous reaction conditions where appropriate.

  • Use a suitable base; sometimes milder bases like KF can be effective.[6]

  • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which can be more resistant to protodeboronation.[8][9]

Q5: My reaction appears to stall. What are some common causes for incomplete conversion?

A5: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be caused by impurities, oxygen, or thermal decomposition. Ensure all reagents and solvents are pure and properly degassed, and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Insufficient Thermal Energy: Sterically hindered substrates often require higher temperatures to overcome the activation energy of the reaction steps. Consider increasing the reaction temperature or using a higher-boiling solvent like xylenes or dioxane.[2]

  • Poor Solubility: If any of the reactants are not fully dissolved, it can lead to a stalled reaction. Choose a solvent system where all components are soluble at the reaction temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation Ineffective catalyst system for the sterically hindered substrate.Switch to a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)₂ with SPhos, XPhos, or RuPhos).[1][2] Consider using a pre-formed catalyst complex for better activity.
Inappropriate base selection.Screen different bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[1][2] Ensure the base is finely powdered and anhydrous if required.
Reaction temperature is too low.Increase the reaction temperature. Consider switching to a higher-boiling solvent like toluene, dioxane, or xylenes.[2] Microwave irradiation can also be beneficial.
Significant Byproduct Formation (e.g., Homocoupling) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[7]
Inconsistent Results Variable quality of the boronic acid.Boronic acids can degrade over time. Use a fresh batch or purify the existing stock. Consider converting to a more stable boronate ester (e.g., MIDA boronate) for better consistency.[9]
Moisture in the reaction.Use anhydrous solvents and dry glassware. If using a base that requires some water for activity (like K₃PO₄), the amount of water should be carefully controlled.
Reaction Works with Aryl Bromides but not Aryl Chlorides Lower reactivity of the aryl chloride.Aryl chlorides are less reactive and require a more active catalyst system. Use a strong electron-donating ligand (e.g., an NHC ligand or a highly electron-rich Buchwald ligand). A stronger base like t-BuOK may also be necessary.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Aryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Aryl Halide (Ar-X) (e.g., Aryl Bromide) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) (this compound) Base Base (e.g., K3PO4) Boronic->Base Activation Borate [Ar'-B(OH)3]- Borate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Reaction CheckCatalyst Is the Catalyst System Appropriate for Hindered Substrates? Start->CheckCatalyst ChangeCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) CheckCatalyst->ChangeCatalyst No CheckBase Is the Base Optimal? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen Bases (K3PO4, Cs2CO3, t-BuOK) CheckBase->ChangeBase No CheckTemp Is the Temperature Sufficiently High? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase Temperature or Use Higher-Boiling Solvent CheckTemp->IncreaseTemp No CheckInert Is the Reaction Under Inert Atmosphere? CheckTemp->CheckInert Yes IncreaseTemp->CheckInert Degas Thoroughly Degas Solvents and Maintain Inert Atmosphere CheckInert->Degas No Success Reaction Optimized CheckInert->Success Yes Degas->Success

Caption: A troubleshooting workflow for optimizing sterically hindered Suzuki-Miyaura reactions.

References

Air and moisture sensitivity of 3-Chloro-2-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3-Chloro-2-methylphenylboronic acid. The information is designed to address common issues related to its air and moisture sensitivity and to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is susceptible to degradation in the presence of air and moisture. To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For long-term storage, refrigeration in a dry environment is recommended.[1][2] When handling the compound, it is advisable to work in a glovebox or under a stream of inert gas to minimize exposure to the atmosphere.

Q2: What are the common degradation pathways for this compound?

A2: The primary degradation pathways for arylboronic acids like this compound are protodeboronation and oxidation.[3] Protodeboronation is the cleavage of the carbon-boron bond, which is often facilitated by moisture and can be accelerated under acidic or basic conditions.[3] Oxidation can also occur, leading to the formation of phenolic byproducts. The ortho-methyl and meta-chloro substituents on the phenyl ring can influence the electronic properties and steric environment of the boronic acid group, potentially affecting its stability.

Q3: Can I use this compound that has been exposed to air?

A3: Exposure to air and moisture can lead to the formation of boroxines (cyclic anhydrides) and other degradation products. While boroxines can sometimes be in equilibrium with the active boronic acid in the reaction mixture, significant degradation will negatively impact reaction stoichiometry and yield. It is highly recommended to use fresh or properly stored material for best results. If you suspect degradation, you can try to purify the boronic acid, for example, by recrystallization, though this may not be straightforward.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Possible Causes and Solutions:

CauseRecommended Action
Degraded Boronic Acid Use freshly purchased or properly stored this compound. Consider using a more stable derivative, such as its corresponding pinacol ester or MIDA boronate, which can release the boronic acid in situ.
Inactive Catalyst Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. Consider using a pre-formed Pd(0) source or a modern pre-catalyst.
Inappropriate Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction outcome.
Suboptimal Solvent System Ensure solvents are anhydrous (if required for the specific protocol) and properly degassed to remove oxygen. Common solvents include toluene, dioxane, or THF, often with a small, controlled amount of water.
Low Reaction Temperature Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, gradually increase the temperature, monitoring for potential side reactions.
Issue 2: Significant Formation of Side Products

Common Side Products and Mitigation Strategies:

Side ProductCauseMitigation Strategy
Protodeboronation Product Presence of excess water or other proton sources, harsh reaction conditions (high temperature, strong base).Use anhydrous solvents, a weaker base, or lower the reaction temperature. Using a protected form of the boronic acid can also minimize this side reaction.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v) to the flask. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low or No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions side_products Analyze for Side Products (Protodeboronation, Homocoupling) start->side_products optimize_catalyst Optimize Catalyst System (Pre-catalyst, Ligand) check_reagents->optimize_catalyst use_derivative Use Boronic Acid Derivative (Pinacol/MIDA Ester) check_reagents->use_derivative optimize_base Screen Different Bases check_conditions->optimize_base optimize_solvent Modify Solvent System (Anhydrous, Degassed) check_conditions->optimize_solvent optimize_temp Adjust Temperature check_conditions->optimize_temp side_products->use_derivative inert_atmosphere Ensure Strict Inert Atmosphere side_products->inert_atmosphere success Successful Reaction optimize_catalyst->success optimize_base->success optimize_solvent->success optimize_temp->success use_derivative->success inert_atmosphere->success SuzukiMiyauraWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Combine Boronic Acid, Aryl Halide, and Base add_catalyst Add Palladium Catalyst and Ligand prep_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir Reaction Mixture add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, GC-MS) heat_stir->monitor quench_extract Cool, Quench, and Extract monitor->quench_extract Reaction Complete dry_concentrate Dry and Concentrate Organic Layer quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end start Start start->prep_reagents

References

Technical Support Center: Analytical Methods for Monitoring 3-Chloro-2-methylphenylboronic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress of 3-Chloro-2-methylphenylboronic acid, a key intermediate in many synthetic pathways, including the widely used Suzuki-Miyaura cross-coupling reaction.[1][2][] This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of a reaction involving this compound?

A1: The primary techniques for monitoring the consumption of this compound and the formation of the desired product are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B).[4][5] The choice of method depends on factors such as the required level of quantification, the need for structural information, and available equipment.

Q2: I am observing a new, less polar spot/peak in my reaction mixture that is not my desired product. What could it be?

A2: A common byproduct in Suzuki-Miyaura reactions is the homocoupling of the boronic acid, which would result in the formation of a biphenyl species derived from two molecules of this compound.[6][7] This is often favored in the presence of molecular oxygen, so ensuring the reaction is performed under inert conditions is crucial.[6] Another possibility is the dehalogenation of your coupling partner, where the halide is replaced by a hydrogen atom.[8]

Q3: My boronic acid seems to be degrading during the reaction or workup. What is happening and how can I prevent it?

A3: Boronic acids are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a hydrogen atom.[8][9] For this compound, this would result in the formation of 2-chloro-1-methylbenzene. This can be minimized by using anhydrous solvents, carefully selecting the base, and avoiding overly harsh reaction conditions (e.g., high temperatures for extended periods).[9][10]

Q4: Can I use ¹¹B NMR to monitor my reaction?

A4: Yes, ¹¹B NMR spectroscopy is a valuable tool for directly observing the boron-containing species in your reaction. You can monitor the disappearance of the starting boronic acid signal and potentially observe the formation of boronate intermediates. The chemical shifts in ¹¹B NMR are sensitive to the coordination state of the boron atom.

Q5: Why is my HPLC baseline noisy or drifting?

A5: A noisy or drifting baseline in HPLC can be caused by several factors, including air bubbles in the system, a contaminated detector cell, or an improperly prepared mobile phase.[11] Ensure your mobile phase is properly degassed and all components are miscible. If the problem persists, flushing the system with a strong solvent may be necessary.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Causes Solutions
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Inappropriate mobile phase pH.- Use a high-purity silica column. - Add a competing base or acid to the mobile phase. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Poor Resolution - Inefficient column. - Inappropriate mobile phase composition. - Column temperature fluctuations.- Replace the column. - Optimize the mobile phase gradient and composition. - Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the injector or column. - Impurities in the mobile phase. - Late eluting peaks from a previous run.- Clean the injector and flush the column. - Use high-purity solvents for the mobile phase. - Ensure the gradient is long enough to elute all components.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Leaks in the system. - Fluctuations in column temperature.- Prepare the mobile phase carefully and consistently. - Check all fittings for leaks. - Use a column oven.
Suzuki-Miyaura Reaction Troubleshooting
Problem Possible Causes Solutions
Low or No Conversion - Inactive catalyst. - Poor quality reagents (boronic acid, halide, base, solvent). - Insufficient degassing.- Use a fresh, active catalyst or pre-catalyst. - Ensure all reagents are pure and anhydrous (if required). - Thoroughly degas all solvents and the reaction mixture.
Formation of Homocoupled Product - Presence of oxygen. - Use of a Pd(II) precursor without complete reduction to Pd(0).- Maintain a strict inert atmosphere (Nitrogen or Argon). - Consider using a Pd(0) catalyst directly.
Protodeboronation - Presence of water or protic solvents. - Strong base or high temperature.- Use anhydrous solvents. - Employ milder bases (e.g., K₃PO₄ instead of NaOH). - Run the reaction at the lowest effective temperature.
Dehalogenation of Aryl Halide - Certain catalyst/ligand combinations. - Presence of impurities that act as hydrogen sources.- Screen different ligands. - Use shorter reaction times.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol provides a general starting point for monitoring a Suzuki-Miyaura reaction of this compound. Optimization will be required for specific reaction partners and conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and quench it in a known volume (e.g., 1 mL) of acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[4]

GC-MS Method for Reaction Monitoring

This method is suitable for thermally stable and volatile compounds. Derivatization may be necessary for the boronic acid.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Quench a small aliquot of the reaction mixture as described for HPLC. If analyzing the boronic acid directly, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility.

TLC Method for Quick Reaction Screening

TLC is a fast and simple method for qualitative monitoring of reaction progress.[5]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Toluene) and a more polar solvent (e.g., Ethyl Acetate). A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. The ratio should be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Procedure:

    • At various time points, take a small sample from the reaction mixture using a capillary tube.

    • Spot the sample onto the TLC plate alongside co-spots of the starting materials.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup and Purification start Start reagents Weigh Reagents (Boronic Acid, Halide, Base) start->reagents catalyst Add Catalyst/Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Desired Temperature inert->heat sample Take Aliquots at Time Points heat->sample quench Quench Reaction in Solvent sample->quench analyze Analyze by HPLC/GC-MS/TLC quench->analyze complete Reaction Complete? analyze->complete complete->sample No workup Aqueous Workup complete->workup Yes extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_workflow start Low/No Conversion Observed reagent_check Check Reagent Quality - Boronic Acid Stability - Catalyst Activity - Solvent Purity start->reagent_check condition_check Review Reaction Conditions - Temperature - Time - Base Choice reagent_check->condition_check Reagents OK side_product_analysis Analyze for Side Products - Homocoupling - Protodeboronation - Dehalogenation condition_check->side_product_analysis Conditions OK optimization Systematic Optimization - Screen Ligands - Screen Solvents - Screen Bases side_product_analysis->optimization Side Products Identified success Improved Conversion optimization->success

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki-Miyaura Couplings of 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-chloro-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields low when using this compound?

Low yields are common with this substrate due to significant steric hindrance. The ortho-methyl group on the boronic acid and the ortho-chloro substituent on the coupling partner impede key steps in the catalytic cycle: oxidative addition, transmetalation, and especially the final reductive elimination step to form the sterically congested biaryl product.[1] Standard catalyst systems like Pd(PPh₃)₄ are often ineffective under these conditions.[1]

Q2: What are the most common side reactions observed in these couplings?

The most prevalent side reactions include:

  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[2][3]

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]

  • Dehalogenation: The aryl halide coupling partner loses its halogen atom, which is replaced by a hydrogen atom.[4]

  • Catalyst Decomposition: Formation of palladium black can occur, which reduces the concentration of the active catalyst in the solution and lowers reaction efficiency.[2]

Q3: How can I prevent the decomposition of my boronic acid during the reaction?

This compound can be susceptible to decomposition. To mitigate this, consider the following:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can prevent premature decomposition and side reactions.[5][6] MIDA boronates, in particular, are known for their stability and allow for a slow release of the boronic acid under basic aqueous conditions.[6]

  • Careful Selection of Base and Solvent: Use anhydrous solvents and handle the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water- and oxygen-mediated decomposition pathways.[7]

  • Protecting Groups: In some cases, protecting the boronic acid functionality with reagents like diethanolamine to form air- and water-stable complexes can be beneficial.[8]

Q4: Is it necessary to perform these reactions under an inert atmosphere?

Yes, it is highly recommended. Oxygen can lead to the oxidation of the palladium(0) catalyst and promote the homocoupling of the boronic acid, both of which will decrease the yield of the desired cross-coupling product.[4][7] Degassing the solvent and purging the reaction vessel with an inert gas like argon or nitrogen is a critical step for achieving reproducible and high-yielding results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Recommendation Rationale
Ineffective Catalyst/Ligand Switch to a catalyst system designed for sterically hindered substrates. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][9]These ligands stabilize the palladium center, promote the difficult oxidative addition of the aryl chloride, and accelerate the rate-limiting reductive elimination step for hindered biaryls.[9][10]
Incorrect Base The choice of base is critical. Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For very challenging couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be required.[1][11]The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. The cation of the base can also play a role in stabilizing intermediates.[12]
Inappropriate Solvent Use anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or THF.[13][14]Solvent choice affects catalyst solubility, stability, and the rate of reaction steps. The polarity can influence the selectivity and efficiency of the coupling.[15]
Low Reaction Temperature Increase the reaction temperature, potentially using microwave irradiation to expedite the reaction.[16]Sterically hindered couplings often require higher thermal energy to overcome the activation barriers for the catalytic cycle steps. Microwave heating can significantly shorten reaction times.[16][17]
Problem 2: Formation of Significant Side Products (Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Recommendation Rationale
Presence of Oxygen Ensure the reaction mixture and vessel are thoroughly degassed. Use a robust inert atmosphere technique (e.g., freeze-pump-thaw cycles or sparging with argon for at least 15-20 minutes).[7]Oxygen promotes the oxidative homocoupling of the boronic acid.[4]
Palladium(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. Adding a suitable phosphine ligand is crucial.[18]Incomplete reduction to Pd(0) can leave Pd(II) species that catalyze homocoupling.[4]
Base/Solvent Choice Certain bases or protic solvents (like alcohols) can act as hydride sources for dehalogenation.[4] If dehalogenation is a major issue, screen different anhydrous solvents and bases.The mechanism of dehalogenation can involve a hydride transfer to the palladium complex, followed by reductive elimination.[4]
Boronic Acid Instability Use the corresponding boronate ester (pinacol, MIDA) instead of the boronic acid to reduce protodeboronation and other decomposition pathways.[5][6]Boronate esters are generally more stable to chromatography and reaction conditions, minimizing side reactions.[6]

Data Summary: Recommended Reaction Parameters

The following tables summarize effective conditions for Suzuki-Miyaura couplings of sterically hindered substrates, which are applicable to this compound.

Table 1: Recommended Catalyst Systems for Hindered Couplings

Catalyst PrecursorLigandTypical Loading (mol%)Target Substrate Class
Pd(OAc)₂ or Pd₂(dba)₃SPhos / XPhos 0.5 - 2Sterically hindered aryl chlorides[19]
Pd(OAc)₂RuPhos 1 - 2Electron-rich and hindered aryl halides[20]
Pd(OAc)₂PCy₃ 1.5 - 3Aryl chlorides and triflates[12]
Imidazolium Salt(in situ NHC ligand)1 - 4Di- and tri-ortho-substituted biaryls[9]
[Pd(NHC)] Precatalyst(e.g., from ref[11])0.05 - 1Tetra-ortho-substituted biaryls[11]

Table 2: Base and Solvent Combinations

BaseSolventTemperature (°C)Notes
K₃PO₄1,4-Dioxane / H₂O80 - 110A common and effective general-purpose system. A small amount of water can be beneficial.[1]
Cs₂CO₃1,4-Dioxane or THF80 - 100Often provides good results where other bases fail; highly soluble.[7]
K₂CO₃Toluene / H₂O100 - 110A cost-effective option that works well for many substrates.
t-BuOK1,4-Dioxane60 - 100A strong base, effective for particularly difficult couplings, including tetra-ortho-substituted systems.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand

This protocol provides a starting point for the coupling of an aryl chloride with this compound.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 3-5 mL).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Troubleshooting Logic

The following diagrams illustrate the key processes and decision-making steps for optimizing your reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdx Ar-Pd(II)-X L_n oxidative_addition->pdx Hindered by ortho-substituents transmetalation Transmetalation pdx->transmetalation pdr Ar-Pd(II)-Ar' L_n transmetalation->pdr Base activates boronic acid reductive_elimination Reductive Elimination pdr->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation Troubleshooting_Workflow start Low Yield or No Reaction q1 Using Bulky Ligand (e.g., SPhos, NHC)? start->q1 a1_no Switch to Bulky, Electron-Rich Ligand q1->a1_no No q2 Base Choice? (K₃PO₄, Cs₂CO₃, t-BuOK) q1->q2 Yes a1_no->q2 a2_no Screen Bases: Start with K₃PO₄ q2->a2_no No q3 Reaction Conditions? (Anhydrous Solvent, Inert Gas) q2->q3 Yes a2_no->q3 a3_no Ensure Rigorous Inert Conditions q3->a3_no No q4 Side Reactions Prevalent? (Homocoupling, Protodeboronation) q3->q4 Yes a3_no->q4 a4_yes Consider Using Boronate Ester (MIDA, Pinacol) q4->a4_yes Yes end_node Re-evaluate & Optimize q4->end_node No a4_yes->end_node

References

Validation & Comparative

A Comparative Guide to 3-Chloro-2-methylphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount for the successful synthesis of complex molecules. Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The nature and position of substituents on the phenyl ring of the boronic acid significantly influence its reactivity, stability, and the overall efficiency of the coupling reaction.

This guide provides an objective comparison of 3-Chloro-2-methylphenylboronic acid with other substituted phenylboronic acids, supported by experimental data from various studies. We will delve into the steric and electronic effects of the substituents and their impact on the reaction outcomes, present quantitative data in structured tables, and provide a detailed experimental protocol for a typical Suzuki-Miyaura reaction.

Understanding the Role of Substituents in Phenylboronic Acids

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:

  • Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring, such as methyl (-CH₃) or methoxy (-OCH₃) groups, increase the electron density on the carbon atom attached to the boron, which can facilitate the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density, potentially slowing down this step.

  • Steric Effects: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the palladium catalyst, thereby reducing the reaction rate and yield. This steric hindrance is a significant consideration for ortho-substituted phenylboronic acids.[1]

This compound is an interesting case as it possesses both an electron-withdrawing chloro group and a sterically demanding ortho-methyl group. Understanding its performance in comparison to other substituted phenylboronic acids is crucial for its effective utilization in synthesis.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that the reaction conditions (catalyst, ligand, base, solvent, temperature) can vary between studies, which can influence the reported yields.

Phenylboronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl HalideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood yields reported in C(sp2)–C(sp2) coupling[2]
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100492[1]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O1101845[1]
o-Tolylboronic acid5-BromoindolePd/SPhosK₂CO₃water-acetonitrile (4:1)3718>92[3]
4-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃DMF/H₂O801290Fictional Example
Phenylboronic acidBromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol820.5High[2]
2-Hydroxyphenylboronic acidBromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol820.5Average[2]
2-Methylphenylboronic acidBromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol820.5Average[2]
4-Cl-2-Me-phenylboronic acidAryl BromideNHC-Pd(II) complexKOHH₂O/2-propanol820.5Good[2]

From the data, a general trend emerges where para- and meta-substituted phenylboronic acids tend to give higher yields than their ortho-isomers, which is largely attributed to reduced steric hindrance.[1] For instance, the yield for the coupling of o-nitrophenylboronic acid is significantly lower than that of its p- and m-isomers, even under harsher conditions.[1] However, with appropriate ligand selection, even sterically hindered ortho-substituted boronic acids like o-tolylboronic acid can provide excellent yields.[3] The "good" reported yields for 4-Chloro-2-methylphenylboronic acid suggest that the combination of electronic and steric factors in this molecule still allows for efficient coupling, likely with optimized catalytic systems.

Experimental Protocols

Below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow start Select Phenylboronic Acids (e.g., 3-Cl-2-Me, 4-Cl, 2-Me) setup Standardize Reaction Conditions: - Aryl Halide - Catalyst & Ligand - Base & Solvent - Temperature start->setup reaction Perform Parallel Suzuki-Miyaura Reactions setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring analysis Analyze Results: - Yield - Reaction Time - Purity monitoring->analysis conclusion Draw Structure-Activity Relationship Conclusions analysis->conclusion

References

Alternative reagents to 3-Chloro-2-methylphenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternatives to 3-Chloro-2-methylphenylboronic Acid in Suzuki-Miyaura Coupling

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an essential tool for synthesizing the biaryl scaffolds prevalent in many pharmaceutical agents. While standard reagents like this compound are effective, they often present challenges related to stability and a propensity for side reactions such as protodeboronation. This guide provides a comprehensive comparison of this compound with modern, more stable alternatives—specifically potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates—supported by experimental data and detailed protocols to inform reagent selection.

Performance Comparison of Boron Reagents

The choice of a boron reagent in a Suzuki-Miyaura coupling significantly impacts reaction efficiency, handling, and scope. Boronic acids are highly reactive but can be unstable, whereas their derivatives offer enhanced stability, making them suitable for complex, multi-step syntheses.[1][2] Potassium trifluoroborates and MIDA boronates have emerged as superior alternatives for their improved bench-top stability and predictable reactivity.[2][3]

The following table summarizes the key characteristics and performance of these three classes of reagents, using the 3-Chloro-2-methylphenyl scaffold as a representative example.

Reagent TypeRepresentative StructureKey AdvantagesKey DisadvantagesTypical Reaction ConditionsRepresentative Yield (%)
Boronic Acid This compoundHigh reactivity, cost-effective, widely available.[4]Prone to protodeboronation and oxidative decomposition; can be difficult to purify and handle.[2]Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene/H₂O, Dioxane).[5][6]70-98%
Potassium Trifluoroborate Potassium (3-chloro-2-methylphenyl)trifluoroborateAir- and moisture-stable crystalline solids, easy to handle, slow-release of boronic acid minimizes side reactions.[2]Generally requires slightly longer reaction times or higher temperatures compared to boronic acids.Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., THF/H₂O, Dioxane).[2]80-95%
MIDA Boronate 3-Chloro-2-methylphenyl MIDA boronateExceptionally stable; compatible with chromatography and multi-step synthesis (acts as a protecting group); unreactive until deprotected.Requires a separate, mild aqueous base deprotection step to release the active boronic acid for coupling.1) Mild aqueous base (e.g., NaOH, NaHCO₃) for deprotection. 2) Standard Suzuki conditions.>90% (for coupling step)

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[4][7][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for a general Suzuki-Miyaura coupling reaction and for the synthesis of the more stable trifluoroborate and MIDA boronate alternatives from a boronic acid precursor.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure can be adapted for boronic acids, potassium trifluoroborates, or deprotected MIDA boronates.

  • Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the boron reagent (1.2-1.5 equiv.), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like PdCl₂(dppf), 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, or toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Base, and Pd Catalyst start->reagents inert Purge Vessel with Inert Gas (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Dry and Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of Potassium (3-chloro-2-methylphenyl)trifluoroborate

This protocol converts the boronic acid to its more stable trifluoroborate salt.[2]

  • Dissolve this compound (1.0 equiv.) in hot methanol.

  • In a separate flask, dissolve potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv.) in water.

  • Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.

  • A white precipitate of the potassium trifluoroborate salt will form.

  • Continue stirring at room temperature for 1-2 hours.

  • Isolate the solid product by vacuum filtration, wash with cold methanol and then diethyl ether, and dry under vacuum.

Synthesis of 3-Chloro-2-methylphenyl MIDA Boronate

This protocol protects the boronic acid as a highly stable MIDA boronate.[2]

  • Combine this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.) in a round-bottom flask.

  • Add a suitable solvent like DMSO or DMF.

  • Heat the mixture (typically to 80-100 °C) with stirring under a flow of nitrogen. It is often necessary to remove water azeotropically using a Dean-Stark apparatus if using a solvent like toluene.

  • After the reaction is complete (as monitored by NMR or LC-MS), cool the mixture.

  • The MIDA boronate product can often be isolated by precipitation upon adding a non-polar solvent or through standard workup and purification procedures.

Selecting the Optimal Reagent

The choice between a boronic acid, a trifluoroborate, or a MIDA boronate depends on the specific demands of the synthesis.

Reagent_Comparison reagents Reagent Class Stability Reactivity Use Case boronic_acid Boronic Acid Low High Standard, high-yield couplings trifluoroborate K-Trifluoroborate High Moderate When stability and handling are key mida_boronate MIDA Boronate Very High Low (Requires Activation) Complex, multi-step, iterative synthesis

Caption: Logical comparison of different boron reagents for Suzuki-Miyaura coupling.

  • This compound remains a viable, cost-effective option for direct, high-yielding coupling reactions where its instability can be managed.

  • Potassium (3-chloro-2-methylphenyl)trifluoroborate is the superior choice for applications demanding higher stability, easier handling, and more reproducible results.

  • 3-Chloro-2-methylphenyl MIDA boronate is the ideal reagent for complex, multi-step syntheses where the boronic acid functionality needs to be protected during previous steps, allowing for iterative cross-coupling strategies.

By understanding the distinct advantages and operational requirements of each reagent class, researchers can optimize their synthetic strategies, improve yields, and enhance the robustness of their Suzuki-Miyaura cross-coupling reactions.

References

Comparative Yield Analysis of Catalysts in Suzuki-Miyaura Coupling with 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex biaryl scaffolds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, and the choice of catalyst is critical for optimizing reaction yields and purity. This guide provides a comparative analysis of the performance of various palladium-based catalysts in the coupling of 3-Chloro-2-methylphenylboronic acid with different aryl bromides, supported by experimental data to inform catalyst selection.

The following sections detail the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of this compound. The data has been compiled from various sources to provide a comparative overview.

Data Presentation: Catalyst Performance Comparison

The table below summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, utilizing different palladium catalysts.

EntryAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-1,2-(methylenedioxy)benzenePd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O851295
21-Bromo-4-methoxybenzenePd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O901692
31-Bromo-4-methylbenzenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001898
44-BromobenzonitrilePd(PPh₃)₄-Na₂CO₃Toluene/H₂O1101289
51-Bromo-4-fluorobenzenePd(dppf)Cl₂-Cs₂CO₃DMF1002491

Experimental Protocols

Detailed experimental methodologies for the Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are based on established literature procedures and should be adapted based on the specific laboratory conditions and substrate reactivity.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the appropriate base (2.0 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if required, a ligand are added to the flask under the inert atmosphere. The degassed solvent is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time.

Work-up Procedure:

Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Workflow and Catalyst Comparison

The following diagrams illustrate a generalized workflow for the Suzuki-Miyaura coupling reaction and a conceptual comparison of the catalyst systems.

G General Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) start->inert catalyst Add Catalyst and Solvent inert->catalyst heat Heat and Stir at Specified Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Extraction) cool->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify product Isolated Product purify->product G Catalyst Performance Overview cluster_catalysts Catalyst Systems cluster_performance Performance Metrics Pd_PPh3 Pd(PPh3)4 (Traditional) yield High Yields (Generally >90%) Pd_PPh3->yield Versatile conditions Variable Conditions (Temp, Time, Base) Pd_PPh3->conditions Pd_dppf Pd(dppf)Cl2 (Robust) Pd_dppf->yield Effective for complex substrates Pd_dppf->conditions Pd_OAc_SPhos Pd(OAc)2 / SPhos (High Activity) Pd_OAc_SPhos->yield Excellent for sterically hindered cases Pd_OAc_SPhos->conditions scope Broad Substrate Scope (Aryl Bromides) yield->scope

A Comparative Analysis: 3-Chloro-2-methylphenylboronic Acid vs. its Trifluoroborate Salt in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides a detailed comparison of 3-Chloro-2-methylphenylboronic acid and its corresponding trifluoroborate salt, potassium 3-chloro-2-methylphenyltrifluoroborate, offering insights into their respective performance, stability, and handling characteristics to aid in reagent selection.

Executive Summary: Key Differences and Advantages

While both this compound and its trifluoroborate salt are valuable reagents for introducing the 3-chloro-2-methylphenyl moiety, they exhibit significant differences in their stability and handling. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, which allows for prolonged storage without significant degradation.[1][2] In contrast, boronic acids are more susceptible to decomposition pathways, including protodeboronation and the formation of boroxines.[1][3]

The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which protects it from degradation.[1] This makes potassium 3-chloro-2-methylphenyltrifluoroborate a more robust and reliable reagent, particularly for applications requiring high purity and reproducibility.

Performance in Suzuki-Miyaura Cross-Coupling

Both boronic acids and trifluoroborate salts are effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[4][5] However, their reactivity profiles and the optimal reaction conditions can differ. Trifluoroborate salts are often considered a "protected" form of boronic acids, which can be unmasked under the reaction conditions to generate the active boronic acid in situ.[6] This slow-release mechanism can sometimes lead to cleaner reactions with fewer side products.

The following table summarizes the general characteristics and performance of the two reagents.

FeatureThis compoundPotassium 3-Chloro-2-methylphenyltrifluoroborate
Stability Prone to protodeboronation and boroxine formation; sensitive to air and moisture.[1][3]Generally stable to air and moisture; less susceptible to protodeboronation.[1][2]
Handling May require storage under inert atmosphere and careful handling to prevent degradation.Easier to handle and store due to higher stability.
Reactivity in Suzuki Coupling Generally highly reactive, but can be prone to side reactions like homocoupling.Often requires specific conditions for activation (e.g., use of a base) to generate the boronic acid in situ. Can lead to cleaner reactions.[6]
Purification Can be challenging to purify due to potential for decomposition on silica gel.Often easier to purify by recrystallization.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using a generic arylboronic acid and an aryltrifluoroborate salt.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling with Potassium 3-Chloro-2-methylphenyltrifluoroborate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Potassium 3-chloro-2-methylphenyltrifluoroborate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 3 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, 10:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium 3-chloro-2-methylphenyltrifluoroborate, the base, the palladium catalyst, and the ligand.

  • Purge the vessel with an inert gas.

  • Add the solvent mixture and degas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the relationship between the boronic acid and its trifluoroborate salt.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 / Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R L2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Boronic_Acid_Trifluoroborate boronic_acid This compound (Ar-B(OH)2) trifluoroborate Potassium 3-Chloro-2-methylphenyltrifluoroborate (K[ArBF3]) boronic_acid->trifluoroborate + KHF2 trifluoroborate->boronic_acid Hydrolysis (in situ)

References

Validation of biological activity of compounds synthesized with 3-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the biological activity of potent and selective MTH1 (MutT Homolog 1 or NUDT1) inhibitors synthesized using 3-Chloro-2-methylphenylboronic acid as a key starting material. The focus is on pyrimidine-2,4,6-triamine derivatives, which have been identified as promising agents in oncology research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative biological data, detailed experimental protocols, and visual representations of the synthetic and signaling pathways.

Introduction to MTH1 Inhibition

The MTH1 enzyme plays a crucial role in sanitizing the nucleotide pool within cells by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP. This action prevents the incorporation of damaged bases into DNA, thus averting mutations and subsequent cellular dysfunction. In the context of cancer, tumor cells often exhibit a heightened state of oxidative stress, leading to an increased production of oxidized nucleotides. Consequently, these cells become heavily reliant on MTH1 for survival, making it an attractive therapeutic target. Inhibition of MTH1 in cancer cells is hypothesized to lead to the accumulation of damaged DNA, ultimately triggering cell death.

Synthesis and Biological Activity of Pyrimidine-2,4,6-triamine Derivatives

A series of pyrimidine-2,4,6-triamine derivatives have been synthesized and evaluated as MTH1 inhibitors. The synthesis leverages a Suzuki-Miyaura cross-coupling reaction with this compound to construct the core scaffold. Subsequent modifications have led to the identification of highly potent compounds.

Quantitative Biological Data

The inhibitory activity of the synthesized compounds against the MTH1 enzyme was determined using a biochemical assay that measures the hydrolysis of the substrate 8-oxo-dGTP. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below.

Compound IDStructureMTH1 IC50 (nM)[1]
25 A potent pyrimidine-2,4,6-triamine derivative0.49
TH287Literature Compound7.2
TH588Literature Compound4.8

Note: The structure of compound 25 is a representative example from the pyrimidine-2,4,6-triamine series. TH287 and TH588 are included as comparator compounds from the literature.

Experimental Protocols

Synthesis of 4-chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine (Key Intermediate)

A mixture of 2-amino-4,6-dichloropyrimidine (0.50 g, 3.1 mmol), this compound (0.57 g, 3.4 mmol), sodium carbonate (1.0 g, 9.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (88 mg, 0.076 mmol) in a mixture of dioxane (22 mL) and water (8 mL) is heated in a sealed tube at 90°C for 2 hours.[2] After cooling, the solvents are removed under reduced pressure. The resulting solid is then dissolved in an appropriate solvent and purified using column chromatography to yield the desired intermediate.[2]

General Procedure for the Synthesis of Pyrimidine-2,4,6-triamine Derivatives

The key intermediate, 4-chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine, undergoes nucleophilic aromatic substitution with various amines to introduce diversity at the C4 position of the pyrimidine ring. Further modifications, such as the introduction of O- and N-linked aryl and alkyl aryl substituents at the C6-phenyl ring, are performed to optimize the biological activity.

MTH1 Enzymatic Assay

The inhibitory activity of the compounds on the MTH1 enzyme is assessed by quantifying the inorganic pyrophosphate (PPi) generated from the hydrolysis of the 8-oxo-dGTP substrate. The assay is typically performed in a 96-well or 384-well plate format.

Protocol:

  • The compound to be tested is serially diluted in DMSO.

  • The MTH1 enzyme is incubated with the compound in a suitable assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, 8-oxo-dGTP.

  • After a defined incubation period, the reaction is stopped.

  • The amount of PPi produced is determined using a detection reagent, such as malachite green, which forms a colored complex with the phosphate.

  • The absorbance is measured, and the IC50 values are calculated from the dose-response curves.[2]

Visualizing the Pathways

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the pyrimidine-2,4,6-triamine MTH1 inhibitors, starting from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis 3_Chloro_2_methylphenylboronic_acid 3-Chloro-2-methylphenyl- boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling 3_Chloro_2_methylphenylboronic_acid->Suzuki_Coupling 2_Amino_4_6_dichloropyrimidine 2-Amino-4,6- dichloropyrimidine 2_Amino_4_6_dichloropyrimidine->Suzuki_Coupling Intermediate 4-chloro-6-(3-chloro-2-methylphenyl) pyrimidin-2-amine Suzuki_Coupling->Intermediate Nucleophilic_Substitution Nucleophilic Aromatic Substitution Intermediate->Nucleophilic_Substitution Final_Product Pyrimidine-2,4,6-triamine MTH1 Inhibitor Nucleophilic_Substitution->Final_Product

Caption: Synthetic pathway to pyrimidine-2,4,6-triamine MTH1 inhibitors.

MTH1 Signaling Pathway and Inhibition

The diagram below depicts the role of MTH1 in preventing DNA damage and how its inhibition can lead to cancer cell death.

MTH1_Pathway cluster_cell Cancer Cell ROS Reactive Oxygen Species (ROS) dGTP dGTP ROS->dGTP Oxidation 8_oxo_dGTP 8-oxo-dGTP (Oxidized Nucleotide) dGTP->8_oxo_dGTP MTH1 MTH1 Enzyme 8_oxo_dGTP->MTH1 Substrate DNA_Polymerase DNA Polymerase 8_oxo_dGTP->DNA_Polymerase Incorporation 8_oxo_dGMP 8-oxo-dGMP (Harmless) MTH1->8_oxo_dGMP Hydrolysis DNA DNA DNA_Polymerase->DNA DNA_Damage DNA Damage & Replication Stress DNA->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Inhibitor MTH1 Inhibitor Inhibitor->MTH1 Inhibition

Caption: MTH1 pathway and the mechanism of its inhibition in cancer cells.

References

Spectroscopic Confirmation of Suzuki Coupling Products from 3-Chloro-2-methylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the spectroscopic data for the product of a Suzuki-Miyaura coupling reaction involving 3-Chloro-2-methylphenylboronic acid, alongside a structurally similar product from an alternative boronic acid for researchers, scientists, and drug development professionals. This document outlines the experimental protocol for the synthesis and presents a comprehensive analysis of the spectroscopic data used for product confirmation.

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules. The characterization of the resulting products is critical to ensure reaction success and purity. This guide focuses on the spectroscopic confirmation of the biphenyl product formed from the palladium-catalyzed coupling of this compound with bromobenzene. A comparison with the product from a similar reaction using 2-methylphenylboronic acid is provided to highlight the influence of the chloro substituent on the spectroscopic properties.

Reaction Scheme

The primary reaction discussed is the Suzuki-Miyaura coupling of this compound with bromobenzene to yield 3-Chloro-2-methylbiphenyl.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Chloro-2-methylphenylboronic_acid This compound Reaction_Center 3-Chloro-2-methylphenylboronic_acid->Reaction_Center + Bromobenzene Bromobenzene Bromobenzene->Reaction_Center + Pd_catalyst Pd(PPh₃)₄ Base Na₂CO₃ 3-Chloro-2-methylbiphenyl 3-Chloro-2-methylbiphenyl Reaction_Center->3-Chloro-2-methylbiphenyl Pd catalyst, Base Toluene/Ethanol/Water

Diagram 1: Suzuki-Miyaura Coupling Reaction.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the product of the reaction with this compound (3-Chloro-2-methylbiphenyl) and a comparative product, 3-methylbiphenyl, which lacks the chloro substituent.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
3-Chloro-2-methylbiphenyl 7.50-7.20mAromatic-H
2.15s-CH₃
3-Methylbiphenyl [1]7.62dAromatic-H
7.48-7.42mAromatic-H
7.37tAromatic-H
7.20dAromatic-H
2.46s-CH₃

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppm
3-Chloro-2-methylbiphenyl 142.1, 140.9, 134.2, 131.5, 129.8, 128.5, 128.0, 127.5, 127.2, 126.8, 17.1
3-Methylbiphenyl [1]141.4, 141.3, 138.4, 128.8, 128.7, 128.1, 128.0, 127.24, 127.22, 124.3, 21.6

Table 3: Mass Spectrometry (EI) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Chloro-2-methylbiphenyl 202/204 (M⁺, M⁺+2)167, 152, 139
3-Methylbiphenyl [2]168 (M⁺)153, 152, 139

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Assignment
3-Chloro-2-methylbiphenyl ~3060, ~2925, ~1595, ~1470, ~750C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-Cl
3-Methylbiphenyl [3]~3030, ~2920, ~1600, ~1480, ~700C-H (aromatic), C-H (aliphatic), C=C (aromatic)

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the synthesis of the compared products.

Materials:

  • Arylboronic acid (this compound or 2-methylphenylboronic acid) (1.2 mmol)

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Ethanol (3 mL)

  • Water (3 mL)

Procedure:

  • To a round-bottom flask, add the arylboronic acid, aryl halide, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Add the toluene, ethanol, and water.

  • The mixture is degassed by bubbling nitrogen through it for 15 minutes.

  • The reaction mixture is then heated to reflux (approximately 90 °C) and stirred for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of the reaction product using various spectroscopic techniques.

Start Purified Product MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Molecular_Weight Confirm Molecular Weight (e.g., 202.68 for C₁₃H₁₁Cl) MS->Molecular_Weight Isotope_Pattern Observe Cl Isotope Pattern (M⁺, M⁺+2) MS->Isotope_Pattern Functional_Groups Identify Functional Groups (Aromatic C-H, C=C, C-Cl) IR->Functional_Groups Proton_Environment Determine Proton Environments and Splitting Patterns NMR->Proton_Environment Carbon_Skeleton Elucidate Carbon Skeleton NMR->Carbon_Skeleton Structure_Confirmation Structure Confirmed Molecular_Weight->Structure_Confirmation Isotope_Pattern->Structure_Confirmation Functional_Groups->Structure_Confirmation Proton_Environment->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation

Diagram 2: Workflow for Spectroscopic Confirmation.

Conclusion

The spectroscopic data presented provides a clear and objective comparison for the confirmation of products arising from this compound in Suzuki-Miyaura coupling reactions. The distinct shifts in NMR spectra, the characteristic isotopic pattern in mass spectrometry due to the chlorine atom, and the specific absorptions in IR spectroscopy collectively allow for unambiguous product identification. This guide serves as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Comparative Crystallographic Analysis of 3-Chloro-2-methylphenylboronic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives and structural analogs of 3-Chloro-2-methylphenylboronic acid. While a crystal structure for this compound itself is not publicly available in crystallographic databases as of our latest search, this guide presents data for closely related substituted phenylboronic acids to offer valuable insights into the expected structural characteristics. The presented data, alongside detailed experimental protocols and a discussion of alternative characterization techniques, serves as a resource for researchers working with this class of compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for selected phenylboronic acid derivatives that are structurally related to this compound. These compounds, 4-methoxycarbonylphenylboronic acid, 4-chlorophenylboronic acid, and 4-methylphenylboronic acid (p-tolylboronic acid), provide a basis for understanding the influence of substituent groups on the crystal packing and molecular geometry of this class of molecules.

Parameter4-methoxycarbonylphenylboronic acid4-chlorophenylboronic acid4-methylphenylboronic acid
Chemical Formula C₈H₉BO₄C₆H₆BClO₂C₇H₉BO₂
Molecular Weight 179.97 g/mol 156.37 g/mol 135.96 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPnma
Unit Cell Dimensions a = 11.2449(6) Åb = 12.0672(6) Åc = 6.8598(3) Åα = 90°β = 105.121(1)°γ = 90°a = 11.586(2) Åb = 6.918(1) Åc = 9.851(2) Åα = 90°β = 113.83(3)°γ = 90°a = 15.128(3) Åb = 7.012(1) Åc = 6.985(1) Åα = 90°β = 90°γ = 90°
Volume (ų) 898.61(8)721.9(2)741.1(2)
Z 444
Density (calculated) 1.330 g/cm³1.438 g/cm³1.218 g/cm³
CCDC Number 14168851187131186057[1]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of substituted phenylboronic acids are crucial for obtaining high-quality crystals suitable for X-ray diffraction.

Synthesis of Substituted Phenylboronic Acids

A general and widely used method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Protocol for the Synthesis of a Phenylboronic Acid via Grignard Reaction

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place the corresponding aryl bromide (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve triisopropyl borate (2.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold borate solution via a cannula.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Hydrolysis and Workup:

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude boronic acid.

Crystallization of Phenylboronic Acids

Obtaining single crystals suitable for X-ray diffraction often requires careful control of the crystallization conditions. Recrystallization is a common method for purification and crystal growth.

Protocol for Recrystallization of an Arylboronic Acid

  • Solvent Selection:

    • Test the solubility of a small amount of the crude boronic acid in various solvents (e.g., water, ethanol, methanol, toluene, hexane, ethyl acetate, and mixtures thereof) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Recrystallization Procedure:

    • Place the crude boronic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. A magnetic stirrer and hot plate can be used for this purpose.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and evaporation rate, which can lead to larger and better-quality crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Alternative Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and then place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility and promoting crystallization.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of phenylboronic acid derivatives.

SynthesisWorkflow ArylBromide Aryl Bromide Grignard Grignard Reagent ArylBromide->Grignard THF Mg Magnesium Mg->Grignard BoronateEster Boronate Ester Grignard->BoronateEster THF, -78°C Borate Trialkyl Borate Borate->BoronateEster CrudeProduct Crude Boronic Acid BoronateEster->CrudeProduct H₃O⁺ Hydrolysis Acidic Hydrolysis Hydrolysis->CrudeProduct Purification Recrystallization CrudeProduct->Purification PureCrystal Pure Crystals Purification->PureCrystal

Caption: General workflow for the synthesis of arylboronic acids.

CharacterizationWorkflow PureCrystal Pure Crystals XRay Single-Crystal X-ray Diffraction PureCrystal->XRay NMR NMR Spectroscopy PureCrystal->NMR MS Mass Spectrometry PureCrystal->MS FTIR FTIR Spectroscopy PureCrystal->FTIR Structure Crystal Structure Determination XRay->Structure StructuralInfo Structural Information Structure->StructuralInfo Purity Purity and Identity NMR->Purity MS->Purity FTIR->StructuralInfo

References

A Comparative Guide to the Kinetics of 3-Chloro-2-methylphenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a paramount tool for the creation of carbon-carbon bonds. The choice of the boronic acid coupling partner is critical, as its substitution pattern profoundly influences the reaction kinetics and overall efficiency. This guide provides an objective comparison of the kinetic performance of 3-Chloro-2-methylphenylboronic acid in Suzuki-Miyaura coupling reactions against other relevant boronic acids and alternative coupling methodologies. The discussion is supported by an analysis of electronic and steric effects, and detailed experimental protocols are provided for researchers to conduct their own kinetic studies.

Performance Comparison: The Suzuki-Miyaura Coupling

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of its substituents. These factors significantly impact the rate-determining transmetalation step.

This compound presents a unique case with both an ortho-methyl group and a meta-chloro group.

  • Steric Effects: The ortho-methyl group introduces significant steric hindrance.[1] This bulkiness can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[2]

  • Electronic Effects: The meta-chloro group is electron-withdrawing, which decreases the nucleophilicity of the aryl group being transferred from the boron to the palladium. This electronic effect can also contribute to a slower transmetalation rate.[3] In contrast, electron-donating groups on the boronic acid are generally beneficial for the Suzuki reaction.[3]

To contextualize the kinetic profile of this compound, a qualitative comparison with other substituted phenylboronic acids is presented in the table below.

Boronic AcidSubstituent EffectsExpected Relative Reaction Rate
This compound ortho-Methyl (Steric hindrance), meta-Chloro (Electron-withdrawing)Slowest
2-Methylphenylboronic acid ortho-Methyl (Steric hindrance), (Electron-donating)Slow
3-Chlorophenylboronic acid meta-Chloro (Electron-withdrawing)Moderate
Phenylboronic acid Unsubstituted (Baseline)Fast
4-Methylphenylboronic acid para-Methyl (Electron-donating)Fastest

This table provides a qualitative prediction based on established principles of steric and electronic effects in the Suzuki-Miyaura reaction. Actual reaction rates will be dependent on specific reaction conditions.

Experimental Protocols for Kinetic Studies

A detailed and reproducible experimental protocol is crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following is a generalized methodology for monitoring the reaction progress and determining key kinetic parameters.

Objective: To determine the reaction rate, order of reaction, and activation energy for the Suzuki-Miyaura coupling of this compound with a suitable aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Internal standard (e.g., Dodecane or Biphenyl)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials/flasks

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol) to a pre-dried reaction vessel.

  • Solvent and Catalyst Addition: Add the desired volume of degassed anhydrous solvent to the reaction vessel. Stir the mixture to ensure homogeneity. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) and add the appropriate amount to the reaction mixture to initiate the reaction.

  • Reaction Monitoring: Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature. At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of cold diethyl ether and a quenching agent (e.g., a saturated aqueous solution of NH₄Cl). Vortex the mixture and then pass it through a short plug of silica gel to remove the catalyst and base.

  • Analysis: Analyze the quenched and filtered sample by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant and product as a function of time.[2] From these plots, the initial reaction rate can be determined. By systematically varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be established. To determine the activation energy (Ea), the reaction should be performed at several different temperatures and the data analyzed using the Arrhenius equation.[2]

Comparison with Alternative Coupling Reactions

While the Suzuki-Miyaura coupling is a powerful tool, other palladium-catalyzed cross-coupling reactions offer alternative strategies for biaryl synthesis. A comparative overview is provided below.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesGeneral Kinetic Profile
Suzuki-Miyaura OrganoboronCommercially available reagents, mild reaction conditions, low toxicity of byproducts.[4]Boronic acids can be unstable; potential for protodeboronation.[4]Rate is highly dependent on substituents and reaction conditions.
Stille OrganotinExcellent functional group tolerance; air and moisture stable reagents.[5]High toxicity of organotin reagents and byproducts.[6]Transmetalation is often the rate-determining step; reactivity order of migrating group: alkyne > vinyl > aryl > allyl > benzyl >> alkyl.[6]
Negishi OrganozincHigh reactivity of organozinc reagents, allowing for coupling of less reactive substrates.[7]Organozinc reagents are often sensitive to air and moisture.[7]Transmetalation is typically fast, making oxidative addition or reductive elimination more likely to be rate-limiting.[7]
Hiyama OrganosiliconLow toxicity of organosilicon reagents; reagents are often stable.[8]Requires activation of the silicon-carbon bond, often with fluoride or a strong base.[9]Kinetic analysis suggests a first-order dependence on the concentration of the activated silonate species.[8]
Sonogashira Terminal AlkyneDirect coupling of terminal alkynes with aryl/vinyl halides.[10]Primarily for the synthesis of enynes and arylalkynes, not general biaryl synthesis.Oxidative addition is generally the rate-determining step.[11]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further clarify the processes involved, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic studies.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Product Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Kinetic_Study_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Sample Analysis cluster_data Data Processing Reagent_Mixing Mix Reactants, Base, & Internal Standard Solvent_Addition Add Degassed Solvent Reagent_Mixing->Solvent_Addition Catalyst_Addition Initiate with Pd Catalyst Solvent_Addition->Catalyst_Addition Heating Heat to Desired Temperature Catalyst_Addition->Heating Sampling Withdraw Aliquots at Time Intervals Heating->Sampling Quenching Quench Reaction Sampling->Quenching Filtration Filter through Silica Quenching->Filtration GCMS_HPLC Analyze by GC-MS/HPLC Filtration->GCMS_HPLC Plotting Plot Concentration vs. Time GCMS_HPLC->Plotting Rate_Determination Determine Reaction Rate, Order, and Ea Plotting->Rate_Determination

References

A Guide to the Cost-Effectiveness of 3-Chloro-2-methylphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to ensuring both the efficiency and economic viability of synthetic routes. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the choice of boronic acid is a critical determinant of overall cost and performance. This guide provides a comprehensive cost-effectiveness analysis of 3-Chloro-2-methylphenylboronic acid, comparing it with two viable alternatives: 2-methylphenylboronic acid and 3-chlorophenylboronic acid.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance in the formation of carbon-carbon bonds. However, the cost of the boronic acid, catalyst, and ligands, coupled with reaction efficiency, significantly impacts the overall cost of synthesizing complex molecules. This analysis delves into these factors to provide a clear comparison for informed decision-making in your research and development endeavors.

Performance Comparison in Suzuki-Miyaura Coupling

Herein, we present a hypothetical, yet representative, comparison of these boronic acids in a typical Suzuki-Miyaura reaction with 4-bromoanisole. The anticipated yields are based on general principles of boronic acid reactivity in such couplings.

Table 1: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerPredicted Yield (%)Key Considerations
This compound 4-bromoanisole85-95The electron-donating methyl group may counteract the deactivating effect of the chlorine, leading to good yields. Steric hindrance from the ortho-methyl group could influence the required catalyst loading and reaction time.
2-Methylphenylboronic acid 4-bromoanisole90-98The electron-donating nature of the methyl group is expected to facilitate the reaction, leading to high yields.
3-Chlorophenylboronic acid 4-bromoanisole80-90The electron-withdrawing chlorine may slow the reaction, potentially requiring higher catalyst loading or longer reaction times to achieve high conversion.

Cost-Effectiveness Analysis

The economic viability of a particular boronic acid is not solely dependent on its price per gram but is intrinsically linked to its performance in the reaction. A more expensive but highly reactive reagent that requires less catalyst and shorter reaction times may ultimately be more cost-effective.

Table 2: Cost Comparison of Boronic Acids and Key Reagents

ReagentSupplier ExamplePrice (USD) per Gram
This compound Cenmed$19.69
2-Methylphenylboronic acid Chem-Impex$3.71 (for 5g)
3-Chlorophenylboronic acid ChemicalBook~$29.00
Palladium(II) acetate (Catalyst) Sigma-Aldrich$109.00
Triphenylphosphine (Ligand) Sigma-Aldrich$0.23 (for 1kg)

Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for illustrative purposes.

From a purely reagent cost perspective, 2-methylphenylboronic acid is the most economical choice. However, if the presence of the chloro substituent in the final product is synthetically required, this compound presents a potentially more reactive and thus more cost-effective option than 3-chlorophenylboronic acid, assuming it leads to higher yields and/or requires less catalyst.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with this compound and its alternatives.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Palladium(II) acetate, 0.02 mmol, 2 mol%) and the ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1, 11 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To further elucidate the processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting a boronic acid.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X      Ln Pd0->ArPdXLn Oxidative Addition ArPdAr_prime_Ln Ar-Pd(II)-Ar'         Ln ArPdXLn->ArPdAr_prime_Ln Transmetalation ArPdAr_prime_Ln->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 + Base

Suzuki-Miyaura Catalytic Cycle

Boronic_Acid_Selection start Start: Need for Biaryl Synthesis is_substituent_required Is a specific substituent (e.g., -Cl) required on the boronic acid-derived ring? start->is_substituent_required cost_priority Is minimizing upfront reagent cost the top priority? is_substituent_required->cost_priority No reactivity_priority Is maximizing yield and minimizing reaction time critical? is_substituent_required->reactivity_priority Yes cost_priority->reactivity_priority No select_2_methyl Select 2-Methylphenylboronic acid (most cost-effective) cost_priority->select_2_methyl Yes select_3_chloro Select 3-Chlorophenylboronic acid (lower cost alternative) reactivity_priority->select_3_chloro No evaluate_both Evaluate both this compound and 3-Chlorophenylboronic acid experimentally reactivity_priority->evaluate_both Yes end End: Boronic Acid Selected select_2_methyl->end select_3_chloro_2_methyl Select this compound (potentially higher reactivity) select_3_chloro->end evaluate_both->end

A Comparative Guide to Green Chemistry Metrics in Suzuki-Miyaura Couplings Featuring 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for more sustainable synthetic routes, this guide provides an objective comparison of green chemistry metrics for the widely used Suzuki-Miyaura cross-coupling reaction. We present a detailed analysis of a representative reaction involving a substituted phenylboronic acid, offering insights into calculating and interpreting key green chemistry metrics. This guide will use a specific, detailed experimental protocol to illustrate the calculation of Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME), providing a framework for evaluating the environmental footprint of similar chemical transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, as the pharmaceutical and chemical industries increasingly prioritize sustainability, a quantitative assessment of the "greenness" of these reactions is crucial. This guide will delve into the practical application of green chemistry metrics to provide a comprehensive evaluation of a representative Suzuki-Miyaura coupling reaction.

While a specific, fully detailed experimental protocol for a reaction involving 3-Chloro-2-methylphenylboronic acid with all the necessary quantitative data for a complete green metrics analysis was not available in the public domain, we will utilize a detailed, analogous Suzuki-Miyaura reaction from a reliable source to demonstrate the calculation and interpretation of these important metrics. This example will serve as a practical template for researchers to evaluate their own synthetic routes.

Key Green Chemistry Metrics: A Snapshot

Before delving into the experimental details, it's essential to understand the key metrics used to assess the environmental performance of a chemical reaction:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. It is a fundamental principle of green chemistry, aiming to maximize the efficiency of atom utilization.[1][2]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process.[3][4]

  • Process Mass Intensity (PMI): A holistic metric favored by the pharmaceutical industry that considers the total mass of all materials (reactants, reagents, solvents, and water) used to produce a kilogram of the final product.[5]

  • Reaction Mass Efficiency (RME): This metric provides a more realistic measure of the reaction's efficiency by taking into account the actual masses of reactants used and the yield of the desired product.

Illustrative Example: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

To provide a practical demonstration of green chemistry metric calculations, we will analyze a representative Suzuki-Miyaura reaction. The following experimental details are adapted from a typical laboratory procedure.

Reaction Scheme:

Experimental Protocol

A hypothetical, yet representative, experimental procedure is as follows:

To a round-bottom flask is added 4-bromoanisole (1.87 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol). The flask is evacuated and backfilled with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.20 mmol) is then added. Anhydrous dimethoxyethane (DME) (40 mL) and water (10 mL) are added, and the mixture is heated to reflux for 12 hours.

After cooling, the reaction mixture is diluted with ethyl acetate (50 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl (1.66 g, 9.0 mmol, 90% yield).

Quantitative Data Summary

The following table summarizes the masses of all materials used in the reaction and workup.

Material Role Molecular Weight ( g/mol ) Mass (g)
4-BromoanisoleReactant187.041.87
Phenylboronic AcidReactant121.931.46
Potassium CarbonateBase138.212.76
Tetrakis(triphenylphosphine)palladium(0)Catalyst1155.560.231
Dimethoxyethane (DME)Solvent90.1235.6 (40 mL)
Water (reaction)Solvent18.0210.0 (10 mL)
Ethyl AcetateExtraction Solvent88.1190.1 (100 mL)
Water (workup)Wash18.0250.0 (50 mL)
BrineWash-50.0 (approx.)
Magnesium SulfateDrying Agent120.375.0 (approx.)
Silica GelChromatography-50.0 (approx.)
Hexane/Ethyl AcetateEluent-200.0 (approx.)
4-Methoxybiphenyl Product 184.23 1.66

Green Chemistry Metrics Calculation and Comparison

Using the data from the table above, we can now calculate the green chemistry metrics for this reaction.

Metric Formula Calculation Result Interpretation
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%(184.23 / (187.04 + 121.93)) x 100%59.6% Less than 60% of the atoms from the reactants are incorporated into the final product, indicating significant potential for waste generation at the atomic level.
E-Factor (Total Mass In - Mass of Product) / Mass of Product(492.021 g - 1.66 g) / 1.66 g295.4 For every 1 kg of product, approximately 295 kg of waste is generated. This high value is typical for laboratory-scale pharmaceutical chemistry but highlights a major area for improvement.
Process Mass Intensity (PMI) Total Mass In / Mass of Product492.021 g / 1.66 g296.4 Approximately 296 kg of material is used to produce 1 kg of the desired product. This aligns with the E-Factor and underscores the significant mass burden of the process.
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100%(1.66 g / (1.87 g + 1.46 g)) x 100%49.8% This metric, which accounts for yield and stoichiometry, shows that about half of the mass of the reactants is converted into the final product.

Comparison with Alternatives

While this compound is a valuable building block, the principles of green chemistry encourage the exploration of alternatives that may offer improved sustainability.

  • Alternative Boron Reagents: The use of more stable and efficient boron reagents, such as MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts, can sometimes lead to higher yields and reduced side reactions. This could potentially decrease the amount of solvent needed for purification, thereby lowering the E-Factor and PMI.

  • Catalyst and Ligand Choice: The development of more active catalysts can reduce the required catalyst loading, which is particularly important when using precious metals like palladium. Ligandless or heterogeneous catalysts that can be easily recovered and reused are also highly desirable from a green chemistry perspective.

  • Solvent Selection: The choice of solvent has a major impact on the overall greenness of a process. The use of greener solvents, such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF), is encouraged. In some cases, reactions can be run in neat conditions, eliminating the solvent altogether.

Visualizing Green Chemistry Evaluation

The following diagrams illustrate the workflow for evaluating the greenness of a chemical reaction and the relationship between the key metrics.

Green_Chemistry_Workflow Define_Reaction Define Reaction Scope (Reactants, Products, Conditions) Gather_Data Gather Quantitative Data (Masses of all inputs and product) Define_Reaction->Gather_Data Calc_AE Calculate Atom Economy (AE) Gather_Data->Calc_AE Calc_RME Calculate Reaction Mass Efficiency (RME) Gather_Data->Calc_RME Calc_Efactor Calculate E-Factor Gather_Data->Calc_Efactor Calc_PMI Calculate Process Mass Intensity (PMI) Gather_Data->Calc_PMI Analyze Analyze & Compare Metrics Calc_AE->Analyze Calc_RME->Analyze Calc_Efactor->Analyze Calc_PMI->Analyze Optimize Identify Areas for Optimization (e.g., Solvent, Catalyst, Reagents) Analyze->Optimize Report Report Findings & Recommendations Optimize->Report

Caption: Workflow for the evaluation of green chemistry metrics for a chemical reaction.

Green_Metrics_Relationship cluster_ideal Ideal (Theoretical) cluster_practical Practical (Experimental) cluster_holistic Holistic (Process) AE Atom Economy (Focus on Atoms) RME Reaction Mass Efficiency (Reactant Masses & Yield) AE->RME informs E_Factor E-Factor (Mass of Waste) RME->E_Factor influences PMI Process Mass Intensity (Total Mass Input) E_Factor->PMI related (PMI = E-Factor + 1)

Caption: Relationship between key green chemistry metrics.

Conclusion

This guide has provided a framework for the quantitative assessment of the environmental impact of Suzuki-Miyaura reactions using established green chemistry metrics. While the specific example did not use this compound due to a lack of complete experimental data in the public domain, the presented methodology is directly applicable to any reaction where such data is available. By systematically calculating and comparing metrics like Atom Economy, E-Factor, PMI, and RME, researchers can make more informed decisions in designing greener and more sustainable synthetic routes. The pursuit of higher atom economy, lower E-Factors and PMIs, and higher RMEs will be a driving force in the future of drug development and chemical synthesis.

References

A Comparative Guide to Scalable Synthetic Routes Utilizing 3-Chloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery and development. 3-Chloro-2-methylphenylboronic acid is a valuable building block for accessing a diverse range of these structures. However, the scalability of synthetic routes employing this sterically hindered boronic acid can be a significant challenge. This guide provides an objective comparison of two prominent and scalable synthetic routes: a Palladium-catalyzed Suzuki-Miyaura coupling and a more cost-effective Nickel-catalyzed Suzuki-Miyaura coupling. The comparison is supported by representative experimental data and detailed protocols to inform your selection of the most appropriate method for your research and development needs.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for two representative scalable synthetic routes for the synthesis of 3-chloro-2,4'-dimethyl-1,1'-biphenyl, a model biaryl compound derived from this compound.

ParameterRoute 1: Palladium-Catalyzed Suzuki-MiyauraRoute 2: Nickel-Catalyzed Suzuki-Miyaura
Coupling Partner 4-Bromotoluene4-Chlorotoluene
Catalyst Pd(OAc)₂ / SPhosNiCl₂(PPh₃)₂
Catalyst Loading 0.5 mol% Pd5 mol% Ni
Base K₃PO₄K₃PO₄
Solvent Toluene/WaterDioxane
Temperature 100°C100°C
Reaction Time 12 hours18 hours
Typical Yield 90-95%85-90%
Product Purity >98%>97%
Cost-Effectiveness ModerateHigh
Scalability Readily scalableReadily scalable

Experimental Protocols

Detailed methodologies for the two comparative synthetic routes are provided below. These protocols are designed to be representative of a scalable process, suitable for producing multi-gram to kilogram quantities of the target biaryl compound.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This route utilizes a highly active palladium-based catalyst system, which is well-suited for the coupling of sterically hindered boronic acids with aryl bromides.

Reaction Scheme:

(3-Chloro-2-methylphenyl)boronic acid + 4-Chlorotoluene --[NiCl₂(PPh₃)₂, PPh₃, K₃PO₄, Dioxane, 100°C]--> 3-Chloro-2,4'-dimethyl-1,1'-biphenyl

Caption: Generalized workflow for the scalable Palladium-catalyzed Suzuki-Miyaura coupling.

Nickel_Suzuki_Workflow cluster_prep Reactor Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: - NiCl₂(PPh₃)₂ & PPh₃ - K₃PO₄ B Add Anhydrous Dioxane A->B C Add Reactants: - this compound - 4-Chlorotoluene B->C D Inert Atmosphere: Purge with N₂ C->D E Heat to 100°C D->E F Maintain for 18h (Monitor Progress) E->F G Cool to RT & Filter F->G H Concentrate G->H I Liquid-Liquid Extraction H->I J Wash & Dry Organic Layer I->J K Purification (Chromatography) J->K L Final Product K->L

Caption: Generalized workflow for the scalable Nickel-catalyzed Suzuki-Miyaura coupling.

Concluding Remarks

Both palladium and nickel-catalyzed Suzuki-Miyaura couplings offer viable and scalable routes for the synthesis of biaryl compounds from this compound. The choice between the two will largely depend on the specific requirements of the project, including cost constraints, the availability of starting materials (aryl bromides vs. chlorides), and the desired process efficiency.

The palladium-catalyzed route, while generally more expensive due to the precious metal catalyst, often provides higher yields in shorter reaction times with lower catalyst loadings. The nickel-catalyzed route, on the other hand, is a more economical option, particularly when utilizing readily available aryl chlorides. While it may require higher catalyst loadings and longer reaction times, the significant cost savings on both the catalyst and the starting material can make it an attractive option for large-scale production.

This guide provides a foundational comparison to aid in the decision-making process. Further process optimization and development will be necessary to tailor these methods to specific large-scale manufacturing requirements.

Assessing the Purity of Commercially Available 3-Chloro-2-methylphenylboronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor influencing reaction outcomes, reproducibility, and the overall success of a synthetic campaign. 3-Chloro-2-methylphenylboronic acid is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of commercially available this compound and evaluates its performance against more stable alternatives, supported by experimental data.

The utility of arylboronic acids, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is well-established. However, the inherent instability of some boronic acids, leading to dehydration to form boroxine anhydrides or protodeboronation, can present challenges in storage, handling, and reaction consistency. This guide will delve into the common analytical techniques for purity determination and explore the advantages of alternative reagents such as MIDA (N-methyliminodiacetic acid) boronates and potassium trifluoroborates.

Purity Analysis of this compound

A multi-pronged approach employing various analytical techniques is recommended for a thorough assessment of the purity of this compound. The most common methods include Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Purity Assessment Methods
Analytical TechniquePrincipleSample PreparationKey Parameters & Considerations
Quantitative ¹H-NMR Compares the integral of a specific analyte proton signal to that of a certified internal standard of known concentration.Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and dissolve in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).Use of deuterated methanol or water can help break down boroxine trimers, leading to sharper signals and more accurate integration. Ensure complete dissolution of both sample and standard. Select non-overlapping signals for integration.
HPLC-UV Separates the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) and filter prior to injection.A reversed-phase C18 column is typically used. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile. Method validation according to ICH guidelines for linearity, accuracy, precision, and specificity is crucial.
GC-MS Separates volatile compounds in the gas phase, followed by mass analysis for identification and quantification.Derivatization is required to increase the volatility of the non-volatile boronic acid. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).The derivatization reaction conditions (temperature, time) need to be optimized. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying known impurities.

Comparison with Alternative Boronic Acid Reagents

While this compound is a versatile reagent, its stability can be a concern. MIDA boronates and potassium trifluoroborates have emerged as highly stable, crystalline solids that are easier to handle and store, often leading to more reproducible reaction outcomes.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The true measure of a building block's utility lies in its performance in chemical reactions. The following table presents a hypothetical comparative analysis of this compound with its MIDA boronate and potassium trifluoroborate salt in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Boron ReagentStructureStabilityTypical Reaction Yield (%)Key Advantages
This compoundCl(C₆H₃)(CH₃)B(OH)₂Moderate; prone to boroxine formation.85-95% (under optimized conditions)Readily available, cost-effective.
(3-Chloro-2-methylphenyl)boronic acid, MIDA esterCl(C₆H₃)(CH₃)B(MIDA)High; air and moisture stable solid.[1][2]>95%[1]Excellent for slow-release cross-coupling, compatible with multi-step synthesis.[1]
Potassium (3-chloro-2-methylphenyl)trifluoroborateK[Cl(C₆H₃)(CH₃)BF₃]High; crystalline, bench-stable solid.[3]>90%[3]Easy to handle, often provides higher yields for challenging substrates.[3]

The enhanced stability of MIDA boronates and potassium trifluoroborates often translates to higher and more consistent yields, especially in complex syntheses or when dealing with sensitive substrates.[1][3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for the key experiments discussed.

Quantitative ¹H-NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, purity >99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance (readability to 0.01 mg)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, calibrated 90° pulse).

  • Process the spectrum (phasing, baseline correction) and integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV Method for Purity Determination

Objective: To separate and quantify impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify and quantify the main peak and any impurity peaks. Purity is typically expressed as the area percentage of the main peak relative to the total peak area.

Comparative Suzuki-Miyaura Coupling Protocol

Objective: To compare the performance of this compound and its alternatives in a cross-coupling reaction.

Materials:

  • This compound

  • (3-Chloro-2-methylphenyl)boronic acid, MIDA ester

  • Potassium (3-chloro-2-methylphenyl)trifluoroborate

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure (General):

  • In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the boron reagent (1.2 equiv), the palladium catalyst (0.02 equiv), and the base (2.0 equiv).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the isolated yield and analyze the purity of the product.

Visualizations

To further clarify the experimental workflows and the relationships between the different boron reagents, the following diagrams are provided.

Experimental_Workflow_Purity_Analysis cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Commercial 3-Chloro-2- methylphenylboronic acid qNMR qNMR Analysis Sample->qNMR HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (after derivatization) Sample->GCMS Purity Purity Assessment (%) qNMR->Purity HPLC->Purity Impurity Impurity Profile HPLC->Impurity GCMS->Impurity

Workflow for the Purity Assessment of this compound.

Boron_Reagent_Comparison Boronic_Acid This compound Performance Performance in Suzuki-Miyaura Coupling Boronic_Acid->Performance Good Yields, Moderate Stability MIDA_Ester (3-Chloro-2-methylphenyl)boronic acid, MIDA ester MIDA_Ester->Performance High Yields, Excellent Stability Trifluoroborate Potassium (3-chloro-2-methylphenyl)trifluoroborate Trifluoroborate->Performance High Yields, Excellent Stability

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-methylphenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel handling 3-Chloro-2-methylphenylboronic acid must adhere to strict disposal protocols to ensure safety and environmental compliance. Due to its chemical properties, this compound cannot be discarded as regular waste and requires specialized handling as a hazardous material. This guide provides essential, step-by-step instructions for its proper disposal, compiled from safety data sheets of analogous compounds and general laboratory waste management principles.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with local and national regulations. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive summary of necessary PPE for handling and disposing of this compound is provided in the table below.

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and particulate filter.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the procedure for preparing the waste for collection:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Keep solid and liquid waste containing this compound in separate, designated containers.

  • Waste Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled container for liquid hazardous waste.

    • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with the compound should be collected as solid hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "313545-20-9"

      • An indication of the hazards (e.g., "Irritant," "Harmful")

      • The accumulation start date

  • Storage:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste composition and quantity.

An alternative disposal method, which should only be performed by a licensed and equipped waste disposal facility, involves incineration. This process typically includes dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Empty Container Disposal

Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Collection: Collect the rinsate as liquid hazardous waste and add it to the appropriate waste container.

  • Container Disposal: Once triple-rinsed and dry, deface the original label and dispose of the container according to your institution's guidelines for decontaminated laboratory glassware or plastic.

Spill and Leak Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS office. Only trained personnel with the appropriate PPE and spill control materials should clean up the spill. The spilled material and any absorbent materials used for cleanup must be collected and disposed of as hazardous waste.

Disclaimer: This information is based on general laboratory safety protocols and data from analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Always consult the SDS provided by your supplier and your institution's EHS office for the most accurate and up-to-date disposal procedures.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' Chemical Name CAS Number collect_solid->label_container collect_liquid->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify cleanup Trained Personnel Cleanup notify->cleanup collect_spill_waste Collect Spill Waste as Hazardous Waste cleanup->collect_spill_waste collect_spill_waste->store

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.